Product packaging for (r)-Piperidin-3-ylmethanol hydrochloride(Cat. No.:CAS No. 1124199-58-1)

(r)-Piperidin-3-ylmethanol hydrochloride

Cat. No.: B570889
CAS No.: 1124199-58-1
M. Wt: 151.634
InChI Key: VLFTUQPTEOPYGV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(r)-Piperidin-3-ylmethanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B570889 (r)-Piperidin-3-ylmethanol hydrochloride CAS No. 1124199-58-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFTUQPTEOPYGV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124199-58-1
Record name 3-Piperidinemethanol, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124199-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(r)-Piperidin-3-ylmethanol hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of (R)-Piperidin-3-ylmethanol Hydrochloride

Foreword: The Strategic Utility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the strategic selection of molecular building blocks. Among these, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1][2][3] Its prevalence is not accidental; the piperidine heterocycle confers a unique combination of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to present functional groups in a defined three-dimensional orientation for optimal target engagement.[1][4]

This guide focuses on a specific and highly valuable derivative: this compound. As a chiral building block, it offers a pre-defined stereocenter, a critical feature for designing selective and potent therapeutics, given that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] Understanding the fundamental basic properties of this compound is not merely an academic exercise; it is a prerequisite for its effective and predictable application in drug discovery workflows, from library synthesis to lead optimization. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of these core properties, blending theoretical principles with practical, field-proven methodologies.

Core Physicochemical Profile

This compound is a chiral organic compound supplied as a stable salt. Its core identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name [(3R)-piperidin-3-yl]methanol hydrochloride[6][7]
Synonyms (R)-3-Piperidinemethanol hydrochloride[7][8]
CAS Number 1124199-58-1[6][7][8]
Molecular Formula C₆H₁₄ClNO[6][7]
Molecular Weight 151.63 g/mol [6][7]
Appearance White to off-white solid[9]
Parent Compound (R)-Piperidin-3-ylmethanol (CAS: 4606-65-9)[10]

Note: Properties such as melting point and exact solubility may vary between batches and suppliers. It is recommended to refer to the lot-specific Certificate of Analysis.

The Significance of Basicity: pKa Determination

The defining basic property of (R)-Piperidin-3-ylmethanol is the secondary amine within the piperidine ring. The pKa of this amine dictates the molecule's ionization state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and ability to interact with biological targets via hydrogen bonding or ionic interactions.[11] While the pKa of the parent piperidine is approximately 11.2, the presence of the C3-hydroxymethyl group, an electron-withdrawing group, is expected to slightly decrease the basicity of the nitrogen, resulting in a lower pKa.

A precise, experimentally determined pKa is essential for developing accurate structure-activity relationships (SAR) and pharmacokinetic models.[11] Potentiometric titration is the gold-standard method for this determination.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating method for determining the pKa of this compound.

Objective: To accurately measure the pKa of the piperidine nitrogen.

Materials:

  • This compound

  • 0.1 M Potassium Chloride (KCl) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution in a thermostatted titration vessel. The KCl is used to maintain a constant ionic strength.

  • Initial Titration (Acidic Range): Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to ensure the piperidine nitrogen is fully protonated at the start of the titration.

  • Titration with Base: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading stabilizes.

  • Data Acquisition: Continue the titration well past the equivalence point (typically to pH > 11) to generate a complete titration curve (pH vs. volume of NaOH added).

  • Data Analysis:

    • Plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point (the peak of the derivative curve).

    • The pKa is determined from the pH value at the half-equivalence point.

    • Alternatively, use specialized software to perform a non-linear regression analysis of the titration curve to calculate the pKa.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be <0.05 units.

Causality and Insights: This potentiometric method directly measures the change in proton concentration as the protonated amine is neutralized by the titrant. The use of a standardized acid and base ensures accuracy, while the derivative plot method provides a more precise endpoint determination than visual indicators, making the protocol robust and self-validating.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (Buffers pH 4, 7, 10) Prepare Prepare Sample: ~15 mg in 50 mL 0.1M KCl Calibrate->Prepare Acidify Add Excess Std. HCl Prepare->Acidify Titrate Titrate with Std. 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Incremental Additions Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Equivalence Determine Equivalence Point (V_eq) Derivative->Equivalence pKa Calculate pKa (pH at 0.5 * V_eq) Equivalence->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Chiral Integrity: The Cornerstone of Application

As a stereochemically defined reagent, the enantiomeric purity of this compound is its most critical quality attribute. The presence of the undesired (S)-enantiomer can lead to complex pharmacological profiles and off-target effects in downstream applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive technique for verifying chiral integrity.[5]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of piperidin-3-ylmethanol, thereby determining the enantiomeric excess (% ee) of the sample.

Rationale: This compound lacks a strong UV chromophore, which can present a detection challenge. Two approaches are common: direct analysis at low UV wavelengths or pre-column derivatization to attach a chromophore, which enhances sensitivity.[5] This protocol details the direct analysis method, which is often sufficient for quality control purposes.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak® IC or similar are effective for separating piperidine derivatives.[5][12]

Reagents & Mobile Phase:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA, HPLC Grade)

  • Diethylamine (DEA)

  • Methanol (for sample dissolution)

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane, IPA, and DEA (e.g., 80:20:0.1, v/v/v).[5] The DEA is a crucial additive that acts as a competing base, minimizing interactions between the basic amine of the analyte and residual acidic silanols on the stationary phase, thereby preventing severe peak tailing.

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Preparation:

    • Racemic Standard (for method validation): Prepare a solution of racemic (±)-piperidin-3-ylmethanol hydrochloride (approx. 1 mg/mL in methanol). This is essential to confirm that the method can separate the two enantiomers and to identify their respective retention times.

    • Sample Solution: Prepare the this compound sample at a similar concentration (1 mg/mL in methanol).

  • Analysis:

    • Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is considered baseline separation.

    • Inject the sample solution.

    • Monitor the chromatogram at a low wavelength (e.g., 210 nm).

  • Quantification:

    • Integrate the peak areas for both the major (R) and minor (S) enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Self-Validation System: The initial injection of the racemic standard is a critical self-validating step. If the two enantiomers are not resolved, the method is not suitable. This ensures that any subsequent analysis of the single-enantiomer sample is meaningful and trustworthy.

Chiral_HPLC_Workflow Prep Mobile Phase & Column Equilibration Racemic Prepare Racemic Standard (R/S mixture) Prep->Racemic Sample Prepare Sample ((R)-enantiomer) Prep->Sample InjectRacemic Inject Racemic Standard Racemic->InjectRacemic InjectSample Inject (R)-Sample Sample->InjectSample CheckRes Verify Resolution (Rs > 1.5) & Identify Peaks InjectRacemic->CheckRes CheckRes->InjectSample  Pass Fail Method Fails: Adjust Conditions CheckRes->Fail Fail GetData Acquire Chromatogram InjectSample->GetData Integrate Integrate Peak Areas (Area_R, Area_S) GetData->Integrate CalcEE Calculate % Enantiomeric Excess (ee) Integrate->CalcEE

Caption: Workflow for chiral purity analysis by HPLC.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound's hydrochloride salt form mitigates the volatility and strong odor associated with many free-base piperidines. However, as with any fine chemical, appropriate precautions must be taken.

  • Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Inhalation: Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[6]

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash the affected skin with soap and water and rinse eyes thoroughly with water for at least 15 minutes.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Room temperature storage is generally acceptable.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is deeply rooted in its fundamental basic properties. A thorough understanding and experimental characterization of its pKa, solubility, and, most critically, its chiral integrity, are imperative for its successful integration into drug discovery and development programs. The protocols and insights provided in this guide are designed to empower researchers to utilize this valuable building block with confidence, ensuring that the foundational chemistry of their projects is both robust and reliable.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Obr, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ResearchGate. (2024). Recent advancement of piperidine moiety in treatment of cancer- A review.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Nikolaeva, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937.
  • Capot Chemical. (n.d.). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-(Piperidin-3-yl)methanol hydrochloride.
  • PubChem. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.
  • CymitQuimica. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Piperidin-3-ylmethanol.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • CXZ080 Safety Data Sheet. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Phencyclidine Hydrochloride Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride Safety Data Sheet.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Parchem. (n.d.). This compound.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

(r)-Piperidin-3-ylmethanol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Piperidin-3-ylmethanol Hydrochloride: Properties, Synthesis, and Analysis

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for engaging with biological targets[1][2][3]. The specific stereochemistry of the (R)-enantiomer at the C3 position, combined with the primary alcohol functionality, provides a synthetically tractable handle for constructing complex molecules with precise three-dimensional architectures. This guide provides an in-depth examination of the core physicochemical properties of this compound, with a central focus on its molecular weight, and details authoritative methodologies for its synthesis and analytical quality control, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The precise characterization of a starting material is the foundation of reproducible and successful drug discovery. The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in reaction planning and for analytical identity confirmation via mass spectrometry. The compound is the hydrochloride salt of the free base, (R)-Piperidin-3-ylmethanol. The salt form is typically preferred for its improved stability and handling characteristics as a crystalline solid.

Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 151.63 g/mol [4][5][6]
Molecular Formula C₆H₁₄ClNO[4][5]
CAS Number1124199-58-1[4][5][7]
Exact Mass151.07639 Da[8]
AppearanceSolid[9]
Molecular Weight (Free Base)115.17 g/mol [10]
Molecular Formula (Free Base)C₆H₁₃NO[10]

Synthesis of Enantiomerically Pure (R)-Piperidin-3-ylmethanol

Achieving high enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[11]. The synthesis of (R)-Piperidin-3-ylmethanol can be approached through several strategies, including asymmetric hydrogenation of pyridine precursors or by leveraging the chiral pool, starting from naturally occurring chiral molecules like D-lysine[2][12].

Below is a representative, conceptual protocol based on the asymmetric reduction of a protected pyridine-3-carboxaldehyde derivative, a common strategy for accessing chiral piperidines.

Conceptual Synthetic Protocol

Step 1: N-Protection of Pyridine-3-carboxaldehyde

  • Rationale: The piperidine nitrogen must be protected to prevent side reactions and to influence the stereochemical outcome of the reduction. A benzyl or Boc group is common.

  • Procedure:

    • Dissolve pyridine-3-carboxaldehyde in a suitable solvent (e.g., Dichloromethane).

    • Add an appropriate protecting group reagent (e.g., Benzyl bromide or Di-tert-butyl dicarbonate) and a non-nucleophilic base (e.g., Triethylamine).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction mixture with an aqueous wash and extract the product. Purify by column chromatography.

Step 2: Asymmetric Reduction of the Aldehyde

  • Rationale: The aldehyde is reduced to a primary alcohol. While this step itself is not asymmetric, it sets the stage for the key ring reduction.

  • Procedure:

    • Dissolve the N-protected pyridine-3-carboxaldehyde in an appropriate solvent (e.g., Methanol).

    • Cool the solution to 0°C and add a reducing agent (e.g., Sodium borohydride) portion-wise.

    • Stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully with water, and extract the resulting N-protected pyridine-3-ylmethanol.

Step 3: Asymmetric Hydrogenation of the Pyridine Ring

  • Rationale: This is the critical enantioselective step. A chiral catalyst, typically based on rhodium or iridium, is used to hydrogenate the aromatic pyridine ring, yielding the desired (R)-piperidine stereocenter with high enantiomeric excess[2].

  • Procedure:

    • In a high-pressure reactor, dissolve the N-protected pyridine-3-ylmethanol in a degassed solvent (e.g., Methanol).

    • Add a chiral catalyst (e.g., a Rhodium complex with a chiral phosphine ligand).

    • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir at a controlled temperature (e.g., room temperature to 50°C) for 12-24 hours.

    • Once the reaction is complete, carefully vent the reactor and remove the catalyst by filtration. Concentrate the filtrate.

Step 4: Deprotection and Salt Formation

  • Rationale: The N-protecting group is removed to yield the final free base, which is then converted to the stable hydrochloride salt.

  • Procedure:

    • Dissolve the crude N-protected (R)-Piperidin-3-ylmethanol in a suitable solvent (e.g., Ethyl acetate).

    • For a benzyl group, perform hydrogenolysis using Palladium on carbon (Pd/C) under a hydrogen atmosphere[1]. For a Boc group, use a strong acid like trifluoroacetic acid.

    • After deprotection is complete, filter the catalyst (if used) and concentrate the solution.

    • Dissolve the resulting free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate this compound.

    • Collect the solid product by filtration and dry under vacuum.

Synthetic Workflow Diagram

G start Pyridine-3-carboxaldehyde step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-Pyridine-3-carboxaldehyde step1->intermediate1 step2 Step 2: Aldehyde Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 N-Boc-Pyridine-3-ylmethanol step2->intermediate2 step3 Step 3: Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) intermediate2->step3 intermediate3 N-Boc-(R)-Piperidin-3-ylmethanol step3->intermediate3 step4 Step 4: Deprotection & Salt Formation (Acid, then HCl) intermediate3->step4 end_product (R)-Piperidin-3-ylmethanol HCl step4->end_product G start Sample of (R)-Piperidin-3-ylmethanol HCl step1 Step 1: Pre-Column Derivatization (e.g., with PTSC) start->step1 intermediate1 UV-Active Diastereomeric Derivative step1->intermediate1 step2 Step 2: Chiral HPLC Separation (CSP Column) intermediate1->step2 step3 Step 3: UV Detection step2->step3 data Chromatogram Data step3->data analysis Step 4: Data Analysis (Peak Integration, %ee Calculation) data->analysis result Verified Identity & Purity analysis->result

Sources

(r)-Piperidin-3-ylmethanol hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (R)-Piperidin-3-ylmethanol Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. It details an integrated analytical approach employing Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, chiral analysis, and methods for counter-ion confirmation. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Significance

(R)-Piperidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its piperidine core is a common scaffold in drug discovery, and the specific (R) stereochemistry at the C3 position is often critical for biological activity and target specificity. The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.

Given its importance, the definitive confirmation of its structure—including connectivity, stereochemistry, and salt form—is a non-negotiable prerequisite for its use in any research or development pipeline. This guide outlines the logical and experimental sequence required to achieve this confirmation with irrefutable evidence.

Key Molecular Information:

PropertyValueSource
Chemical Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Free Base Formula C₆H₁₃NO[2]
Free Base MW 115.17 g/mol [2]

The Integrated Elucidation Workflow

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Stereochemistry & Salt Form Sample Sample: (R)-Piperidin-3-ylmethanol HCl MS Mass Spectrometry (MS) Sample->MS Determines Molecular Weight FTIR FT-IR Spectroscopy Sample->FTIR Identifies Functional Groups NMR_1H 1H NMR MS->NMR_1H FTIR->NMR_1H NMR_13C 13C NMR NMR_1H->NMR_13C Provides H-framework NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Provides C-framework Chiral Chiral Analysis (HPLC) NMR_2D->Chiral Confirms Connectivity Anion Anion Confirmation (IC/Titration) Chiral->Anion Confirms Stereochemistry Final Confirmed Structure Anion->Final Confirms Counter-ion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the first logical step. Its primary purpose is to determine the molecular weight of the parent molecule (the free base), providing immediate confirmation of the elemental formula. We use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is essential for accurate molecular weight determination.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Analysis Mode: Operate in positive ion detection mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

  • Interpretation: Identify the base peak and the molecular ion peak [M+H]⁺.

Expected Results:

The analysis should reveal a prominent ion corresponding to the protonated free base.

IonDescriptionExpected m/z
[M+H]⁺ Protonated molecular ion of the free base (C₆H₁₃NO)116.1
[M-H₂O+H]⁺ Loss of water from the molecular ion98.1
[M-CH₂OH+H]⁺ Loss of the hydroxymethyl group85.1

The presence of the m/z 116.1 peak is strong evidence for the C₆H₁₃NO formula of the organic component.[2]

FT-IR Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[3] This allows for a quick confirmation of the presence of the alcohol (O-H), amine (N-H), and aliphatic (C-H) moieties, which is consistent with the proposed structure. For the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium salt (R₂NH₂⁺).

Experimental Protocol (ATR-FT-IR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3000-2700 (broad)N⁺-H stretchSecondary ammonium salt
2950-2850C-H stretchAliphatic (CH₂, CH)
~1600 & ~1500N-H bendAmmonium salt
1100-1000C-O stretchPrimary alcohol

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an unambiguous map of the carbon-hydrogen framework. The choice of a deuterated solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are excellent choices due to high solubility and their ability to exchange with labile protons (OH, NH), which can simplify the spectrum.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment with proton decoupling.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

¹H and ¹³C NMR Analysis

The molecule has 6 carbon atoms and 14 protons in the organic moiety. Due to the chiral center at C3, all piperidine ring protons are diastereotopic and thus chemically non-equivalent, leading to a complex but highly informative spectrum.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
CH₂OH ~3.3-3.5 (m)~63-65Protons and carbon are deshielded by the adjacent oxygen atom.
H3 ~1.8-2.0 (m)~40-42Methine proton at the chiral center.
H2, H6 (axial/eq) ~2.5-3.2 (m)~45-47 (C6), ~52-54 (C2)Protons adjacent to the nitrogen are significantly deshielded.
H4, H5 (axial/eq) ~1.2-1.8 (m)~24-26 (C5), ~28-30 (C4)Aliphatic protons further from the heteroatoms.
NH₂⁺, OH Broad, variable-Labile protons, may exchange with solvent.

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

2D NMR: Connecting the Pieces

COSY Analysis: This experiment reveals which protons are coupled to each other, typically those separated by 2 or 3 bonds. It is indispensable for tracing the connectivity around the piperidine ring. For instance, the proton at C3 will show correlations to the protons on C2 and C4.

HSQC Analysis: This experiment directly links each proton signal to the carbon atom it is attached to. This allows for the definitive assignment of every C-H pair in the molecule.

Caption: Expected ¹H-¹H COSY correlations.

Chiral Analysis: Confirmation of Absolute Stereochemistry

Expertise & Causality: The "(R)" designation is a critical component of the compound's identity. While NMR confirms the connectivity, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times.

Experimental Protocol (Chiral HPLC):

  • Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: Develop an appropriate mobile phase, often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), sometimes with a small amount of an amine additive (like diethylamine) for better peak shape.

  • Standard Preparation: Prepare solutions of the sample, a certified (R)-standard, and a racemic standard.

  • Analysis: Inject each solution onto the HPLC system and monitor the elution profile with a UV detector.

  • Confirmation: The sample must produce a single peak with a retention time that exactly matches the certified (R)-standard and is clearly resolved from the (S)-enantiomer peak seen in the racemic injection.

Anion Analysis: Confirmation of the Hydrochloride Salt

Expertise & Causality: The final piece of the puzzle is to confirm that the compound is indeed a hydrochloride salt. This requires direct detection and quantification of the chloride counter-ion. While changes in the FT-IR and NMR spectra are suggestive of salt formation, they are not definitive proof of the specific counter-ion.

Method 1: Ion Chromatography (IC)

Causality: IC is a highly specific and quantitative method for anion analysis. It provides definitive identification and can be used to confirm the 1:1 stoichiometry between the piperidinemethanol cation and the chloride anion.

Experimental Protocol:

  • Sample Preparation: Prepare an accurate aqueous solution of the sample.

  • Instrumentation: Inject the solution onto an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Analysis: Elute with a suitable buffer (e.g., carbonate/bicarbonate).

  • Quantification: Compare the retention time and peak area of the chloride peak in the sample to that of a known chloride standard.

Method 2: Qualitative Silver Nitrate Test

Causality: This is a rapid, classic chemical test for halide ions. It provides fast, qualitative confirmation of the presence of chloride.[6]

Experimental Protocol:

  • Dissolve a small amount of the sample (~5-10 mg) in ~2 mL of deionized water.

  • Add 2-3 drops of dilute nitric acid (to prevent precipitation of other silver salts).

  • Add a few drops of 0.1 M silver nitrate (AgNO₃) solution.

  • Observation: The formation of a thick, white precipitate (AgCl) indicates the presence of chloride ions. This precipitate should be insoluble in nitric acid but soluble in ammonium hydroxide.

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed through the systematic and logical integration of orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular weight of the organic base (C₆H₁₃NO).

  • FT-IR Spectroscopy identifies the required alcohol and secondary ammonium functional groups.

  • ¹H, ¹³C, and 2D NMR experiments unambiguously establish the carbon-hydrogen framework and atomic connectivity of the piperidin-3-ylmethanol structure.

  • Chiral HPLC validates the absolute stereochemistry as (R) by comparison to a certified reference standard.

  • Ion Chromatography or a qualitative AgNO₃ test confirms the presence of the chloride counter-ion.

Only when the data from all these experiments are self-consistent and in full agreement with the proposed structure can the identity and purity of this compound be considered definitively elucidated.

References

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308.
  • (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Digital Commons @ University of New Haven. [Link]
  • Crystal structure and Hirshfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate.
  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formul
  • Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
  • Determination of Salt. USDA Food Safety and Inspection Service. [Link]

Sources

(r)-Piperidin-3-ylmethanol hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Piperidin-3-ylmethanol Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] However, the true challenge and opportunity lie in controlling its stereochemistry. The synthesis of enantiomerically pure piperidine derivatives is a critical task, as the biological activity of a drug molecule is often dictated by the specific arrangement of its atoms.[4] This guide focuses on a particularly valuable chiral building block: this compound (CAS No: 1124199-58-1).[5] This synthon, featuring a hydroxymethyl group at the C3 position, provides a versatile handle for further chemical elaboration, making it a key intermediate in the synthesis of complex pharmaceutical agents.[6] We will delve into the nuanced methodologies for its enantioselective synthesis, rigorous analytical characterization, and its pivotal role in the development of targeted therapies.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for developing appropriate analytical methods. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base.

PropertyValueSource
CAS Number 1124199-58-1[5]
Molecular Formula C₆H₁₄ClNO[5][7]
Molecular Weight 151.63 g/mol [5][7]
IUPAC Name [(3R)-piperidin-3-yl]methanol;hydrochloride[8]
Appearance White to off-white solid/powder[9]
Purity Typically ≥97%[9]
Synonyms 3-(R)-Piperidinemethanol hydrochloride[5]

Table 1: Key Physicochemical Properties of this compound.

The structure consists of a piperidine ring with a hydroxymethyl substituent at the chiral C3-position. The 'R' designation defines the absolute stereochemistry at this center, which is paramount for its utility in constructing stereospecific drug molecules.

Section 2: Enantioselective Synthesis Strategies

The synthesis of enantiopure 3-substituted piperidines is a significant challenge in organic chemistry. The strategy must not only form the heterocyclic ring but also precisely control the stereocenter. Modern approaches have moved beyond classical resolution to more elegant and efficient catalytic asymmetric methods.

Core Synthetic Challenge: Achieving Enantioselectivity

The primary difficulty lies in differentiating the two enantiotopic faces of a prochiral precursor. A highly effective strategy involves the asymmetric functionalization of a pyridine or dihydropyridine ring, leveraging chiral catalysts to direct the reaction pathway. A leading methodology is the rhodium-catalyzed asymmetric reductive Heck reaction.[4][10] This approach offers high enantioselectivity and broad functional group tolerance, making it suitable for complex molecule synthesis.[10]

Workflow: Rhodium-Catalyzed Asymmetric Synthesis

This state-of-the-art, three-step process provides access to a wide variety of enantioenriched 3-substituted piperidines from simple pyridine.[10]

G Pyridine Pyridine DHP Phenyl Pyridine-1(2H)-carboxylate Pyridine->DHP DHP_in Phenyl Pyridine-1(2H)-carboxylate THP 3-Substituted Tetrahydropyridine (High e.e.) THP_in 3-Substituted Tetrahydropyridine DHP_in->THP Final_Product (R)-3-Aryl-Piperidine THP_in->Final_Product

Caption: Enantioselective synthesis of 3-substituted piperidines.

Detailed Experimental Protocol: Synthesis via Asymmetric Reductive Heck Reaction

This protocol is adapted from established methodologies for the enantioselective synthesis of 3-aryl-piperidines, which are direct precursors to compounds like (R)-Piperidin-3-ylmethanol.[4][10]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methanol (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add pyridine (20 mmol, 1.0 eq) followed by sodium borohydride (20.0 mmol, 1.0 eq).

  • Activation: Add phenyl chloroformate (20 mmol, 1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by slowly adding water (50 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (3 mol%) and the chiral ligand (S)-Segphos (7 mol%) to a vial.

  • Solvent Addition: Outside the glovebox, seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times). Add degassed toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 eq).

  • Activation: Stir the catalyst solution at 70 °C for 10 minutes until a homogeneous solution is formed.

  • Coupling: Add the arylboronic acid (3.0 eq) followed by the dihydropyridine intermediate from Step 1 (1.0 eq).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours. Monitor for completion by HPLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether (5 mL). Filter through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

Step 3: Reduction to (R)-Piperidin-3-ylmethanol Note: This step is an adaptation for the specific target. The aryl group from Step 2 would be chosen to be convertible to a hydroxymethyl group, or a different boronic acid (e.g., one with a protected hydroxymethyl group) would be used.

  • Setup: Dissolve the tetrahydropyridine product from Step 2 in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.[11]

  • Filtration: Carefully vent the vessel and filter the reaction mixture through celite to remove the catalyst.

  • Salt Formation: Concentrate the filtrate. Dissolve the resulting free base in a suitable solvent like diethyl ether and add a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt.[12]

  • Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Section 3: Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized material. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow

A logical workflow ensures all critical quality attributes are assessed efficiently.

G Start Synthesized (R)-Piperidin-3-ylmethanol HCl FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR HPLC Chiral HPLC (Purity & Enantiomeric Excess) Start->HPLC GCMS GC-MS Analysis (Identity & Impurity Profile) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR GCMS->NMR End Fully Characterized Product NMR->End

Sources

A Technical Guide to the Stereochemistry of Piperidin-3-ylmethanol: Synthesis, Resolution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable pharmacokinetic properties.[1][2] When substituted at the 3-position with a hydroxymethyl group, piperidin-3-ylmethanol presents a critical stereocenter that profoundly influences its biological activity. The precise three-dimensional arrangement of this chiral center dictates the molecule's interaction with biological targets, making stereochemical control paramount in the development of safe and efficacious drugs.[3][4][5] This guide provides an in-depth exploration of the stereochemistry of piperidin-3-ylmethanol, targeting researchers, scientists, and professionals in drug development. We will delve into the synthesis of both racemic and enantiomerically pure forms, methodologies for chiral resolution, and the analytical techniques essential for confirming stereochemical integrity.

The Significance of Chirality in Piperidin-3-ylmethanol

The presence of a chiral center at the C3 position of the piperidine ring means that piperidin-3-ylmethanol exists as a pair of non-superimposable mirror images, or enantiomers: (R)-piperidin-3-ylmethanol and (S)-piperidin-3-ylmethanol.

Figure 1: Enantiomers of Piperidin-3-ylmethanol

Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a drug may have significantly different pharmacological and toxicological profiles from the other.[4] The "eutomer" is the enantiomer with the desired therapeutic activity, while the "distomer" may be less active, inactive, or even contribute to adverse effects.[5] Therefore, the ability to synthesize and analyze stereochemically pure piperidin-3-ylmethanol is not merely an academic exercise but a critical necessity in modern drug discovery.[3]

Synthetic Strategies for Stereocontrol

The preparation of enantiomerically pure piperidin-3-ylmethanol can be approached in two primary ways: asymmetric synthesis, which creates the desired enantiomer directly, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer by using chiral starting materials, catalysts, or reagents.[6][7][8] This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolutions.

One common strategy involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to direct the stereoselective alkylation of a hydrazone precursor, which can then be cyclized to form the desired piperidinol.[8][9]

G start Prochiral Piperidone Precursor aux Attach Chiral Auxiliary (e.g., RAMP) start->aux reduct Diastereoselective Reduction aux->reduct cleave Cleavage of Auxiliary reduct->cleave end Enantiopure (R)-Piperidin-3-ylmethanol cleave->end

Figure 2: General Workflow for Asymmetric Synthesis
Synthesis of Racemic Piperidin-3-ylmethanol

The racemic mixture is typically synthesized first, serving as the starting material for chiral resolution. A common method involves the reduction of 3-hydroxymethylpyridine (nicotinyl alcohol) via catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 3-Hydroxymethylpyridine

  • Preparation: In a high-pressure reactor, dissolve 3-hydroxymethylpyridine in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, typically Raney Nickel or a platinum-based catalyst (e.g., PtO₂). The catalyst loading is crucial and is usually around 5-10 mol%.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 atm) and heat to the desired temperature (e.g., 100-150°C).

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like GC-MS. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield racemic piperidin-3-ylmethanol.[10]

Causality Insight: The choice of catalyst and reaction conditions (pressure, temperature) is a balancing act. Harsher conditions ensure complete saturation of the pyridine ring but can sometimes lead to side reactions. Raney Nickel is a cost-effective choice, while platinum or rhodium catalysts may offer higher activity under milder conditions.[1]

Chiral Resolution: Separating the Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation

This classical method remains one of the most robust and scalable techniques for chiral resolution. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

Workflow: Resolution via Diastereomeric Salt Crystallization

  • Resolving Agent Selection: Choose a chiral acid to react with the basic nitrogen of the racemic piperidin-3-ylmethanol. Common choices include tartaric acid, mandelic acid, or dibenzoyltartaric acid. The choice is critical and often requires empirical screening.

  • Salt Formation: Dissolve the racemic piperidin-3-ylmethanol in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of the chosen chiral resolving agent.

  • Crystallization: The two resulting diastereomeric salts will have different solubilities. By carefully controlling temperature and solvent composition, one diastereomer will preferentially crystallize out of the solution.

  • Isolation & Purification: The crystallized salt is isolated by filtration. It may require several recrystallization steps to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free base of the desired enantiomer.

  • Extraction: The enantiomerically pure piperidin-3-ylmethanol is extracted into an organic solvent, dried, and concentrated. The other enantiomer can be recovered from the mother liquor.

G racemate Racemic (R/S)- Piperidin-3-ylmethanol add_acid Add Chiral Acid (e.g., L-Tartaric Acid) racemate->add_acid salts Diastereomeric Salts (R,L) and (S,L) add_acid->salts crystallize Fractional Crystallization salts->crystallize separate Separate Crystals from Mother Liquor crystallize->separate liberate_R Liberate Amine (Base Treatment) separate->liberate_R Solid liberate_S Liberate Amine (Base Treatment) separate->liberate_S Liquid pure_R (R)-Enantiomer liberate_R->pure_R pure_S (S)-Enantiomer liberate_S->pure_S

Figure 3: Workflow for Chiral Resolution by Diastereomeric Salt Formation
Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions.[11] A kinetic resolution involves an enzyme (often a lipase) that selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other.[11][12] This results in a mixture of one acylated enantiomer and the unreacted, non-acylated enantiomer, which can then be separated by standard chromatographic or extraction methods.[11][12]

Stereochemical Characterization

Once a synthesis or resolution is performed, it is imperative to confirm the stereochemical identity and purity of the product.

Property (R)-Piperidin-3-ylmethanol (S)-Piperidin-3-ylmethanol
CAS Number 37675-20-0144539-77-5[13]
Molecular Formula C₆H₁₃NO[13]C₆H₁₃NO[13]
Molecular Weight 115.17 g/mol [10]115.17 g/mol [14]
Optical Rotation Typically positive (+)Typically negative (-)
Note: Specific rotation values depend on concentration, solvent, and temperature, and should be compared against literature values for the specific conditions used.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for this class of compounds.

  • Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Derivatization with a UV-active group may be necessary if the compound has a poor chromophore.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will separate into two distinct peaks.

  • Quantification: The enantiomeric excess is calculated from the relative areas of the two peaks: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

X-ray Crystallography

For unambiguous determination of the absolute configuration (i.e., assigning R or S), single-crystal X-ray crystallography is the definitive method.[15] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom. It is particularly useful when resolving a new compound or confirming the outcome of an asymmetric synthesis.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments, which can then be differentiated by NMR.[16]

Conclusion

The stereochemistry of piperidin-3-ylmethanol is a cornerstone of its application in medicinal chemistry. A thorough understanding of the synthetic routes to access the pure enantiomers, the methods to separate them, and the analytical techniques to verify their purity is essential for any drug development program involving this valuable chiral building block. The choice between asymmetric synthesis and chiral resolution depends on factors like scale, cost, and the availability of chiral precursors, but the end goal remains the same: the production of a single, well-characterized enantiomer to maximize therapeutic benefit and minimize potential risks.

References

  • [(3S)-piperidin-3-yl]methanol. (n.d.). Kuujia.
  • Bielenica, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
  • Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews Research Portal.
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PubMed Central.
  • Piperidin-3-ylmethanol. (n.d.). PubChem.
  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (2009). ResearchGate.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online.
  • (S)-Piperidin-3-ylmethanol hydrochloride. (n.d.). PubChem.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (2010). PubMed.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). White Rose Research Online.
  • Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2021). ResearchGate.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2001). ResearchGate.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1997). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI.
  • Journal of Analytical Methods in Chemistry. (n.d.). ResearchGate.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Methods in Stereochemical Analysis. (n.d.). Wiley.
  • Stereochemistry. (n.d.). AccessBiomedical Science. Retrieved January 7, 2026, from [https://accessbiomedicalscience.mhmedical.com/content.aspx?bookid=2 agentesorganicchemistry&sectionid=159842234]([Link] agentesorganicchemistry&sectionid=159842234)
  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.

Sources

A Technical Guide to the Solubility Profile of (R)-Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of (R)-piperidin-3-ylmethanol hydrochloride. In the absence of publicly available quantitative solubility data, this document synthesizes information based on the physicochemical properties of the parent heterocycle, piperidine, and its derivatives. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in drug development and chemical synthesis to determine precise quantitative solubility data, ensuring methodological robustness and data integrity.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance.[1][2] It dictates the bioavailability of a compound and can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a molecule like this compound, a chiral building block frequently utilized in the synthesis of pharmaceutical agents, a thorough understanding of its solubility is paramount for efficient process development, formulation design, and ensuring reproducible pharmacological outcomes.[3][4]

Predicted Solubility Profile of this compound

This compound is a salt, which will significantly influence its solubility, especially in aqueous and polar protic solvents. The molecule consists of a polar piperidine ring, a hydroxyl group capable of hydrogen bonding, and an ionic hydrochloride salt.

PropertyValue/PredictionSource
Molecular FormulaC₆H₁₄ClNO[5][6]
Molecular Weight151.63 g/mol [5][6][7]
AppearanceSolid/Powder[8]
Predicted LogP (for free base)-0.1[9]

The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base. The primary amine of the piperidine ring is protonated, forming a piperidinium chloride. This ionic character suggests a high affinity for polar solvents.

Predicted Solubility:

  • Aqueous Solvents (e.g., Water, Buffers): High solubility is expected. The hydrochloride salt will readily dissociate in water, and the hydroxyl group will further contribute to aqueous solubility through hydrogen bonding. The solubility will likely be pH-dependent, with higher solubility at lower pH values where the piperidinium ion is stabilized.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High to very high solubility is predicted. These solvents can solvate the ionic salt and participate in hydrogen bonding with the hydroxyl group. For instance, a similar piperidine derivative, phencyclidine hydrochloride, is soluble in methanol at 30 mg/ml.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to high solubility is anticipated. While these solvents do not have a hydroxyl group to donate a hydrogen bond, their polarity should be sufficient to dissolve the compound. Acetaminophen, for example, is more soluble in DMSO than in aqueous solutions.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low to very low solubility is expected. The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar environments. Piperidine itself has limited solubility in nonpolar solvents like hexane.[3]

Experimental Determination of Solubility: Protocols and Workflows

To obtain definitive quantitative data, rigorous experimental determination is necessary. The following section details standard, reliable methodologies for assessing both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] The shake-flask method is the gold standard for this determination.[11]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) is highly recommended.

  • Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical technique such as HPLC-UV, LC-MS, or a validated UV-Vis spectrophotometric method to determine the concentration of the dissolved analyte.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Determining Equilibrium Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-72h) prep2->equil1 sep1 Let stand to settle (≥4h) equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via calibrated HPLC/LC-MS quant1->quant2 quant3 Calculate solubility (mg/mL) quant2->quant3

Caption: Workflow for Determining Equilibrium Solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution, typically in DMSO, when diluted into an aqueous buffer.[2] This high-throughput method is often used in early drug discovery to flag compounds with potential solubility issues.[2][12]

Protocol: Turbidimetric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small, precise volume of each DMSO solution into corresponding wells of a second 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This step initiates precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[1]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Logical Flow for Kinetic Solubility Assessment

G start High Concentration Stock in DMSO dilution Serial Dilution in DMSO start->dilution addition Addition to Aqueous Buffer dilution->addition precipitation Precipitation Occurs Above Solubility Limit addition->precipitation measurement Measure Turbidity (Nephelometry) precipitation->measurement result Determine Concentration at Onset of Precipitation measurement->result

Caption: Logical Flow for Kinetic Solubility Assessment.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature adequately during experiments.[11]

  • pH: As a salt of a weak base, the solubility of this compound in aqueous media will be highly dependent on pH. The intrinsic solubility will be observed when the pH is more than 2 units above the pKa of the conjugate acid.[11]

  • Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid material can significantly affect its solubility.[12] Different polymorphs can exhibit different solubilities.

  • Purity of Solute and Solvent: The presence of impurities can alter the measured solubility. Therefore, using pure solute and solvents is essential for accurate results.[11]

Conclusion

While quantitative solubility data for this compound is not currently published, a strong predictive assessment can be made based on its chemical structure. Its nature as a hydrochloride salt of a polar, hydroxyl-containing piperidine derivative suggests high solubility in aqueous and polar protic solvents, with decreasing solubility in less polar environments. For researchers and drug development professionals requiring precise data, the detailed shake-flask and turbidimetric protocols provided in this guide offer robust, reliable, and scientifically validated methods for experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reproducible solubility data, which is fundamental for advancing chemical synthesis and pharmaceutical development programs.

References

  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Solubility of Things. (n.d.). Piperidine.
  • Wikipedia. (n.d.). Piperidine.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate. (2009). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • National Institutes of Health. (n.d.). Piperidin-3-ylmethanol.
  • National Institutes of Health. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.
  • Safety Data Sheet. (n.d.). 7 - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Phencyclidine hydrochloride Data Sheet.
  • ChemBK. (2024). (R)-(+)-3-piperidinylmethanol.
  • CymitQuimica. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • National Institutes of Health. (n.d.). Piperidin-1-ylmethanol.
  • Santa Cruz Biotechnology. (n.d.). (R)-(Piperidin-3-yl)methanol hydrochloride.

Sources

A Comprehensive Technical Guide to 3-(R)-Piperidinemethanol Hydrochloride: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a foundational heterocyclic subunit in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The introduction of chirality to the piperidine ring, as seen in 3-(R)-Piperidinemethanol hydrochloride, offers a powerful strategy to enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[3] This specific stereoisomer, with its (R)-configuration at the 3-position, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting enzymes and receptors where stereochemistry is critical for binding. Its hydrochloride salt form enhances aqueous solubility and stability, making it more amenable to pharmaceutical processing.[4]

Nomenclature and Identification: A Multiplicity of Names

A significant challenge for researchers can be navigating the various synonyms and identifiers for 3-(R)-Piperidinemethanol hydrochloride. A clear understanding of these alternate names is essential for comprehensive literature searches and accurate procurement.

Systematic and Common Names

The compound is most formally known by its IUPAC name: (3R)-piperidin-3-ylmethanol;hydrochloride .[5] However, several other systematic and semi-systematic names are frequently used in chemical catalogs and publications.

Tabulated Synonyms and Identifiers

For clarity and ease of reference, the various names and identifiers for 3-(R)-Piperidinemethanol hydrochloride are summarized below.

Identifier Type Identifier Source/Reference
Primary Name 3-(R)-Piperidinemethanol hydrochlorideCommon Usage
IUPAC Name (3R)-piperidin-3-ylmethanol;hydrochloridePubChem[5]
CAS Number 1124199-58-1J&K Scientific[5], CymitQuimica[4]
Synonym (R)-(Piperidin-3-yl)methanol hydrochlorideCymitQuimica[4]
Synonym (R)-3-Piperidinemethanol hydrochlorideCymitQuimica[4]
Synonym (R)-Piperidin-3-YlMethanol HydrochlorideCymitQuimica[4]
Synonym (R)-(+)-3-(Hydroxymethyl)piperidineChemicalBook[6]
Synonym (R)-(+)-3-piperidinylmethanolChemicalBook[6]
PubChem CID 73012295PubChem[5]
InChI Key VLFTUQPTEOPYGV-FYZOBXCZSA-NPubChem[5]
SMILES C1CC@H(CNC1)CO.ClPubChem[5]

Note: The free base form, 3-(R)-Piperidinemethanol, has a different CAS number (37675-20-0) and its own set of synonyms.[6]

Logical Relationships in Nomenclature

The various names for this compound are logically interconnected, reflecting different systematic naming conventions and historical usage. The following diagram illustrates these relationships.

Nomenclature_Hierarchy Core 3-(R)-Piperidinemethanol Hydrochloride IUPAC IUPAC Name: (3R)-piperidin-3-ylmethanol;hydrochloride Core->IUPAC Systematic Name CAS CAS Number: 1124199-58-1 Core->CAS Unique Identifier Syn1 Synonym: (R)-(Piperidin-3-yl)methanol hydrochloride Core->Syn1 Alternate Name Syn2 Synonym: (R)-3-Hydroxymethyl-piperidine hydrochloride Core->Syn2 Alternate Name Syn3 Synonym: (R)-(+)-3-piperidinylmethanol Core->Syn3 Alternate Name FreeBase Related Free Base: 3-(R)-Piperidinemethanol (CAS: 37675-20-0) Core->FreeBase Salt Formation Synthesis_Workflow Start Chiral Precursor (e.g., D-Glutamic Acid) Step1 Functional Group Manipulation & Protection Start->Step1 Step2 Reduction of Carboxylic Acid/Ester Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection & Salt Formation (HCl) Step3->Step4 Final 3-(R)-Piperidinemethanol Hydrochloride Step4->Final

Caption: Generalized synthetic workflow for 3-(R)-Piperidinemethanol HCl.

Analytical Methodologies for Quality Control

Ensuring the chemical and chiral purity of 3-(R)-Piperidinemethanol hydrochloride is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is critical. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.

Protocol: Chiral HPLC Analysis

  • Column: A suitable chiral column, such as one based on a cyclodextrin or polysaccharide derivative, should be selected. The choice of column is critical and may require screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is often suitable if the molecule or a derivatized form possesses a chromophore. For non-UV active compounds, a refractive index detector or mass spectrometer can be employed. A patent for the analysis of a related compound, 3-aminopiperidine, suggests derivatization to facilitate UV detection at 254 nm. [7]4. Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, at a known concentration.

  • Injection and Analysis: A small volume (e.g., 10-20 µL) is injected onto the column, and the chromatogram is recorded. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Reverse-Phase HPLC for Chemical Purity

Standard reverse-phase HPLC with a C18 column is used to assess the presence of any chemical impurities.

Protocol: Reverse-Phase HPLC Analysis

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common. [8]3. Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry is used to detect impurities.

  • Analysis: The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.

Applications in Drug Development

3-(R)-Piperidinemethanol hydrochloride serves as a vital intermediate in the synthesis of a variety of drug candidates. The piperidine moiety can act as a scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of diverse pharmacophores.

The use of this specific chiral building block is particularly prevalent in the development of:

  • Enzyme Inhibitors: Where the precise stereochemical arrangement is necessary to fit into the active site of an enzyme.

  • GPCR Ligands: The piperidine nitrogen can be protonated at physiological pH, allowing it to form key ionic interactions with receptors.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(R)-Piperidinemethanol hydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Generally, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-(R)-Piperidinemethanol hydrochloride is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery and development. Its unique combination of a chiral piperidine scaffold and a reactive hydroxyl group provides medicinal chemists with a versatile tool for the design and synthesis of novel therapeutics. A comprehensive understanding of its nomenclature, properties, synthesis, and analysis is essential for any researcher working in this field. This guide has aimed to provide a solid foundation of such knowledge, empowering scientists to leverage this valuable building block to its full potential.

References

  • J&K Scientific LLC. (R)-3-Piperidinemethanol hydrochloride | 1124199-58-1. [Link]
  • PubChem. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777. [Link]
  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubChem. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride | C10H22ClNO4 - PubChem. [Link]
  • PubMed Central.
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

Sources

Methodological & Application

Introduction: The Significance of Chiral Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (R)-Piperidin-3-ylmethanol Hydrochloride

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Specifically, chiral 3-substituted piperidines, such as (R)-Piperidin-3-ylmethanol, are crucial building blocks for a number of important therapeutic agents. Their applications span a wide range of targets, including but not limited to neurokinin (NK1) receptor antagonists, CCR5 antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

The precise stereochemical control at the C3 position is often critical for biological activity, making the enantioselective synthesis of these intermediates a key challenge in pharmaceutical development. This document provides a detailed, field-tested protocol for the synthesis of this compound, focusing on a robust and scalable method starting from (R)-nipecotic acid. The chosen pathway involves the esterification of the carboxylic acid followed by a powerful reducing agent, Lithium Aluminum Hydride (LAH), to yield the desired chiral alcohol.

This guide is designed for researchers and process chemists, offering not just a step-by-step procedure but also the underlying rationale for critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available (R)-Nipecotic acid into the target molecule, (R)-Piperidin-3-ylmethanol, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic_Scheme R_Nipecotic_Acid (R)-Nipecotic Acid Ethyl_Ester Ethyl (R)-nipecotate R_Nipecotic_Acid->Ethyl_Ester  SOCl₂, Ethanol, Reflux Target_Alcohol (R)-Piperidin-3-ylmethanol Ethyl_Ester->Target_Alcohol  1. LiAlH₄, THF, 0°C to RT  2. Quench (H₂O, NaOH) Final_Product (R)-Piperidin-3-ylmethanol HCl Target_Alcohol->Final_Product  HCl in Ether Reduction_Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Elimination & Second Hydride Attack cluster_2 Step 3: Protonation Ester R-COOEt Intermediate Tetrahedral Intermediate Ester->Intermediate H⁻ attack LAH LiAlH₄ Aldehyde R-CHO Intermediate->Aldehyde -EtO⁻ Alcohol_anion R-CH₂O⁻ Aldehyde->Alcohol_anion H⁻ attack Alcohol R-CH₂OH Alcohol_anion->Alcohol H₂O (Workup)

Use of (r)-Piperidin-3-ylmethanol as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (r)-Piperidin-3-ylmethanol as a Premier Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (r)-piperidin-3-ylmethanol. We will move beyond simple procedural outlines to provide a deep, mechanistic understanding of its utility, grounded in field-proven insights and authoritative literature.

The Strategic Importance of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a flexible, three-dimensional structure that allows for precise spatial orientation of substituents to interact with biological targets.[1][5][6]

Introducing chirality into the piperidine scaffold elevates its utility significantly. The stereochemistry of a drug molecule can profoundly influence its pharmacological profile. A single enantiomer often accounts for the desired therapeutic activity, while the other may be inactive or even contribute to undesirable side effects. The use of enantiomerically pure building blocks like (r)-piperidin-3-ylmethanol is therefore a critical strategy in modern drug design to:

  • Enhance Biological Potency and Selectivity: By presenting functional groups in a specific 3D orientation, chiral molecules can achieve a more precise fit with their target protein-binding sites.[1][5][6]

  • Improve Pharmacokinetic Properties (ADME): Chirality can influence a drug's absorption, distribution, metabolism, and excretion.

  • Reduce Off-Target Toxicity: Isolating the therapeutically active enantiomer minimizes interactions with other biological targets, leading to a better safety profile.[1][5][6]

(r)-Piperidin-3-ylmethanol is a bifunctional chiral building block, offering two distinct points for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group. This versatility allows for the systematic exploration of chemical space and the construction of complex molecular architectures.

Physicochemical Properties of (r)-Piperidin-3-ylmethanol

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₆H₁₃NO[7]
Molecular Weight 115.17 g/mol [7]
Appearance Solid[8]
IUPAC Name ((3R)-piperidin-3-yl)methanol[7]
InChI Key VUNPWIPIOOMCPT-SSDOTTSWSA-N[7]
CAS Number 37675-20-0[9]

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of (r)-piperidin-3-ylmethanol lies in its versatile reactivity. The secondary amine and primary alcohol can be functionalized independently, provided a sound protection strategy is employed.

Diagram: Versatility of (r)-Piperidin-3-ylmethanol

G cluster_N N-Functionalization cluster_O O-Functionalization start (r)-Piperidin-3-ylmethanol N_Protect N-Protection (e.g., Boc, Cbz) start->N_Protect Protect Amine N_Alkylation N-Alkylation/ N-Arylation start->N_Alkylation Direct Modification Oxidation Oxidation to Aldehyde N_Protect->Oxidation Enables Selective O-Modification Etherification Etherification N_Protect->Etherification Esterification Esterification N_Protect->Esterification Reductive_Amination Reductive Amination N_Alkylation->Reductive_Amination end_product Diverse Scaffolds for APIs Reductive_Amination->end_product Oxidation->end_product Etherification->end_product Esterification->end_product

Caption: Synthetic pathways originating from (r)-piperidin-3-ylmethanol.

Protocol 1: N-Protection with tert-Butyloxycarbonyl (Boc) Group

Causality: To selectively perform reactions on the hydroxyl group, the more nucleophilic secondary amine must first be protected. The Boc group is an ideal choice due to its stability under a wide range of conditions (e.g., oxidation, reduction) and its facile removal under acidic conditions.[10][11]

Experimental Protocol:

  • Setup: To a round-bottom flask, add (r)-piperidin-3-ylmethanol (1.0 eq) and dissolve in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-Boc-(r)-piperidin-3-ylmethanol can be purified by flash column chromatography on silica gel.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, observing the appearance of the characteristic 9-proton singlet of the tert-butyl group around 1.4 ppm and a shift in the signals corresponding to the piperidine ring protons.

Diagram: N-Boc Protection Workflow

G reactant (r)-Piperidin-3-ylmethanol reagent (Boc)₂O, Base DCM, 0°C to RT reactant->reagent product N-Boc-(r)-piperidin- 3-ylmethanol reagent->product

Caption: Workflow for N-Boc protection.

Protocol 2: N-Alkylation via Reductive Amination

Causality: Reductive amination is a robust and highly versatile method for forming C-N bonds, making it superior to direct alkylation which often suffers from over-alkylation.[12] This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less sensitive to moisture and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[12]

Experimental Protocol:

  • Setup: In a flask under an inert atmosphere, dissolve (r)-piperidin-3-ylmethanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the N-alkylated product.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored. Incomplete conversion can be addressed by adding more reducing agent or allowing for longer reaction times. The choice of solvent and reducing agent minimizes side reactions.

Diagram: Reductive Amination Logic

G Amine Piperidine (Nucleophile) Intermediate Iminium Ion Intermediate Amine->Intermediate + H⁺, - H₂O Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Intermediate + H⁺, - H₂O Product N-Alkylated Product Intermediate->Product Reduction Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Product Reduction

Caption: Logical flow of the reductive amination reaction.

Protocol 3: Oxidation of the Hydroxyl Group to an Aldehyde

Causality: Converting the primary alcohol to an aldehyde opens up a vast array of synthetic possibilities for C-C bond formation (e.g., Wittig reactions, aldol condensations, Grignard additions). A Swern oxidation or a TEMPO-catalyzed oxidation are preferred methods as they are performed under mild conditions, minimizing over-oxidation to the carboxylic acid and preserving the chirality of the molecule.[15] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Experimental Protocol (Swern Oxidation): Prerequisite: The piperidine nitrogen must be protected (e.g., with a Boc group) before this procedure.

  • Setup: In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Substrate Addition: Add a solution of N-Boc-(r)-piperidin-3-ylmethanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate carefully under reduced pressure (the aldehyde product can be volatile). The crude aldehyde is often used immediately in the next step without extensive purification.

Authoritative Grounding: The Swern oxidation is a classic and reliable method for converting primary alcohols to aldehydes with minimal side products.[15] Alternative, greener methods using a TEMPO catalyst with a co-oxidant like sodium hypochlorite are also highly effective and are gaining popularity in process chemistry.[15]

Comparative Data: Common Oxidation Methods
MethodReagentsTypical Temp.AdvantagesDisadvantages
Swern DMSO, Oxalyl Chloride, Et₃N-78 °CHigh yield, minimal over-oxidationRequires cryogenic temps, unpleasant odor
Dess-Martin Dess-Martin PeriodinaneRoom Temp.Mild, fast, high yieldReagent is explosive, expensive
TEMPO/NaOCl TEMPO (cat.), NaOCl, KBr0 °C to RTCatalytic, greener, good for scale-upRequires careful pH control

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true value of a chiral building block is demonstrated by its successful incorporation into therapeutically relevant molecules. (r)-Piperidin-3-ylmethanol and its close derivatives are key intermediates in the synthesis of several important drugs.

Case Study: Alogliptin Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Alogliptin relies on a chiral 3-aminopiperidine core. While not a direct use of (r)-piperidin-3-ylmethanol, the synthesis of the required (R)-3-(Boc-amino)piperidine intermediate highlights the importance of this structural class.[16] Synthetic routes often start from chiral amino acids like D-lysine or involve the resolution of racemic mixtures to obtain this crucial chiral amine, which is structurally analogous to the aminomethyl functionality of our title compound.[16][17] This underscores the high demand for enantiopure 3-substituted piperidines in the pharmaceutical industry.[18][19][20]

Conclusion: A Versatile and Indispensable Tool

(r)-Piperidin-3-ylmethanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combined with its inherent chirality, provides an efficient and reliable pathway to complex molecular architectures that are central to the discovery of new medicines. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this valuable building block, enabling the development of novel therapeutics with enhanced efficacy and safety.

References

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • National Institutes of Health. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]
  • Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Structure of the U.S.
  • ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction... [Link]
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)... [Link]
  • ResearchGate. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. [Link]
  • MDPI. (n.d.).
  • Kanto Chemical Co., Inc. (n.d.).
  • Master Organic Chemistry. (2017).
  • National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Syntheses. (2020).
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
  • National Center for Biotechnology Information. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

Sources

The Strategic deployment of (R)-Piperidin-3-ylmethanol Hydrochloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of (R)-piperidin-3-ylmethanol hydrochloride. This chiral building block has emerged as a critical component in the design of novel therapeutics, offering a versatile scaffold to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind its use in modern drug design.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets.[2] The introduction of chirality to the piperidine ring further enhances its utility, allowing for more precise and potent interactions with chiral biological macromolecules.

(R)-Piperidin-3-ylmethanol, in particular, offers a unique combination of a chiral secondary amine and a primary alcohol, providing two distinct points for chemical modification. This dual functionality allows for the construction of diverse molecular architectures and the fine-tuning of physicochemical properties. The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient starting material for a variety of chemical transformations.

The strategic incorporation of the (R)-piperidin-3-ylmethanol moiety can confer several advantages to a drug candidate:

  • Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and polar surface area, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancement of Biological Activity and Selectivity: The defined stereochemistry of the (R)-enantiomer allows for specific interactions with target proteins, often leading to increased potency and selectivity over the corresponding racemate or (S)-enantiomer.

  • Improvement of Pharmacokinetic Profiles: The metabolic stability of the piperidine ring can contribute to a longer half-life and improved oral bioavailability of a drug candidate.[3]

A notable example of the successful application of this building block is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The (R)-piperidin-3-ylmethanol scaffold is a key component of several PARP inhibitors, where it plays a crucial role in binding to the active site of the enzyme and contributing to the overall efficacy of the drug.[1]

Physicochemical and Analytical Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of (R)-Piperidin-3-ylmethanol and its Hydrochloride Salt

Property(R)-Piperidin-3-ylmethanol[4]This compound[5]
CAS Number 144539-77-51124199-58-1
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol 151.63 g/mol
Appearance LiquidWhite to off-white solid
Analytical Characterization

To ensure the identity and purity of the starting material and subsequent products, a combination of analytical techniques should be employed.

1H NMR Spectroscopy: The proton NMR spectrum of piperidin-3-ylmethanol provides characteristic signals for the protons on the piperidine ring and the hydroxymethyl group.

13C NMR Spectroscopy: The carbon NMR spectrum offers complementary information for structure confirmation.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. For piperidin-3-ylmethanol, the expected [M+H]⁺ ion is at m/z 116.1.

Chiral HPLC: To confirm the enantiomeric purity of (R)-piperidin-3-ylmethanol and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Key Synthetic Transformations and Protocols

This compound is a versatile starting material for a range of synthetic transformations. The following sections provide detailed protocols for common and critical reactions.

Protocol 1: Boc Protection of (R)-Piperidin-3-ylmethanol

Prior to many coupling reactions, it is advantageous to protect the secondary amine of the piperidine ring to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Boc_Protection reagents Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) product (R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate reagents->product Reagents & Conditions starting_material (R)-Piperidin-3-ylmethanol Hydrochloride starting_material->product Reaction

Figure 1: Workflow for the Boc protection of (R)-Piperidin-3-ylmethanol.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.

Self-Validation:

  • 1H NMR: Appearance of a large singlet around 1.45 ppm corresponding to the Boc protecting group protons.

  • Mass Spectrometry: Detection of the [M+H]⁺ ion at m/z 216.2.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is widely used to couple (R)-piperidin-3-ylmethanol with various aryl halides to generate a library of N-aryl derivatives.

Buchwald_Hartwig reactants (R)-Piperidin-3-ylmethanol Hydrochloride + Aryl Halide (Ar-X) product N-Aryl-(R)-piperidin-3-ylmethanol reactants->product Reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) catalyst_system->product Catalysis

Figure 2: General scheme for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 2.5 eq NaOtBu).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-piperidin-3-ylmethanol.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective for coupling with sterically hindered secondary amines.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle. For sensitive substrates, a milder base like cesium carbonate may be employed.

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.

Application in Drug Design: A Case Study in PARP Inhibitors

The (R)-piperidin-3-ylmethanol scaffold has been instrumental in the development of potent PARP inhibitors. The piperidine ring often occupies a hydrophobic pocket in the PARP active site, while the hydroxymethyl group can form key hydrogen bond interactions with the protein. The nitrogen atom serves as an attachment point for the rest of the molecule, which typically contains a pharmacophore that mimics the nicotinamide portion of the NAD⁺ cofactor.

The chirality at the 3-position of the piperidine ring is critical for optimal binding. The (R)-enantiomer often exhibits significantly higher potency compared to the (S)-enantiomer, highlighting the importance of stereochemistry in drug-target interactions.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique structural features and dual reactivity allow for the synthesis of a wide range of complex molecules with improved pharmacological properties. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug design and development efforts.

References

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2957-2959.
  • Cawley, M. J., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., Scott, J. S., & Caddick, S. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 7(23), 4888-4893.
  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(1), 159.
  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. PubChem Compound Database.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18429–18432.
  • PubMed. (2014).
  • PubMed. (2004). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 47(17), 4239-4251.
  • PubMed. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(18), 2979-2989.
  • ResearchGate. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Thieme Chemistry. (2017). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synthesis, 49(15), 3325-3334.
  • Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 13(2), 77-85.
  • Beilstein Journals. (2015). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry, 11, 1085-1094.
  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 63B, 44-50.
  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • ResearchGate. (2023).
  • RSC Publishing. (2015). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 13(36), 9424-9428.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
  • OUCI. (2024).
  • ResearchGate. (2016). Synthesis and photophysical characterization of novel tri-(hetero)arylimidazoles.
  • ResearchGate. (2021).
  • Tables For Organic Structure Analysis. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Synthesis of Substituted Piperidines from (R)-piperidin-3-ylmethanol: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This guide provides an in-depth exploration of synthetic strategies to generate diverse substituted piperidines, starting from the readily available and stereochemically defined building block, (R)-piperidin-3-ylmethanol.[4][5] This chiral synthon offers a powerful platform for accessing enantiomerically pure piperidine derivatives, a critical aspect in modern drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory. We will delve into key synthetic transformations including N-functionalization, and modifications of the hydroxymethyl side chain, providing detailed, field-proven protocols and the logic behind experimental choices.

I. Strategic Considerations: The Versatility of (R)-piperidin-3-ylmethanol

(R)-piperidin-3-ylmethanol is a bifunctional molecule possessing a secondary amine and a primary alcohol. This duality allows for a wide array of selective modifications at either the nitrogen or the oxygen, or both, leading to a diverse range of substituted piperidine analogs. The inherent chirality at the C3 position is a significant advantage, allowing for the synthesis of stereochemically defined compounds, which is crucial for optimizing interactions with biological targets.[1]

A critical initial step in many synthetic routes involving (R)-piperidin-3-ylmethanol is the protection of the piperidine nitrogen. This is essential to prevent its interference in subsequent reactions targeting the hydroxyl group and to control reactivity.[6][7] The choice of protecting group is paramount and depends on the planned synthetic sequence and the conditions required for its removal.

II. N-Functionalization: Diversifying the Piperidine Core

The secondary amine of the piperidine ring is a key site for introducing molecular diversity. Common strategies for N-functionalization include N-alkylation, reductive amination, and amide bond formation.

A. N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method to introduce a variety of substituents on the piperidine nitrogen.[8] The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.

Protocol 1: General Procedure for N-Alkylation

  • Materials: (R)-piperidin-3-ylmethanol, alkyl halide (e.g., benzyl bromide, methyl iodide), potassium carbonate (K₂CO₃) or triethylamine (TEA), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) and the base (K₂CO₃, 2.0 eq or TEA, 1.5 eq) in the chosen solvent.[8]

    • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The use of a base is crucial to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acid byproduct.

  • DMF and acetonitrile are excellent solvents for this reaction due to their polar aprotic nature, which facilitates SN2 reactions.

B. Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly useful for introducing more complex substituents.[9][10] This two-step, one-pot reaction involves the initial formation of an iminium ion between the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent.[9][11]

Protocol 2: Reductive Amination with an Aldehyde

  • Materials: (R)-piperidin-3-ylmethanol, an aldehyde (e.g., benzaldehyde), a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • To a solution of (R)-piperidin-3-ylmethanol (1.0 eq) and the aldehyde (1.1 eq) in the solvent, add the reducing agent (1.2-1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via column chromatography.

Expertise & Experience:

  • Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective for iminium ions over carbonyls, reducing the likelihood of side reactions.[12]

C. Amide Bond Formation

Coupling the piperidine nitrogen with carboxylic acids to form amides introduces another level of structural and functional diversity. This is a fundamental transformation in the synthesis of many biologically active molecules.[13][14][15][16] A variety of coupling reagents are available to facilitate this reaction.

Protocol 3: HATU-Mediated Amide Coupling

  • Materials: (R)-piperidin-3-ylmethanol, a carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and a polar aprotic solvent such as DMF.[14][17]

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.

    • Stir the mixture at room temperature for a few minutes to pre-activate the carboxylic acid.

    • Add a solution of (R)-piperidin-3-ylmethanol (1.2 eq) in DMF to the reaction mixture.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Trustworthiness:

  • HATU is a highly efficient coupling reagent that minimizes racemization, which is particularly important when coupling chiral carboxylic acids.[14]

III. Functionalization of the Hydroxymethyl Side Chain

The primary alcohol of (R)-piperidin-3-ylmethanol provides another reactive handle for introducing a wide range of functional groups.

A. Etherification

The formation of ethers from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This requires prior protection of the piperidine nitrogen to prevent its alkylation.

Protocol 4: Williamson Ether Synthesis (Post N-Protection)

  • Materials: N-protected (R)-piperidin-3-ylmethanol (e.g., N-Boc-(R)-piperidin-3-ylmethanol), a strong base like sodium hydride (NaH), an alkyl halide, and an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.

  • Procedure:

    • Dissolve the N-protected alcohol (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Add the alkyl halide (1.1 eq) and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the resulting ether by column chromatography.

Authoritative Grounding:

  • The use of a strong base like NaH is necessary to deprotonate the primary alcohol, forming a nucleophilic alkoxide.

B. Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups, such as esters, ethers, and azides, with inversion of configuration.[18][19][20][21][22] This reaction is particularly valuable for introducing nucleophiles that are not amenable to direct substitution reactions.

Protocol 5: Mitsunobu Esterification

  • Materials: N-protected (R)-piperidin-3-ylmethanol, a carboxylic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Procedure:

    • Dissolve the N-protected alcohol (1.0 eq), carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.[18]

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[21]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Concentrate the reaction mixture and purify directly by column chromatography to isolate the ester product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_Protection Protection/Deprotection Start (R)-piperidin-3-ylmethanol N_Alkylation N-Alkylation (Alkyl Halide, Base) Start->N_Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive_Amination Amide_Coupling Amide Coupling (Carboxylic Acid, Coupling Agent) Start->Amide_Coupling N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection Product_N N-Substituted Piperidine N_Alkylation->Product_N Reductive_Amination->Product_N Mitsunobu Mitsunobu Reaction (Nucleophile, PPh3, DEAD/DIAD) Amide_Coupling->Product_N Etherification Etherification (NaH, Alkyl Halide) N_Protection->Etherification N_Protection->Mitsunobu Product_Dual Dual Functionalized Piperidine N_Deprotection N-Deprotection Product_Side_Chain Side Chain Functionalized Piperidine N_Deprotection->Product_Side_Chain N_Deprotection->Product_Side_Chain Etherification->N_Deprotection Mitsunobu->N_Deprotection Product_N->N_Protection Product_Side_Chain->N_Alkylation

Sources

Biocatalytic Routes to Chiral 3-Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 3-substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the antipsychotic agent Preclamol and the PARP inhibitor Niraparib.[1] The precise stereochemical control at the C3 position is often critical for biological activity and safety. Traditional chemical syntheses can be lengthy and often require harsh conditions or expensive chiral auxiliaries.[2] Biocatalysis has emerged as a powerful, green, and highly selective alternative, offering elegant solutions for the construction of these valuable chiral building blocks under mild, aqueous conditions.[3]

This comprehensive guide provides an in-depth exploration of state-of-the-art biocatalytic strategies for the synthesis of chiral 3-substituted piperidines. We will delve into the mechanistic intricacies of key enzyme families, provide detailed, field-proven protocols, and offer insights into the practical aspects of reaction setup and optimization.

Strategic Biocatalytic Approaches

The enzymatic toolbox for chiral piperidine synthesis is expanding rapidly. Here, we focus on three dominant and highly effective strategies:

  • Chemo-enzymatic Dearomatization of Pyridines: A sophisticated cascade approach that leverages the power of oxidases and reductases to transform readily available pyridine precursors.

  • Transaminase-Mediated Asymmetric Synthesis: A versatile method for installing chirality through the stereoselective amination of a prochiral ketone precursor.

  • Imine Reductase-Catalyzed Reductive Amination and Kinetic Resolution: A powerful strategy for the direct formation of chiral amines from imine intermediates or for resolving racemic mixtures.

Chemo-enzymatic Dearomatization using Amine Oxidase and Ene-Imine Reductase

This innovative one-pot cascade strategy provides highly efficient access to stereo-enriched 3- and 3,4-disubstituted piperidines from activated pyridine derivatives.[4][3] The key transformation involves the synergistic action of an amine oxidase (AmOx) and an ene-imine reductase (EneIRED).

Mechanistic Rationale

The reaction proceeds through a carefully orchestrated sequence of enzymatic steps. First, an N-substituted tetrahydropyridine (THP), itself derived from the corresponding pyridine, is oxidized by an amine oxidase. This in-situ oxidation generates a cyclic dihydropyridinium (DHP) intermediate. The DHP contains both a C=N bond (iminium ion) and a conjugated C=C bond. This sets the stage for the crucial stereoselective reduction steps catalyzed by an ene-imine reductase (EneIRED). The EneIRED, utilizing a cofactor such as NADPH, first catalyzes the asymmetric conjugate reduction of the C=C bond to establish the stereocenter at the C3 position. The resulting enamine intermediate is then further reduced at the C=N bond to yield the final chiral piperidine product.[4]

chemoenzymatic_dearomatization cluster_0 Chemo-enzymatic Dearomatization Cascade THP N-Substituted Tetrahydropyridine (THP) DHP Dihydropyridinium (DHP) Intermediate THP->DHP Amine Oxidase (AmOx) O2 -> H2O2 Enamine Enamine Intermediate DHP->Enamine Ene-Imine Reductase (EneIRED) NADPH -> NADP+ Piperidine Chiral 3-Substituted Piperidine Enamine->Piperidine Ene-Imine Reductase (EneIRED) NADPH -> NADP+

Caption: Chemo-enzymatic cascade for piperidine synthesis.

Application Data: Substrate Scope and Performance

A panel of EneIRED enzymes has been shown to be effective in this cascade, providing access to both (R)- and (S)-enantiomers of the desired piperidine products with excellent enantioselectivity.[4]

Substrate (N-allyl-THP derivative)Enzyme SystemProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
3-Phenyl-THP6-HDNO / EneIRED-01(R)>4296
3-(4-Bromophenyl)-THP6-HDNO / EneIRED-07(S)-99
3-(4-Methoxyphenyl)-THP6-HDNO / EneIRED-01(R)-98

Data synthesized from J. Am. Chem. Soc. 2022, 144, 47, 21549–21557.[4][3]

Protocol: Synthesis of (S)-N-Allyl-3-(4-bromophenyl)piperidine

This protocol is adapted from the work of Montgomery et al.[4]

Materials:

  • N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (Substrate)

  • 6-Hydroxy-D-nicotine oxidase (6-HDNO) variant

  • Ene-Imine Reductase (e.g., EneIRED-07)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Catalase

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: In a 10 mL glass vial, prepare a 1 mL reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 mM N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (dissolved in a minimal amount of DMSO, final DMSO concentration ≤ 5% v/v)

    • 1.2 mM NADPH

    • 1 mg/mL 6-HDNO

    • 5 mg/mL EneIRED-07

    • 1 mg/mL Catalase (to decompose hydrogen peroxide byproduct from the oxidase reaction)

  • Incubation: Seal the vial and incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate.

    • Extract the aqueous phase with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, wash with brine (1 x 2 mL), and dry over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[5][6] This strategy is particularly effective for producing chiral amines, including cyclic amines like piperidines.

Mechanistic Rationale

The catalytic cycle of a transaminase involves two half-reactions. In the first, the PLP cofactor, bound to the enzyme, accepts an amino group from an amine donor (e.g., isopropylamine), forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone). In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone substrate, generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[6] The stereochemical outcome is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being readily available.

transaminase_cycle cluster_1 Transaminase Catalytic Cycle Enzyme_PLP Enzyme-PLP Enzyme_PMP Enzyme-PMP Enzyme_PLP->Enzyme_PMP Half-reaction 1 Chiral_Amine Chiral Amine (e.g., (S)-N-Boc-3-aminopiperidine) Enzyme_PLP->Chiral_Amine Enzyme_PMP->Enzyme_PLP Half-reaction 2 Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->Ketone_Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme_PLP Prochiral_Ketone Prochiral Ketone (e.g., N-Boc-3-piperidone) Prochiral_Ketone->Enzyme_PMP

Caption: General mechanism of a transaminase reaction.

Application and Protocol: Synthesis of (S)-1-Boc-3-aminopiperidine

(S)-1-Boc-3-aminopiperidine is a key intermediate for several pharmaceutical agents.[7] Its synthesis via transaminase-mediated amination of N-Boc-3-piperidone is a highly efficient process.[7][8]

Materials:

  • 1-Boc-3-piperidone (Substrate)

  • (S)-selective ω-transaminase (e.g., ATA-W12 or a commercially available equivalent)[7]

  • Isopropylamine (Amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (100 mM, pH 8.0)

  • DMSO

  • MTBE (Methyl tert-butyl ether)

  • Rotary evaporator

  • Chiral GC or HPLC system for analysis

Procedure:

  • Enzyme Preparation: Prepare a solution of the ω-transaminase (e.g., 5-10 mg/mL) in HEPES buffer. If using a lyophilized powder, ensure it is fully dissolved.

  • Reaction Setup: In a sealed reaction vessel, combine:

    • 100 mM HEPES buffer (pH 8.0)

    • 50 mM 1-Boc-3-piperidone (dissolved in a minimal amount of DMSO)

    • 1 M Isopropylamine

    • 1 mM PLP

    • Add the prepared enzyme solution to initiate the reaction. The final reaction volume can be scaled as needed.

  • Incubation: Incubate the reaction at 35-40°C with gentle agitation for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Work-up:

    • Adjust the pH of the reaction mixture to >10 with 1M NaOH.

    • Extract the product with MTBE (3 x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Concentrate the organic extract under reduced pressure.

    • Analyze the conversion and enantiomeric excess of the product using a suitable chiral GC or HPLC method. A space-time yield of over 900 g·L⁻¹·day⁻¹ has been reported for this process in a continuous flow system.[7]

Imine Reductase (IRED) Catalyzed Reactions

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of C=N bonds in imines and iminium ions to produce chiral secondary and tertiary amines.[9] They are highly valuable for the synthesis of piperidines through reductive amination or kinetic resolution.

Mechanistic Rationale and Workflow

In a reductive amination reaction, the IRED catalyzes the condensation of a ketone (e.g., a piperidone derivative) with an amine to form a transient imine intermediate, which is then stereoselectively reduced in the enzyme's active site. This one-pot, three-component reaction is highly atom-economical. For cofactor recycling, a glucose dehydrogenase (GDH) system is often employed.

ired_workflow cluster_2 IRED Reductive Amination Workflow Ketone Piperidone Substrate Imine Imine Intermediate (in situ) Ketone->Imine Amine Amine Amine->Imine Product Chiral Piperidine Product Imine->Product IRED NADP NADP+ Product->NADP NADPH NADPH NADPH->Imine Gluconolactone Gluconolactone NADPH->Gluconolactone NADP->NADPH Cofactor Regeneration GDH Glucose Dehydrogenase (GDH) GDH->NADP Glucose Glucose Glucose->GDH

Caption: Workflow for IRED-catalyzed reductive amination.

Protocol: Reductive Amination for N-Benzylpiperidine Synthesis

This protocol is a representative example of an IRED-catalyzed synthesis, adapted from principles described by Xiang et al.[10]

Materials:

  • Benzaldehyde

  • Piperidine

  • Imine Reductase (IRED) from Mesorhizobium sp. (MesIRED) or an engineered variant[10]

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Tris-HCl buffer (100 mM, pH 9.0)

  • DMSO

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 5 mL vial, prepare a 1 mL reaction mixture:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 5 mM Benzaldehyde

    • 100 mM Piperidine (20 equivalents)

    • 0.1 mM NADP+

    • 30 mM D-Glucose

    • 2% (v/v) DMSO to aid substrate solubility

    • Add whole cells or cell-free extract containing the IRED and GDH enzymes.

  • Incubation: Seal the vial and incubate at 25°C with shaking (e.g., 200 rpm) for 24 hours.

  • Work-up:

    • Extract the reaction mixture with ethyl acetate (3 x 1 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Analysis:

    • Filter the mixture and analyze the supernatant by GC or HPLC to determine the conversion to N-benzylpiperidine. Engineered variants of MesIRED have achieved conversions of up to 88.8% for this transformation.[10]

Conclusion and Future Outlook

Biocatalysis offers a robust and sustainable platform for the synthesis of chiral 3-substituted piperidines. The chemo-enzymatic dearomatization cascade, transaminase-mediated amination, and imine reductase-catalyzed reactions represent powerful and complementary strategies for accessing these high-value compounds. As enzyme engineering and discovery efforts continue to expand the biocatalytic toolbox, we can anticipate the development of even more efficient, selective, and scalable processes to meet the demands of the pharmaceutical and fine chemical industries.

References

  • Montgomery, S. L., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(47), 21549–21557. [Link]
  • Montgomery, S. L., et al. (2022).
  • France, S. P., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(45), 14958–14965. [Link]
  • Contente, M. L., et al. (2020).
  • Wang, Y., et al. (2021). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • Li, C., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Tassano, E., et al. (2023). Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery and Dynamic Kinetic Reduction Strategies toward 2,3-Disubstituted Piperidine. Organic Process Research & Development. [Link]
  • ResearchGate. (n.d.).
  • Li, T., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports.
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
  • Zhang, Z., & Knowles, R. R. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation.
  • Slabu, I., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts.
  • Xiang, Y., et al. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. Molecules, 28(15), 5786. [Link]
  • ResearchGate. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
  • PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Oxford. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Ghodsi, R., & Chen, Z. (2020). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 18(11), 541. [Link]
  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]
  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Rowles, H. T., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ChemistryViews. (2023).

Sources

Navigating the Synthesis of (R)-piperidin-3-ylmethanol: A Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in the Synthesis of Bioactive Piperidines

(R)-piperidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its utility in drug discovery stems from the rigid piperidine scaffold, which can orient substituents in a well-defined three-dimensional space, and the versatile hydroxymethyl group, which can be further functionalized. However, the presence of a secondary amine in the piperidine ring necessitates a robust protection strategy during multi-step syntheses to prevent unwanted side reactions and ensure regioselectivity. This application note provides a detailed guide to the most common and effective N-protection strategies for (R)-piperidin-3-ylmethanol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The secondary amine in (R)-piperidin-3-ylmethanol is a nucleophilic and basic center, which can interfere with a wide range of synthetic transformations. Protecting the nitrogen atom as a carbamate is the most prevalent strategy, effectively masking its reactivity.[1] This guide will focus on the three most widely employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of the appropriate protecting group is paramount and depends on the overall synthetic route, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[2][3]

Comparative Overview of Common N-Protecting Groups

The choice of an N-protecting group is a critical decision in the design of a synthetic pathway. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting other functional groups in the molecule.[4] The table below provides a comparative summary of the key characteristics of Boc, Cbz, and Fmoc protecting groups.

Protecting GroupStructureLabilityTypical Deprotection ConditionsKey AdvantagesPotential Limitations
Boc (tert-butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[5]Mild deprotection preserves acid-sensitive functionalities; orthogonal to Cbz and Fmoc.[2]Requires strong acid for cleavage, which can be incompatible with some substrates.[5]
Cbz (benzyloxycarbonyl)Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[5]Robust; stable to a wide range of non-reductive conditions; product is often crystalline.[5]Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.[5]
Fmoc (9-fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[5]Mild deprotection preserves acid-sensitive functionalities; orthogonal to Boc and Cbz.[3]The dibenzofulvene byproduct can form adducts; potential for aggregation in solid-phase synthesis.[5]

Mechanism of Action: The Chemistry of Protection and Deprotection

Understanding the underlying mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The deprotection proceeds via an acid-catalyzed elimination mechanism, generating the unstable tert-butyl cation, which is then quenched, and the carbamic acid decarboxylates to yield the free amine.[6]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine (R)-piperidin-3-ylmethanol N_Boc_Product N-Boc-(R)-piperidin-3-ylmethanol Amine->N_Boc_Product Reaction Boc2O Boc₂O Boc2O->N_Boc_Product Base Base (e.g., Et₃N, NaOH) Base->N_Boc_Product N_Boc_Product_Dep N-Boc-(R)-piperidin-3-ylmethanol Free_Amine (R)-piperidin-3-ylmethanol N_Boc_Product_Dep->Free_Amine Reaction Acid Acid (e.g., TFA, HCl) Acid->Free_Amine

Caption: Boc protection and deprotection workflow.

Cbz Group: Hydrogenolysis-Mediated Cleavage

The benzyloxycarbonyl (Cbz) group is typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. Deprotection is most commonly achieved by catalytic hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, yielding the free amine, toluene, and carbon dioxide as byproducts.[4]

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine (R)-piperidin-3-ylmethanol N_Cbz_Product N-Cbz-(R)-piperidin-3-ylmethanol Amine->N_Cbz_Product Reaction CbzCl Cbz-Cl CbzCl->N_Cbz_Product Base Base (e.g., NaHCO₃) Base->N_Cbz_Product N_Cbz_Product_Dep N-Cbz-(R)-piperidin-3-ylmethanol Free_Amine (R)-piperidin-3-ylmethanol N_Cbz_Product_Dep->Free_Amine Reaction H2_PdC H₂/Pd-C H2_PdC->Free_Amine

Caption: Cbz protection and deprotection workflow.

Fmoc Group: Base-Induced Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced using Fmoc-Cl or Fmoc-OSu. Its removal is effected by a base, typically a secondary amine like piperidine, through a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine base.[7]

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine (R)-piperidin-3-ylmethanol N_Fmoc_Product N-Fmoc-(R)-piperidin-3-ylmethanol Amine->N_Fmoc_Product Reaction FmocCl Fmoc-Cl/Fmoc-OSu FmocCl->N_Fmoc_Product Base Base (e.g., NaHCO₃) Base->N_Fmoc_Product N_Fmoc_Product_Dep N-Fmoc-(R)-piperidin-3-ylmethanol Free_Amine (R)-piperidin-3-ylmethanol N_Fmoc_Product_Dep->Free_Amine Reaction Piperidine Piperidine/DMF Piperidine->Free_Amine

Caption: Fmoc protection and deprotection workflow.

Experimental Protocols

The following protocols are provided as a guide for the N-protection and deprotection of (R)-piperidin-3-ylmethanol. It is important to note that the amine group is inherently more nucleophilic than the hydroxyl group, allowing for selective N-protection.[2] Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

Protocol 1: N-Boc Protection of (R)-piperidin-3-ylmethanol

This protocol describes the protection of the secondary amine of (R)-piperidin-3-ylmethanol using di-tert-butyl dicarbonate.

Materials:

  • (R)-piperidin-3-ylmethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or a solution of NaOH (1.1 eq) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of N-Boc-(R)-piperidin-3-ylmethanol

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc-(R)-piperidin-3-ylmethanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-(R)-piperidin-3-ylmethanol (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: N-Cbz Protection of (R)-piperidin-3-ylmethanol

This protocol details the protection of the amine with a benzyloxycarbonyl group.

Materials:

  • (R)-piperidin-3-ylmethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or THF/Water solvent mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Add NaHCO₃ (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 4: Deprotection of N-Cbz-(R)-piperidin-3-ylmethanol

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.

Materials:

  • N-Cbz-(R)-piperidin-3-ylmethanol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve N-Cbz-(R)-piperidin-3-ylmethanol (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Place the reaction mixture under an atmosphere of H₂.

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5: N-Fmoc Protection of (R)-piperidin-3-ylmethanol

This protocol outlines the protection of the amine with a 9-fluorenylmethyloxycarbonyl group.

Materials:

  • (R)-piperidin-3-ylmethanol

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or DMF

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a mixture of dioxane and water or in DMF.

  • Add NaHCO₃ (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add Fmoc-Cl or Fmoc-OSu (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the mixture with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 6: Deprotection of N-Fmoc-(R)-piperidin-3-ylmethanol

This protocol describes the removal of the Fmoc group using piperidine.

Materials:

  • N-Fmoc-(R)-piperidin-3-ylmethanol

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-(R)-piperidin-3-ylmethanol (1.0 eq) in DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to obtain the deprotected product.

Orthogonal Protection Strategies

In syntheses where the hydroxyl group of (R)-piperidin-3-ylmethanol also requires protection, an orthogonal strategy is essential. This involves using protecting groups for the amine and hydroxyl functionalities that can be removed under different conditions.[2][3] For example, the amine can be protected with an acid-labile Boc group, while the alcohol is protected with a base-labile or fluoride-labile silyl ether (e.g., TBDMS, TIPS). This allows for the selective deprotection of either group without affecting the other.

Start (R)-piperidin-3-ylmethanol N_Protect N-Protection (e.g., Boc) Start->N_Protect OH_Protect OH-Protection (e.g., TBDMS) N_Protect->OH_Protect N_Boc_OH_TBDMS N-Boc, O-TBDMS protected OH_Protect->N_Boc_OH_TBDMS N_Deprotect N-Deprotection (Acidic) N_Boc_OH_TBDMS->N_Deprotect OH_Deprotect OH-Deprotection (Fluoride) N_Boc_OH_TBDMS->OH_Deprotect Free_N Free Amine, Protected OH N_Deprotect->Free_N Free_OH Free Hydroxyl, Protected N OH_Deprotect->Free_OH

Caption: Orthogonal protection workflow example.

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex molecules derived from (R)-piperidin-3-ylmethanol. This guide has provided a comprehensive overview of the most common protecting groups—Boc, Cbz, and Fmoc—including their mechanisms, comparative advantages, and detailed experimental protocols for their implementation and removal. By understanding the principles of orthogonal protection and carefully selecting the appropriate strategy, researchers can effectively navigate the synthetic challenges associated with this versatile chiral building block, enabling the efficient development of novel therapeutic agents.

References

  • ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. [Link]
  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
  • Fisher Scientific. Amine Protection / Deprotection. [Link]
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Master Organic Chemistry.
  • SciSpace. Amino Acid-Protecting Groups. [Link]
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
  • Taylor & Francis Online.
  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
  • Scientific Research Publishing. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
  • Technical Disclosure Commons.
  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubMed. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]
  • CSIR-NIScPR.
  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]
  • University of York Research Repository.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • National Institutes of Health. Piperidin-3-ylmethanol. [Link]
  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
  • UCI Chemistry.

Sources

Scale-up synthesis of (r)-Piperidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (R)-Piperidin-3-ylmethanol Hydrochloride

Abstract

This compound is a pivotal chiral building block in the synthesis of numerous pharmacologically active molecules. Its stereochemically defined structure is crucial for the efficacy and safety of final drug products. This application note provides a comprehensive and robust protocol for the multi-gram scale-up synthesis of this compound. The selected synthetic route begins with the readily available chiral precursor, N-Boc-(R)-nipecotic acid, and proceeds through an esterification and subsequent chemoselective reduction. This guide is designed for researchers, chemists, and process development professionals, offering detailed experimental procedures, critical safety considerations, and an in-depth rationale for methodological choices to ensure a successful, safe, and scalable synthesis.

Introduction and Strategic Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are essential for developing stereospecific pharmaceuticals. (R)-piperidin-3-ylmethanol, in particular, serves as a key intermediate for compounds targeting a range of conditions. The successful transition from laboratory-scale synthesis to pilot or manufacturing scale requires a process that is not only high-yielding and stereoretentive but also economically viable and, most importantly, safe.

Several synthetic strategies exist for accessing this molecule, including the asymmetric hydrogenation of pyridine derivatives[1][2], enzymatic resolution[3], and synthesis from the chiral pool[4][5]. This guide focuses on a practical and reliable approach starting from N-Boc-(R)-nipecotic acid.

Rationale for Selected Synthetic Route:

  • Stereochemical Integrity: Starting with a commercially available, enantiopure raw material like (R)-nipecotic acid ensures the desired stereochemistry is maintained throughout the synthesis, avoiding costly and complex chiral separations or asymmetric catalysis steps.[6]

  • Process Safety: The chosen reducing agent, sodium borohydride (NaBH₄), is significantly safer and easier to handle on a large scale compared to more pyrophoric hydrides like lithium aluminum hydride (LAH).[7]

  • Scalability and Robustness: The reaction sequence involves well-understood, high-yielding transformations (esterification, borohydride reduction, deprotection) that are amenable to standard industrial equipment and process controls.

The overall synthetic pathway is illustrated below.

G A N-Boc-(R)-nipecotic acid B Methyl N-Boc-(R)-nipecotate A->B Step 1: Esterification (MeOH, H₂SO₄) C N-Boc-(R)-piperidin-3-ylmethanol B->C Step 2: Reduction (NaBH₄, EtOH) D (R)-Piperidin-3-ylmethanol Hydrochloride C->D Step 3: Deprotection & Salt Formation (HCl in Dioxane)

Caption: Overall workflow for the synthesis of (R)-Piperidin-3-ylmethanol HCl.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.[8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Supplier
N-Boc-(R)-nipecotic acidC₁₁H₁₉NO₄229.27150.00.654Commercial
Methanol (MeOH), AnhydrousCH₄O32.04750 mL-Commercial
Sulfuric Acid (H₂SO₄), Conc.H₂SO₄98.089.6 g (5.2 mL)0.098Commercial
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-Commercial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~2 L-Commercial
Sodium Borohydride (NaBH₄)NaBH₄37.8349.51.308Commercial
Ethanol (EtOH), 200 ProofC₂H₆O46.071.5 L-Commercial
Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-Commercial
HCl in Dioxane, 4MC₄H₈O₂·HCl-490 mL1.96Commercial
Methyl tert-Butyl Ether (MTBE)C₅H₁₂O88.15~1.5 L-Commercial
Step 1: Esterification of N-Boc-(R)-nipecotic acid

Causality: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Direct reduction of the carboxylic acid would require a much harsher reducing agent like LAH. Sulfuric acid acts as a catalyst for this Fischer esterification.

Procedure:

  • Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge the flask with N-Boc-(R)-nipecotic acid (150.0 g, 0.654 mol) and anhydrous methanol (750 mL).

  • Begin stirring to form a slurry. Place the flask in an ice-water bath and cool the internal temperature to 0-5 °C.

  • Slowly add concentrated sulfuric acid (5.2 mL, 0.098 mol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain a gentle reflux for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes; visualized with KMnO₄ stain) or HPLC. The starting material should be consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol, yielding a viscous oil.

  • Dissolve the residue in ethyl acetate (1 L) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate (2 x 300 mL) until the aqueous layer is neutral or slightly basic (pH ~8). Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Wash the organic layer with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl N-Boc-(R)-nipecotate as a pale yellow oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~155 g (97% yield, assuming quantitative conversion).

Step 2: Reduction of Methyl N-Boc-(R)-nipecotate

Causality and Safety: Sodium borohydride is a powerful reducing agent that selectively reduces the ester to a primary alcohol. This reaction is highly exothermic and generates flammable hydrogen gas (H₂). Therefore, strict temperature control, slow addition of the reagent, and adequate ventilation are critical for safety on a large scale.[8] The reaction is performed in ethanol, a protic solvent that facilitates the reduction.

G cluster_0 Critical Safety Protocol: NaBH₄ Reduction A Setup: Inert Atmosphere (N₂), Mechanical Stirring, Pressure-Equalizing Funnel B Cool Reaction Vessel to 0-5 °C A->B C Add NaBH₄ Portion-wise (Control Exotherm & H₂ Evolution) B->C Begin Addition D Monitor Internal Temperature (Maintain < 10 °C during addition) C->D E Allow to Warm to RT (Ensure full reaction) C->E After Addition F Controlled Quench (Slow addition of sat. NH₄Cl at 0°C) E->F

Caption: Logic diagram for safe execution of the large-scale borohydride reduction.

Procedure:

  • Equip a 5 L, multi-necked, jacketed reactor (or round-bottom flask in a large cooling bath) with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel. Ensure an inert atmosphere (N₂) with an outlet to a bubbler.

  • Charge the reactor with the crude Methyl N-Boc-(R)-nipecotate (~155 g, ~0.637 mol) from Step 1 and ethanol (1.5 L).

  • Cool the stirred solution to an internal temperature of 0-5 °C using a circulating chiller or an ice-salt bath.

  • CRITICAL STEP: Add sodium borohydride (49.5 g, 1.308 mol, ~2.05 eq) in small portions over 1.5-2 hours. Monitor the internal temperature closely, ensuring it does not rise above 10 °C. Observe for hydrogen gas evolution from the bubbler.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for another 12-16 hours.

  • IPC: Monitor the reaction for completion by TLC or HPLC to confirm the disappearance of the starting ester.

  • Quenching: Cool the mixture back down to 0-5 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (~500 mL) to quench the excess NaBH₄. Caution: Vigorous hydrogen evolution will occur initially. Add the first 100 mL very slowly.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Add water (500 mL) and ethyl acetate (800 mL) to the residue. Stir and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 400 mL).

  • Combine all organic layers, wash with brine (400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(R)-piperidin-3-ylmethanol as a thick, colorless oil.

    • Expected Yield: ~130 g (95% yield).

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: The acid-labile Boc protecting group is removed with a strong acid, hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane allows for the direct precipitation of the desired hydrochloride salt, simplifying isolation and purification.[5] Recrystallization from a suitable solvent system further purifies the final product.[10]

Procedure:

  • Set up a 3 L flask with a mechanical stirrer and an addition funnel.

  • Dissolve the crude N-Boc-(R)-piperidin-3-ylmethanol (~130 g, ~0.604 mol) in methyl tert-butyl ether (MTBE) (650 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 4M HCl in dioxane (490 mL, 1.96 mol, ~3.2 eq) dropwise over 30-45 minutes. A thick white precipitate will form.

  • After the addition, remove the ice bath and allow the slurry to stir at room temperature for 3-4 hours.

  • IPC: A small aliquot can be taken, worked up with base, and checked by TLC/HPLC to confirm the removal of the Boc group.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with MTBE (3 x 300 mL) to remove the t-butyl byproducts and any residual dioxane.

  • Dry the white solid in a vacuum oven at 40-45 °C to a constant weight. This provides the crude hydrochloride salt.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 2 L flask.

    • Add isopropanol (~1 L, or until dissolved at reflux). Heat the mixture to reflux until all the solid dissolves.

    • Slowly cool the solution to room temperature, then place it in an ice bath (or refrigerator) for at least 4 hours to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and then with MTBE.

    • Dry the final product, this compound, in a vacuum oven at 45-50 °C to a constant weight.

    • Expected Yield: ~80-90 g (80-90% yield for the final two steps).

Product Characterization and Specifications

TestSpecification
Appearance White to off-white crystalline solid
Melting Point 158-162 °C
¹H NMR Conforms to the structure
Purity (HPLC) ≥98.0%
Optical Rotation [α]²⁰_D = -4.0 to -6.0° (c=1, H₂O)
Solubility Soluble in water and methanol

Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the lab scale. A thorough understanding of reagent hazards and reaction energetics is essential.

  • Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas which can ignite.[8] The reaction is exothermic.[8] It is toxic if ingested or in contact with skin.[8] Handle under an inert atmosphere when possible and always add slowly to a cooled reaction mixture.[8][11] Ensure adequate ventilation to prevent hydrogen accumulation.

  • Hydrogen Chloride (HCl in Dioxane): Highly corrosive and causes severe skin burns and eye damage.[9] Dioxane is a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

  • Solvents (Methanol, Ethanol, MTBE, EtOAc): Flammable liquids. Keep away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

References

  • Sodium borohydride - Standard Operating Procedure. (2012).
  • Sodium Borohydride SOP. University of Wisconsin-Madison. [Link]
  • Sodium Borohydride Reaction With W
  • Reddit r/chemistry discussion on Sodium Borohydride safety. (2023). Reddit. [Link]
  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. [Link]
  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. (2013).
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (Patent).
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
  • Method for preparing (R)-3-amino piperidine hydrochloride. (Patent).
  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mG
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-Piperidin-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-piperidin-3-ylmethanol. This chiral building block is a critical intermediate in the development of numerous pharmaceutical agents, making its efficient and stereocontrolled synthesis a paramount objective for researchers in drug discovery and development. The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of drugs.[1][2]

This guide is structured to provide actionable solutions to common challenges encountered during the synthesis of (R)-piperidin-3-ylmethanol. It combines fundamental chemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My reaction is showing low yield of (R)-piperidin-3-ylmethanol. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from several factors, from reaction kinetics to product degradation. Let's break down the common culprits.

  • Incomplete Conversion: The most straightforward cause is an incomplete reaction.

    • Causality: Insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to significant amounts of unreacted starting material. For instance, in catalytic hydrogenations of pyridine precursors, the catalyst activity is paramount.[3]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

      • Extend Reaction Time: If starting material persists, extend the reaction time. However, be cautious, as prolonged times can sometimes lead to side product formation.[4]

      • Optimize Temperature: Increasing the reaction temperature can enhance the rate, but it may also promote side reactions. A systematic study to find the optimal temperature is recommended.[4] For enzymatic reactions, operating outside the optimal temperature range of the enzyme can drastically reduce conversion.[5]

      • Check Catalyst/Reagent Stoichiometry: Ensure all reagents are added in the correct stoichiometric ratios. For catalytic reactions, increasing the catalyst loading might be necessary, though this can increase costs.

  • Side Product Formation: The formation of undesired by-products directly consumes starting materials and reagents, reducing the theoretical maximum yield.

    • Causality: In piperidine synthesis, side reactions can include over-reduction, polymerization, or competitive cyclization pathways.[1] The choice of base, if used, is also critical as it can induce side reactions.[6][7]

    • Solution:

      • Characterize By-products: Identify the structure of major impurities to understand the side reactions occurring.

      • Modify Conditions: If over-reduction is an issue, consider using a milder reducing agent or lowering hydrogen pressure. If a competitive reaction is observed, adjusting the solvent polarity or temperature may favor the desired pathway.[4]

  • Product Isolation and Purification Issues: Significant product loss can occur during the workup and purification stages.

    • Causality: (R)-piperidin-3-ylmethanol is a relatively polar, water-soluble compound. During aqueous workups, it can be lost to the aqueous phase. Adsorption onto silica gel during chromatography is also a common issue.

    • Solution:

      • Optimize Extraction: Use a more polar organic solvent for extraction (e.g., a mixture of dichloromethane and isopropanol) or perform multiple extractions. Saturating the aqueous layer with NaCl can also improve extraction efficiency.

      • Alternative Purification: Consider distillation or crystallization of a salt form (e.g., hydrochloride) as an alternative to chromatography.[8]

Question 2: The enantiomeric excess (ee%) of my (R)-piperidin-3-ylmethanol is consistently low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary challenge for this synthesis. Low ee% indicates that the catalyst or chiral auxiliary is not effectively discriminating between the two transition states leading to the (R) and (S) enantiomers.

  • Catalyst and Ligand Selection (for Asymmetric Catalysis):

    • Causality: In metal-catalyzed asymmetric reactions, such as the rhodium-catalyzed functionalization of pyridine derivatives, the chiral ligand is the source of stereocontrol.[2][9] The structure of the ligand and its interaction with the metal center and substrate are critical.

    • Solution:

      • Screen Chiral Ligands: This is the most crucial step. A library of chiral ligands (e.g., different BINAP, Josiphos, or SEGPHOS derivatives for Rh-catalyzed reactions) should be screened to identify the optimal one for your specific substrate.

      • Optimize Metal-to-Ligand Ratio: The ratio can influence the active catalytic species. A 1:1.1 or 1:1.2 ratio of metal precursor to ligand is a common starting point.

      • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities and coordinating abilities.

  • Enzyme Performance (for Biocatalysis):

    • Causality: In chemoenzymatic routes using transaminases, the enzyme's inherent stereoselectivity dictates the product's ee%.[5][10] Sub-optimal pH, temperature, or the presence of inhibitors can reduce its effectiveness.

    • Solution:

      • Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and selectivity. These parameters should be precisely controlled.[5]

      • Cofactor Concentration: Ensure adequate concentration of the necessary cofactor, such as pyridoxal 5'-phosphate (PLP) for transaminases.[5]

      • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, affecting both rate and selectivity.

  • Chiral Pool Integrity:

    • Causality: If you are starting from a chiral precursor like D-lysine or D-ornithine, racemization can occur at any stage of the synthesis if harsh conditions (strong base or high temperatures) are used.[11][12]

    • Solution:

      • Use Mild Conditions: Employ mild bases and the lowest effective temperatures throughout the synthetic sequence.

      • Check Purity of Intermediates: Verify the enantiomeric purity of key intermediates along the synthetic route to pinpoint the step where racemization occurs.

Section 2: Frequently Asked Questions (FAQs)

Question 3: What are the primary synthetic strategies for producing enantiopure (R)-piperidin-3-ylmethanol, and what are their pros and cons?

Answer: There are several effective strategies, each with distinct advantages and disadvantages. The best choice depends on factors like available starting materials, required scale, and cost.

Synthetic StrategyDescriptionProsCons
Asymmetric Catalysis Direct asymmetric functionalization or reduction of a prochiral pyridine or dihydropyridine precursor using a chiral metal catalyst (e.g., Rhodium).[2][9]High efficiency, potential for broad substrate scope, direct route to the chiral product.High cost of precious metal catalysts and chiral ligands; requires extensive optimization.
Chiral Pool Synthesis Starting from an inexpensive, enantiopure natural product like D-lysine or D-ornithine and converting it through a series of chemical transformations.[11][12]Utilizes readily available and inexpensive starting materials; well-established chemistry.Can involve lengthy synthetic sequences; risk of racemization during intermediate steps.
Biocatalysis Use of an isolated enzyme, such as a transaminase, to perform a key stereoselective transformation, for example, the asymmetric amination of a piperidone precursor.[5][10]Extremely high enantioselectivity; mild, environmentally friendly reaction conditions.Enzymes can be substrate-specific; requires specialized knowledge of biocatalysis and fermentation.
Classical Resolution Synthesis of a racemic mixture of piperidin-3-ylmethanol, followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.Technically straightforward and uses classical chemical techniques.Theoretical maximum yield is only 50% for the desired enantiomer; can be labor-intensive.

Question 4: Why are protecting groups necessary for the piperidine nitrogen, and which one should I choose?

Answer: Protecting the piperidine nitrogen is often crucial to prevent undesired side reactions. The secondary amine of the piperidine ring is both basic and nucleophilic.

  • Necessity:

    • Preventing N-Alkylation/Acylation: In many reactions involving electrophiles, the piperidine nitrogen can compete with other nucleophiles in the molecule, leading to undesired N-functionalization.

    • Modifying Solubility & Reactivity: A protecting group can alter the molecule's solubility and steric properties, which can be advantageous for certain transformations or purifications. For example, an N-acylated intermediate may be less reactive in subsequent steps.[13]

  • Common Choices:

    • Boc (tert-Butoxycarbonyl): This is one of the most common protecting groups. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[11][14]

    • Cbz (Carboxybenzyl): Stable to acidic conditions but readily removed by catalytic hydrogenation. This is a good choice if your synthesis avoids reduction steps after its introduction.

    • Benzyl (Bn): Can be introduced by reductive amination or alkylation. It is robust but typically requires harsher hydrogenolysis conditions for removal than Cbz.[13]

The choice depends on the overall synthetic plan. The Boc group is often preferred for its ease of removal under non-reductive conditions.[11]

Section 3: Experimental Protocols & Visualizations

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common synthesis problems.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis & Solution Problem Low Yield or Low Enantioselectivity Analysis Analyze Reaction Mixture (TLC, LC-MS, Chiral HPLC) Problem->Analysis Step 1 Incomplete Incomplete Conversion? Analysis->Incomplete Step 2 SideProduct Side Products Formed? Analysis->SideProduct LowEE Low ee%? Analysis->LowEE Sol_Time Increase Time/ Temp/Catalyst Load Incomplete->Sol_Time Solution Sol_Cond Modify Conditions/ Reagents SideProduct->Sol_Cond Solution Sol_Cat Screen Catalysts/ Ligands/Enzymes LowEE->Sol_Cat Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Protocol: Asymmetric Synthesis via Rh-Catalyzed Reductive Heck Reaction

This protocol is adapted from a modern approach for accessing enantioenriched 3-substituted piperidines and demonstrates a powerful catalytic method.[2][9]

Reaction Scheme:

ReactionScheme cluster_rh Rh-Catalyzed Asymmetric Reductive Heck Pyridine Pyridine Derivative Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine 1. Partial Reduction Product Enantioenriched Tetrahydropyridine Dihydropyridine->Product Arylboronic Aryl Boronic Acid Arylboronic->Product FinalProduct (R)-Piperidin-3-ylmethanol (after further steps) Product->FinalProduct 2. Reduction Catalyst [Rh(COD)Cl]₂ + Chiral Ligand Catalyst->Product

Caption: Simplified scheme for Rh-catalyzed asymmetric synthesis.

Step-by-Step Procedure:

  • Preparation of the Catalyst: In a glovebox, to a flame-dried vial, add the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., a BINAP derivative, 2.2 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dihydropyridine starting material (1.0 eq) and the arylboronic acid (1.5 eq).

  • Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask containing the substrates via cannula.

  • Execution: Stir the reaction mixture at the optimized temperature (e.g., 60-80 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyridine intermediate.

  • Final Reduction: The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C) to afford the final product.

References

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023-06-22).
  • Common side reactions in peptide synthesis occurring on resin (a and b)... - ResearchGate.
  • Catalytic asymmetric formal [3+3] cycloaddition of an azomethine ylide with 3-indolylmethanol: enantioselective construction of a six-membered piperidine framework - PubMed.
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate.
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate.
  • Piperidine Synthesis. - DTIC.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.

Sources

Technical Support Center: Synthesis of (R)-piperidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-piperidin-3-ylmethanol. This chiral piperidine derivative is a crucial building block in the development of numerous pharmaceutical agents. Its synthesis, while well-established, presents several challenges where side reactions can compromise yield, purity, and enantiomeric integrity. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (R)-piperidin-3-ylmethanol, particularly focusing on the common route involving the reduction of an N-protected (R)-piperidine-3-carboxylic acid derivative.

Issue 1: Low Yield in the Reduction of N-Boc-(R)-piperidine-3-carboxylic acid

Question: I am attempting to reduce N-Boc-(R)-piperidine-3-carboxylic acid to N-Boc-(R)-piperidin-3-ylmethanol using lithium aluminum hydride (LAH), but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this reduction are a common issue and can stem from several factors related to the reagent, reaction conditions, and work-up procedure.

  • Causality and Mechanism: Lithium aluminum hydride is a powerful, non-selective reducing agent.[1] When reducing a carboxylic acid, the first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxyl group, liberating hydrogen gas.[2][3] This means an excess of LAH is required for the actual reduction. Insufficient LAH will lead to incomplete conversion. The reduction proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol.[3][4]

  • Troubleshooting Steps:

    • Reagent Stoichiometry and Quality: Ensure you are using a significant excess of LAH. A common starting point is 2-3 equivalents relative to the carboxylic acid. The quality of LAH is also critical; it can degrade upon exposure to moisture. Use freshly opened, high-purity LAH or titrate your solution to determine its active hydride concentration.

    • Solvent and Temperature Control: The reaction should be performed in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The initial addition of the carboxylic acid to the LAH slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation. Afterward, the reaction can be gently warmed to room temperature or slightly heated to drive it to completion.

    • Work-up Procedure: The work-up is a critical step where product can be lost. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is often effective for quenching the excess LAH and precipitating the aluminum salts as a granular solid that can be easily filtered off.[1] Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult.

Issue 2: Formation of Over-reduction or Ring-Opening Byproducts

Question: During the reduction of my N-Boc protected piperidine-3-carboxylate ester with a strong reducing agent, I am observing byproducts that suggest over-reduction or even ring-opening. How can I prevent this?

Answer: This issue points to the use of a reducing agent that is too harsh or reaction conditions that are not well-controlled. The N-Boc protecting group can be labile under certain reductive conditions, and the piperidine ring itself can be susceptible to cleavage.

  • Causality and Mechanism: While LAH is effective, its high reactivity can sometimes lead to undesired side reactions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative for the reduction of carboxylic acids and amides.[1][2] Borane selectively reduces carboxylic acids in the presence of many other functional groups, including esters, which can be an advantage.[1] The mechanism involves the formation of a triacyloxyborane intermediate, which is then further reduced.

  • Troubleshooting Flowchart:

    G start Observing Over-reduction/ Ring-Opening Byproducts check_reagent Is the reducing agent LAH? start->check_reagent switch_reagent Switch to a milder reagent: - BH3·THF - NaBH4 in the presence of a Lewis acid (e.g., AlCl3) check_reagent->switch_reagent Yes check_conditions Review Reaction Conditions: - Temperature too high? - Reaction time too long? check_reagent->check_conditions No optimize_conditions Optimize Conditions: - Lower temperature (e.g., 0°C to RT) - Monitor reaction by TLC/LC-MS to avoid prolonged reaction times switch_reagent->optimize_conditions check_conditions->optimize_conditions ester_reduction Consider reducing the corresponding ester derivative instead of the acid. optimize_conditions->ester_reduction dibalh For ester reduction, use DIBAL-H at low temperature (-78°C) to avoid over-reduction. ester_reduction->dibalh

    Caption: Troubleshooting over-reduction and ring-opening.

Issue 3: Racemization or Loss of Enantiomeric Purity

Question: My final (R)-piperidin-3-ylmethanol product shows a lower than expected enantiomeric excess (ee). At what stages of the synthesis can racemization occur and how can it be minimized?

Answer: Maintaining enantiomeric purity is paramount for pharmaceutical applications. Racemization can occur under harsh basic or acidic conditions, or during certain reaction steps where the chiral center is rendered vulnerable.

  • Causality and Mechanism: The chiral center at the 3-position of the piperidine ring is generally stable. However, if there is a plausible mechanism for deprotonation and reprotonation at this center, racemization can occur. This is more of a concern in reactions involving the formation of an enolate or a similar planar intermediate adjacent to the chiral center. While the reduction of a carboxylic acid or ester is unlikely to cause racemization at the C3 position, subsequent or preceding steps in the synthetic route might. For instance, if the synthesis involves an epimerization step to favor a particular diastereomer, conditions must be carefully controlled.[5]

  • Preventative Measures:

    • Starting Material Purity: Ensure the enantiomeric purity of your starting material, such as (R)-N-Boc-piperidine-3-carboxylic acid, is high.[6][7]

    • Avoid Harsh Conditions: Minimize exposure to strong bases or acids, especially at elevated temperatures, throughout the synthesis and purification process.

    • Purification Method: Chiral chromatography can be used to resolve enantiomers if racemization has occurred, but this is often a costly and less desirable solution on a large scale. Kinetic resolution, using enzymes like lipase, can also be employed at an intermediate stage to enrich the desired enantiomer.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group, and are there alternatives?

A1: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the nitrogen atom of the piperidine ring.[6] It prevents the amine from acting as a nucleophile or base in subsequent reactions and can also influence the conformation of the ring. The Boc group is typically stable under the conditions used for reducing the carboxyl group but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). Alternatives include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, or various sulfonyl groups. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other reagents.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce the carboxylic acid or ester?

A2: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters on its own.[3][4] However, its reducing power can be enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃).[10] This combination can be an effective alternative to LAH or borane. For the reduction of an ester to the alcohol, LAH is typically used, as NaBH₄ is too weak.[4]

Q3: My synthesis starts from racemic piperidine-3-carboxylic acid. What are the best methods for chiral resolution?

A3: If you start with a racemic mixture, a resolution step is necessary to obtain the desired (R)-enantiomer. Common methods include:

  • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase, to selectively react with one enantiomer. For example, lipase-catalyzed esterification or hydrolysis can be used to separate the enantiomers of an alcohol or ester intermediate.[8][9]

Data Summary: Comparison of Reducing Agents

Reducing AgentSubstrateTypical ConditionsProsCons
LiAlH₄ Carboxylic Acid/EsterTHF, 0 °C to RTPowerful, high-yieldingNon-selective, pyrophoric, requires careful work-up
BH₃·THF Carboxylic AcidTHF, 0 °C to RTHighly selective for carboxylic acidsFlammable, moisture-sensitive
NaBH₄ / AlCl₃ EsterDiglymeMilder than LAHRequires careful control of stoichiometry
DIBAL-H EsterToluene, -78 °CCan stop at the aldehyde stageRequires low temperatures, can over-reduce if not controlled

Experimental Protocol: Reduction of N-Boc-(R)-piperidine-3-carboxylic acid with BH₃·THF

This protocol provides a reliable method for the synthesis of N-Boc-(R)-piperidin-3-ylmethanol, minimizing common side reactions.

Materials:

  • N-Boc-(R)-piperidine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-(R)-piperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Slowly add the 1 M solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Monitor for gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Acidification and Extraction: Add 1 M HCl and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(R)-piperidin-3-ylmethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Diagram of the Reduction Pathway

Caption: Synthetic pathway for the borane reduction.

References

  • Meyers, A. I., et al. (2003). Stereoselective Synthesis of 2,3-Disubstituted Piperidines. The Journal of Organic Chemistry, 68(5), 1919-1928. [Link]
  • Grogan, G., et al. (2013). Biocatalytic Desymmetrization of N-Heterocycles. Angewandte Chemie International Edition, 52(32), 8534-8537. [Link]
  • Cha, J. S., & Brown, H. C. (1993). Selective reduction of organic compounds with sodium tri-tert-butoxyaluminohydride. The Journal of Organic Chemistry, 58(17), 4732–4734. [Link]
  • Chemistry LibreTexts. (2019).
  • Myers, A. G. (n.d.). Chem 115 - Handouts on Selected Topics in Organic Chemistry. Harvard University. [Link]
  • University of Calgary. (n.d.).
  • Chemistry Steps. (n.d.).
  • Sugai, T. (2017). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Heterocycles, 95(1), 370. [Link]
  • Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Process Research & Development, 4(5), 344-349. [Link]
  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • MySkinRecipes. (n.d.). N-Boc-R-3-carboxylic acid piperidine. [Link]
  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. [Link]
  • Procter, D. J., et al. (2018). Synthesis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Organic & Biomolecular Chemistry, 16(30), 5482-5489. [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of chiral piperidine synthesis. As one of the most prevalent heterocyclic motifs in pharmaceuticals and natural products, the stereocontrolled synthesis of piperidines is of paramount importance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in achieving high enantiomeric excess (ee). Here, we dissect problems, explain the underlying chemical principles, and provide actionable, field-proven solutions.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Low enantiomeric excess is a frequent and frustrating issue in asymmetric synthesis. The root cause can range from obvious experimental errors to subtle mechanistic nuances. This section provides a systematic approach to diagnosing and resolving suboptimal stereoselectivity.

Issue 1: My enantiomeric excess (% ee) is significantly lower than literature precedents.

This is a common starting point for troubleshooting. Before altering reaction chemistry, it's critical to validate the measurement itself.

Question: What is the first and most critical step when observing unexpectedly low % ee?

Answer: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] An unvalidated method can yield misleading % ee values.

  • Causality: Inaccurate ee measurement is often traced back to poor resolution of enantiomeric peaks or differential detector response. For instance, if one enantiomer has a stronger UV response than the other, the resulting peak area ratio will not accurately reflect the enantiomeric ratio.[4]

  • Solution Protocol: Validation of Chiral HPLC Method [4]

    • Resolution (Rs): Prepare a racemic or scalemic mixture of your product. Inject it onto your chiral column and adjust the mobile phase (e.g., isopropanol/hexane ratio) and flow rate to achieve baseline separation. A resolution value (Rs) greater than 1.5 is considered ideal for accurate quantification.[4]

    • Linearity: Prepare a series of solutions with varying, known concentrations for each pure enantiomer (if available) or for a scalemic mixture. Inject each and plot the peak area against concentration. Confirm that the detector response is linear across the relevant concentration range for both enantiomers.[4]

    • Accuracy: If possible, prepare standards with a known enantiomeric composition (e.g., 90:10, 75:25). Analyze these standards to confirm that your measured % ee matches the known values.[4]

Issue 2: My % ee is inconsistent across different runs of the same reaction.

Inconsistency points towards sensitivity to subtle variations in reaction setup and materials.

Question: After validating my analytical method, my % ee is still low and variable. What should I investigate next?

Answer: Scrutinize the purity and handling of all reagents, catalysts, and solvents. Asymmetric reactions are notoriously sensitive to trace impurities that can poison a catalyst or promote a non-selective background reaction.[4][5]

  • Causality & Solutions:

    • Catalyst/Ligand Purity: The enantiomeric purity of the chiral ligand or catalyst is fundamental.[6] Even small amounts of the opposing enantiomer can lead to a significant drop in the product's ee. Similarly, achiral impurities can inhibit the catalyst.

      • Action: Verify the enantiopurity of your ligand. If synthesized in-house, ensure rigorous purification and characterization.[6] Use catalysts from reputable suppliers and handle them under strictly inert conditions.

    • Reagent & Substrate Purity: Impurities in starting materials can act as catalyst poisons.[5] For instance, nitrogen-containing compounds are known to coordinate with metal catalysts and inhibit their activity.[7]

      • Action: Use high-purity starting materials. If catalyst poisoning is suspected, consider passing substrates or solvents through a plug of activated carbon or alumina.[5]

    • Solvent Quality: Trace amounts of water or oxygen can be detrimental. Water can hydrolyze catalysts or reagents, while oxygen can lead to oxidative degradation.

      • Action: Use anhydrous solvents, freshly distilled or from a solvent purification system.[8] Thoroughly degas all solvents before use, especially for oxygen-sensitive reactions like cross-couplings.[6]

    • Atmosphere Control: Many asymmetric catalysts, particularly organometallic complexes (e.g., Rh, Ir, Pd-based), are air-sensitive.

      • Action: Employ robust inert atmosphere techniques, such as using a glovebox or Schlenk line for reaction setup.[4][8]

Issue 3: My % ee is consistently low despite using pure reagents and a validated analytical method.

This situation suggests that the reaction conditions themselves are suboptimal for achieving high stereoselectivity.

Question: How do I optimize reaction conditions to improve a consistently low % ee?

Answer: Systematic optimization of key reaction parameters is essential. Temperature, solvent, and concentration all play critical roles in defining the energy difference between the diastereomeric transition states that lead to the two enantiomers.

  • Troubleshooting Workflow:

G start Low but Consistent % ee temp Optimize Temperature start->temp Often the most impactful parameter solvent Screen Solvents temp->solvent If temp change is insufficient success High % ee Achieved temp->success Improvement? concentration Vary Concentration solvent->concentration Fine-tuning solvent->success Improvement? catalyst Evaluate Catalyst/Ligand concentration->catalyst If optimization stalls concentration->success Improvement? catalyst->temp Re-optimize for new system catalyst->success Improvement?

Caption: Systematic workflow for optimizing reaction parameters.

  • Parameter Deep Dive:

ParameterImpact on Enantioselectivity (Causality)Troubleshooting Action
Temperature Lowering the temperature often increases enantioselectivity.[6][9] This is because the reaction becomes more sensitive to the small energy difference (ΔΔG‡) between the two diastereomeric transition states. A lower temperature can "lock in" a more ordered, selective transition state.Systematically lower the reaction temperature (e.g., from room temp to 0 °C, -20 °C, -78 °C).[4] Monitor reaction time, as it will likely increase.
Solvent The solvent can influence the catalyst's conformation, substrate solubility, and the stability of transition states through specific interactions (e.g., polarity, coordination).[10][11] A non-coordinating solvent may be required to prevent inhibition of a metal catalyst.Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate, hexane).[4][10]
Concentration Reaction order can influence selectivity. In some cases, higher concentrations may favor aggregation of the catalyst into a less selective form, while in others, a bimolecular reaction may be favored.Vary the concentration of the limiting reagent. Run reactions at, for example, 0.1 M, 0.05 M, and 0.01 M to identify any concentration-dependent effects.
Catalyst/Ligand The steric and electronic properties of the chiral ligand are the primary determinants of stereocontrol.[12] A ligand that is a poor match for the substrate will not create a sufficiently differentiated chiral environment.If optimization of conditions fails, a different class of ligand or catalyst may be necessary. For example, if a BINAP-based catalyst fails, consider a P-Phos or Josiphos-type ligand for asymmetric hydrogenation.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: I am performing an asymmetric hydrogenation of a pyridine derivative and getting low ee. What are the common pitfalls?

A1: Asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the substrate and the potential for catalyst poisoning by the nitrogen atom.[7] Key issues include:

  • Substrate Activation: Neutral pyridines are often unreactive. They typically require activation, for example, by quaternization to form pyridinium salts or by conversion to N-iminopyridinium ylides, which lowers the energy barrier for reduction.[12][13]

  • Catalyst Choice: Iridium-based catalysts, often with ligands like MeO-BoQPhos, have shown success with pyridinium salts.[13] Rhodium catalysts can also be effective, sometimes in transfer hydrogenation protocols.[7][14]

  • Hydrogen Pressure: This parameter can influence reaction kinetics and selectivity and should be optimized.[10]

Q2: My organocatalytic reaction for piperidine synthesis has poor stereoselectivity. What should I consider?

A2: Organocatalysis relies on the formation of key intermediates (e.g., iminium or enamine ions) that are directed by the chiral catalyst. Low ee can result from:

  • Catalyst Mismatch: The catalyst must be well-suited to the substrates. For example, a prolinol-derived catalyst effective for a Michael addition may not be optimal for a [4+2] cycloaddition.[15][16]

  • Competing Pathways: The desired concerted pathway may be competing with a non-selective stepwise pathway (e.g., a stepwise Mannich-Michael reaction instead of a concerted aza-Diels-Alder).[9] This can sometimes be influenced by the choice of acid or other additives.

  • Water Content: While some organocatalytic reactions tolerate water, many require strictly anhydrous conditions to prevent hydrolysis of intermediates.

Q3: Can a chiral auxiliary be a better choice than a catalytic asymmetric method?

A3: Chiral auxiliaries can be a robust alternative, especially when a suitable catalytic system is not available.[17] The auxiliary is stoichiometrically attached to the substrate, directs a stereoselective transformation, and is then cleaved.

  • Advantages: Often provides high and reliable diastereoselectivity. The stereochemical outcome can be more predictable.

  • Disadvantages: Requires at least two extra steps (attaching and removing the auxiliary), which lowers the overall yield and atom economy. The cost of the auxiliary can also be a factor.

  • Troubleshooting Low dr: If you are using a chiral auxiliary and see low diastereomeric ratio (dr), the issue may be with the auxiliary's ability to effectively block one face of the molecule.[10] Consider an auxiliary with greater steric bulk or different electronic properties.

Q4: I am using a biocatalytic method (e.g., a transaminase) and getting incomplete conversion and/or low ee. What can I do?

A4: Biocatalysis offers excellent selectivity under mild conditions but has its own set of challenges.[18][19]

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme at higher concentrations, leading to stalled reactions. Try lowering the substrate loading.

  • pH and Temperature: Enzymes have optimal operating ranges for pH and temperature. Deviating from these can drastically reduce activity and selectivity.[19]

  • Cofactor Regeneration: Many enzymes, like transaminases and enoate reductases, require cofactors (e.g., PLP, NADH/NADPH) that must be regenerated in a catalytic cycle. Ensure your cofactor regeneration system is efficient.

  • Solubility: Poor substrate solubility in the aqueous buffer can limit the reaction rate. Adding a small amount of a water-miscible co-solvent (like DMSO) can sometimes help, but screen this carefully as it can also impact enzyme stability.[19]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Optimizing Asymmetric Hydrogenation[4]

This protocol outlines a systematic approach to screen reaction parameters for the asymmetric hydrogenation of an activated pyridine derivative (e.g., an N-benzyl pyridinium salt).

Materials:

  • Substrate (e.g., 1-benzyl-2-methylpyridin-1-ium bromide)

  • Chiral Catalyst Precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral Ligand (e.g., MeO-BoQPhos)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen source (high-pressure reactor)

Procedure:

  • Reactor Setup: In an inert atmosphere glovebox, add the substrate (0.1 mmol, 1.0 eq), catalyst precursor (e.g., 1 mol%), and chiral ligand (e.g., 1.1 mol%) to a series of parallel high-pressure reactor vials.

  • Parameter Variation:

    • Temperature Screening: Prepare identical vials. Set each reactor block to a different temperature (e.g., 20 °C, 30 °C, 40 °C).

    • Solvent Screening: Prepare identical vials, each with a different anhydrous, degassed solvent (e.g., DCM, Toluene, THF).

  • Execution: Seal the reactors, remove them from the glovebox, and purge with argon followed by hydrogen gas. Pressurize to the desired hydrogen pressure (e.g., 450 psi).[13]

  • Stirring: Stir the reactions at the specified temperature for a set time (e.g., 24 hours).

  • Workup & Analysis: Carefully vent the hydrogen and purge with an inert gas. Take an aliquot of each reaction mixture, filter through a small plug of silica, and analyze by chiral HPLC or GC to determine conversion and % ee.

Protocol 2: Organocatalytic Aza-Michael Reaction for Piperidine Precursors[15]

This protocol is adapted for the synthesis of chiral piperidine precursors using a Jørgensen-Hayashi-type catalyst.

Materials:

  • N-protected amino-α,β-unsaturated aldehyde (1.0 eq)

  • Michael acceptor (e.g., nitrostyrene, 1.2 eq)

  • Diphenylprolinol silyl ether catalyst (e.g., 10 mol%)

  • Anhydrous Toluene

  • Activated 4 Å molecular sieves

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected amino-α,β-unsaturated aldehyde (1.0 eq).

  • Solvent & Sieves: Add anhydrous toluene to dissolve the substrate (typically to 0.1 M concentration). Add activated 4 Å molecular sieves.

  • Catalyst Addition: Add the organocatalyst (0.1 eq).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the Michael acceptor (1.2 eq) dropwise.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

References

  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications, (10), 1049-1057.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819-9844.
  • Rowley, C. N., & O'Donoghue, A. C. (2012). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 134(32), 13484-13487.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Beilstein Journals. (2017). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • ResearchGate. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Rovis, T., & Krische, M. J. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(46), 14246-14247.
  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 982-992.
  • Fu, G. C., & Miller, S. J. (2006). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 128(14), 4582-4583.
  • Zhou, Y.-G., & Zhang, W. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5344-5347.
  • Charette, A. B., & Legault, C. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(43), 15004-15005.
  • Rios, R., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron, 67(46), 8942-8950.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine.
  • Alcarazo, M., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Molecules, 27(23), 8344.
  • Enders, D., & Wang, J. (2007). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 9(25), 5143-5146.
  • Ito, H., et al. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(30), 11844-11849.
  • Pápai, I., & Repo, T. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14290-14301.
  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines.
  • Royal Society of Chemistry. (2015). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst.
  • Zhang, Z., & Knowles, R. R. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 369(6502), 432-437.
  • Montgomery, T. P., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14220-14225.
  • Pápai, I., & Repo, T. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14290-14301.

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Piperidine and its derivatives are foundational in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] However, their synthesis is often fraught with challenges, from low yields and side-product formation to purification difficulties.

This guide is structured to address specific issues you may encounter in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs) - Common Issues in Piperidine Synthesis

This section addresses general problems that can occur regardless of the specific synthetic route.

Q1: My purified piperidine derivative has developed a yellow tint upon storage. What causes this, and is it a concern?

A: A yellow discoloration in piperidine derivatives is typically a result of oxidation.[3] While minor discoloration may not impact the efficacy of all downstream applications, for high-purity requirements, purification is recommended. To mitigate this, store your purified piperidine derivatives under an inert atmosphere, such as nitrogen or argon, and protect them from light.[3]

Q2: I observed unexpected crystallization in my solution of a piperidine derivative in an aprotic solvent like DMF. What is the cause?

A: This is a common phenomenon with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine, being basic, can react with atmospheric carbon dioxide to form piperidine carbonate.[3] To resolve this, you can attempt to redissolve the crystals, but for sensitive reactions, it is best to use a freshly prepared solution. Storing solutions under an inert atmosphere can help prevent this issue.[3]

Q3: Is it always necessary to protect the piperidine nitrogen during synthesis?

A: While not universally required, it is highly recommended, especially when employing reagents that can react with the basic piperidine nitrogen, such as strong oxidizing agents or certain coupling reagents.[3] Using an N-protecting group, such as Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl), prevents a host of potential side reactions.[2][3] The choice of protecting group will depend on the overall synthetic strategy, as their removal conditions differ.[4][5] For instance, the Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenation.[2][4]

Part 2: Troubleshooting Guides by Synthetic Method

This section provides targeted advice for common synthetic routes to piperidine derivatives.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental method for accessing the piperidine core. However, the aromatic stability of the pyridine ring can present challenges.[3][6]

Q1: My catalytic hydrogenation of a substituted pyridine is sluggish or incomplete. What are the likely causes and solutions?

A: Slow or incomplete hydrogenation can stem from several factors:

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your pyridine derivative before hydrogenation.

  • Catalyst Choice: The activity of hydrogenation catalysts can vary. For electron-deficient pyridines, more active catalysts like rhodium on carbon may be necessary. For many substrates, Platinum(IV) oxide (PtO₂) is a reliable choice.[3]

  • Reaction Conditions: Inadequate hydrogen pressure or temperature can limit the reaction rate. A typical starting point is 50 psi of H₂ at room temperature, but optimization may be required.

ParameterRecommendationRationale
Catalyst PtO₂, Rh/C, Pd/CCatalyst activity varies with the substrate.
Solvent Acetic Acid, Ethanol, MethanolSolvent can influence catalyst activity and substrate solubility.
Pressure 50-500 psiHigher pressure increases hydrogen availability.
Temperature Room Temperature to 80°CHigher temperature can increase reaction rate but may also lead to side products.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

  • Execution: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for the required time (typically 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.[7]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the reaction solvent. The filtrate can then be concentrated and purified.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is often used in the synthesis of N-substituted piperidines.[6]

Q1: I am getting low yields in my reductive amination reaction to form a piperidine derivative. How can I improve this?

A: Low yields in reductive amination can often be traced back to the stability of the intermediate iminium ion and the choice of reducing agent.

  • pH Control: The formation of the iminium ion is pH-dependent. The pH should be slightly acidic (typically 4-6) to facilitate both imine formation and prevent protonation of the amine starting material.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over ketones and aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[7] Running the reaction at a slightly elevated temperature may improve yields, but be cautious of potential side reactions.[3]

G cluster_0 Troubleshooting Low Yield in Reductive Amination start Low Yield Observed check_pH Is the pH in the optimal range (4-6)? start->check_pH adjust_pH Adjust pH with a mild acid (e.g., acetic acid). check_pH->adjust_pH No check_reductant Is the reducing agent appropriate and active? check_pH->check_reductant Yes adjust_pH->check_reductant change_reductant Consider using STAB or fresh NaBH3CN. check_reductant->change_reductant No check_time_temp Are reaction time and temperature optimized? check_reductant->check_time_temp Yes change_reductant->check_time_temp optimize_conditions Increase reaction time or slightly elevate temperature. Monitor by TLC/LC-MS. check_time_temp->optimize_conditions No success Improved Yield check_time_temp->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Part 3: Purification Challenges

The purification of piperidine derivatives can be a significant hurdle in the synthetic workflow.[1][8]

Q1: I am struggling to separate my piperidine product from the pyridine starting material by distillation. Why is this so difficult?

A: This is a classic challenge in piperidine synthesis. Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation nearly impossible.[3] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[3]

To overcome this, chemical separation is the most effective strategy:

  • Selective Salt Formation: Bubble carbon dioxide (CO₂) gas through a solution of the mixture in an organic solvent. Piperidine, being a stronger base, will selectively react to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[8][9]

  • Filtration: The solid piperidine carbonate can be easily separated by filtration.

  • Liberation of Free Piperidine: The filtered salt is then treated with a strong base, such as aqueous sodium hydroxide, to liberate the free piperidine, which can then be extracted and distilled to high purity.[8][9]

G cluster_1 Purification of Piperidine from Pyridine start Mixture of Piperidine and Pyridine add_co2 Bubble CO2 through the mixture in an organic solvent. start->add_co2 formation Selective formation of solid piperidine carbonate. add_co2->formation filtration Filter to separate solid piperidine carbonate from pyridine in solution. formation->filtration add_base Treat solid with strong base (e.g., NaOH) to liberate free piperidine. filtration->add_base extraction Extract and distill to obtain pure piperidine. add_base->extraction end Pure Piperidine extraction->end

Caption: Workflow for the chemical purification of piperidine from pyridine.

Part 4: Analytical Monitoring for Effective Troubleshooting

Proactive monitoring of your reaction can save significant time and resources. A combination of analytical techniques is often the most powerful approach.[7]

Q1: What is the most efficient way to monitor the progress of my piperidine synthesis?

A: The choice of analytical technique depends on the specific reaction and available instrumentation.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for qualitative monitoring.[7] It is excellent for quickly checking for the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis of reaction kinetics and purity, HPLC and GC-MS are the methods of choice.[7] They can provide precise information on the relative amounts of starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for "at-line" monitoring by taking aliquots from the reaction mixture at various time points.[7] The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked to determine reaction completion.[7]

TechniquePrincipleSpeedCostData OutputKey Advantages
TLC Differential partitioningFastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick checks.[7]
HPLC Separation based on affinity for a stationary phaseModerateHighQuantitativeHigh resolution and accurate quantification.
GC-MS Separation by boiling point and mass-to-charge ratioModerateHighQuantitative and StructuralProvides both quantitative data and mass information for identification.
NMR Nuclear spin in a magnetic fieldSlowVery HighQuantitative and StructuralProvides detailed structural information.

References

  • Hall, D. G., et al. (2007). Optimization of Three- and Four-Component Reactions for Polysubstituted Piperidines. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Fiveable. (n.d.). Piperidine Definition. Fiveable.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • BenchChem. (2025). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal.
  • Zaragoza, F. (2024).
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • BenchChem. (2025).
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • PMC. (n.d.).
  • PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.
  • DTIC. (2025). Piperidine Synthesis.
  • Der Pharma Chemica. (2016).
  • PMC. (n.d.).
  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide. Plant Care.

Sources

Technical Support Center: Catalyst Selection for Asymmetric Hydrogenation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric hydrogenation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Chiral piperidines are essential building blocks in a multitude of pharmaceuticals, and their efficient, stereoselective synthesis is of paramount importance.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your catalyst selection for successful outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is the asymmetric hydrogenation of pyridines so challenging?

A1: The asymmetric hydrogenation of pyridines presents several inherent difficulties. Firstly, the aromaticity of the pyridine ring makes it highly stable and resistant to reduction. Secondly, both the pyridine substrate and the resulting piperidine product are nitrogen-containing heterocycles that can act as ligands and coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[1][5][6][7] Overcoming these challenges often requires specific substrate activation strategies and carefully chosen catalytic systems.[7][8]

Q2: What are the most common classes of catalysts used for this transformation?

A2: The most effective catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds, including pyridines, are typically based on transition metals like iridium (Ir), rhodium (Rh), ruthenium (Ru), and palladium (Pd).[2][8] These metals are complexed with chiral ligands, which are crucial for inducing enantioselectivity. Common ligand classes include chiral phosphines, N-heterocyclic carbenes (NHCs), and diamines.[2][9][10][11] The choice of both the metal and the ligand is critical and depends heavily on the specific pyridine substrate.

Q3: What is "substrate activation" and why is it often necessary?

A3: Substrate activation involves modifying the pyridine ring to make it more susceptible to hydrogenation. A common strategy is the quaternization of the pyridine nitrogen, for example, by forming an N-benzyl pyridinium salt.[6][12] This activation disrupts the aromaticity, making the ring less stable and more reactive.[4][7] It also prevents the nitrogen lone pair from coordinating to and poisoning the catalyst.[4][6][7] Other activation methods include the use of chloroformates or the formation of N-iminopyridinium ylides.[1][13][14]

Q4: How do I choose the right solvent for my reaction?

A4: Solvent choice can significantly impact both the conversion and enantioselectivity of the reaction. The solubility of the substrate, catalyst, and any additives must be considered. Protic solvents like alcohols (e.g., methanol, ethanol) are often used, sometimes in combination with a non-polar co-solvent. The solvent can also play a role in stabilizing intermediates in the catalytic cycle. It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate-catalyst combination.

Q5: What is a typical starting point for reaction conditions (pressure, temperature)?

A5: Reaction conditions can vary widely depending on the catalyst system and substrate. Homogeneous catalyst systems often operate under milder conditions than heterogeneous ones.[5] For many modern iridium or rhodium-based homogeneous catalysts, hydrogen pressures can range from 5 to 100 bar, with temperatures between 20°C and 80°C.[15][16] It is always advisable to start with conditions reported for a similar substrate in the literature and then optimize from there.

II. Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion
Potential Cause Explanation Recommended Solution
Catalyst Poisoning/Deactivation The pyridine substrate or piperidine product is strongly coordinating to the metal center, preventing catalytic turnover.[1][6][7]1. Activate the Substrate: Convert the pyridine to a pyridinium salt (e.g., N-benzylation) to block the nitrogen's lone pair.[4][6][12] 2. Use an Additive: In some systems, acids (like acetic acid) can protonate the pyridine, which both activates the ring and prevents catalyst poisoning.[17][18]
Insufficient Substrate Activation The aromaticity of the pyridine ring is too high for the chosen catalyst to overcome under the current conditions.[1]1. Increase Hydrogen Pressure: Higher H₂ pressure can improve reaction rates.[19] 2. Increase Temperature: Carefully increasing the temperature can provide the necessary activation energy, but be mindful of potential side reactions or catalyst decomposition. 3. Switch to a More Active Catalyst: Consider a different metal (e.g., Iridium catalysts are often very active) or a ligand with different electronic properties.[2]
Poor Catalyst-Substrate Match The electronic or steric properties of the chosen catalyst are not suitable for the specific pyridine substrate.1. Screen a Library of Ligands: Test a variety of chiral ligands (e.g., different phosphines, NHCs) with the same metal precursor to find a better match.[6] 2. Consider a Different Metal: If ligand screening is unsuccessful, explore catalysts based on other metals (Ir, Rh, Ru).[8]
Impure Reagents or Solvents Trace impurities (e.g., water, oxygen, sulfur compounds) can deactivate the catalyst.1. Use High-Purity Reagents: Ensure all reagents and solvents are of appropriate purity and are properly degassed. 2. Work in an Inert Atmosphere: Set up the reaction in a glovebox or under an inert atmosphere (e.g., nitrogen, argon) to exclude oxygen.[1]
Problem 2: Low Enantioselectivity (ee)
Potential Cause Explanation Recommended Solution
Suboptimal Ligand The chiral ligand is not effectively discriminating between the two faces of the substrate during the hydrogen addition step.1. Ligand Screening: This is the most critical step. Systematically evaluate a diverse set of chiral ligands. Small changes in the ligand's steric bulk or electronic properties can have a dramatic effect on enantioselectivity.[20][21] 2. Consult the Literature: Look for successful examples with structurally similar substrates to guide your ligand selection.
Incorrect Solvent The solvent may be interfering with the chiral environment created by the catalyst or affecting the conformation of the substrate-catalyst complex.1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, Toluene, THF, Methanol).[1]
Reaction Temperature is Too High Higher temperatures can lead to a loss of selectivity as the energy difference between the two diastereomeric transition states decreases.1. Lower the Temperature: If conversion allows, perform the reaction at a lower temperature. This often enhances enantioselectivity.[15]
Presence of a Base/Acid Affecting the Mechanism For certain substrates, particularly 3-substituted pyridinium salts, the presence or absence of a base can dramatically alter the reaction mechanism and, consequently, the enantioselectivity.[7] An in-situ generated acid (like HBr) can promote a non-enantioselective isomerization of a partially hydrogenated intermediate.[7]1. Add a Non-nucleophilic Base: For 3-substituted pyridinium salts, the addition of a base like triethylamine (Et₃N) can scavenge the in-situ generated acid, preventing the racemic background reaction and significantly improving ee.[7] 2. Careful pH Control: For heterogeneous systems using auxiliaries, acidic media (e.g., acetic acid) are often crucial for both activation and suppressing catalyst poisoning.[17][18]
Non-enantioselective Background Reaction A competing, non-catalyzed or achirally catalyzed reaction pathway may be occurring, leading to the formation of a racemic product.1. Optimize Catalyst Loading: Ensure the catalyzed pathway is dominant by using an appropriate catalyst loading. 2. Re-evaluate Reaction Conditions: Conditions that are too harsh (high temperature/pressure) might promote a non-selective pathway.
Problem 3: Inconsistent Results or Poor Reproducibility
Potential Cause Explanation Recommended Solution
Catalyst Preparation and Handling Many asymmetric hydrogenation catalysts are air- and moisture-sensitive. Inconsistent handling can lead to varying degrees of catalyst activity.[11]1. Strict Inert Atmosphere Techniques: Prepare and handle the catalyst under a rigorously inert atmosphere (glovebox).[1] 2. Pre-catalyst Formation: In some cases, pre-forming the active catalyst by stirring the metal precursor and ligand for a set time before adding the substrate can improve consistency.[1]
Variable Reagent Quality Batch-to-batch variations in substrates, solvents, or additives can introduce impurities that affect the reaction.1. Standardize Reagent Sources: Use reagents from the same supplier and batch for a series of experiments. 2. Purify Substrates: If necessary, purify the pyridine substrate before use to remove any potential inhibitors.
Inadequate Mixing in Heterogeneous Systems For heterogeneous catalysts (e.g., Pd/C), inefficient stirring can lead to poor mass transfer of hydrogen and substrate to the catalyst surface.1. Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the catalyst is well-suspended in the reaction mixture.

III. Experimental Protocols & Workflows

General Protocol for Catalyst Screening in Asymmetric Hydrogenation of a Pyridinium Salt

This protocol provides a standardized workflow for efficiently screening different chiral ligands.

1. Preparation of the Stock Solutions:

  • In a nitrogen-filled glovebox, prepare a stock solution of the metal precursor (e.g., [{Ir(cod)Cl}₂]) in a degassed solvent (e.g., a 1:1 mixture of Toluene/CH₂Cl₂).[1]

  • Prepare individual stock solutions of each chiral ligand to be screened at a slightly higher molar concentration than the metal precursor (e.g., Ligand/Metal ratio of 1.1:1).

2. Catalyst Pre-formation:

  • In separate, labeled vials, add the required volume of the metal precursor stock solution.

  • To each vial, add the corresponding volume of a different chiral ligand stock solution.

  • Allow the mixtures to stir at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.[1]

3. Reaction Setup:

  • In a set of parallel pressure reactor vials, weigh the pyridinium salt substrate (e.g., 0.25 mmol).

  • Using a syringe, transfer each unique pre-formed catalyst solution to a reactor vial containing the substrate.

  • Seal the reactor vials, remove them from the glovebox, and place them in the parallel reactor block.

4. Hydrogenation:

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired pressure (e.g., 600 psi / ~40 bar).[1]

  • Stir the reactions at the desired temperature (e.g., 28°C) for a set time (e.g., 20-24 hours).[1]

5. Work-up and Analysis:

  • Carefully vent the hydrogen pressure.

  • Quench the reaction (e.g., by adding a saturated sodium carbonate solution).[1]

  • Extract the product with an organic solvent.

  • Analyze the conversion by GC or ¹H NMR.

  • Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

Visualization of Workflows
Catalyst Selection Workflow

This diagram outlines the logical progression for selecting an appropriate catalyst system.

CatalystSelection cluster_start Initial Setup cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_end Outcome Start Define Pyridine Substrate Activate Substrate Activation? (e.g., N-alkylation) Start->Activate Metal Select Metal Precursor (Ir, Rh, Ru) Activate->Metal Ligand Ligand Screen (Phosphines, NHCs, etc.) Metal->Ligand Solvent Solvent Screen Ligand->Solvent Conditions Optimize Conditions (Pressure, Temp, Time) Solvent->Conditions Additives Test Additives (Acid/Base) Conditions->Additives Result High Yield & ee? Additives->Result Success Optimized Protocol Result->Success Yes Fail Return to Screening Result->Fail No Fail->Ligand Re-evaluate

Caption: A decision-making workflow for catalyst selection and reaction optimization.

Troubleshooting Workflow for Low Enantioselectivity

This diagram provides a step-by-step guide for addressing poor stereochemical outcomes.

TroubleshootingEE cluster_primary Primary Checks cluster_secondary Secondary Checks cluster_solutions Solutions cluster_outcome Resolution Start Problem: Low ee (<90%) CheckTemp Is Temperature Too High? Start->CheckTemp CheckSolvent Is Solvent Optimal? CheckTemp->CheckSolvent No LowerTemp Decrease Temperature CheckTemp->LowerTemp Yes CheckLigand Is Ligand a Good Match? CheckSolvent->CheckLigand Yes ScreenSolvents Screen New Solvents CheckSolvent->ScreenSolvents No CheckMechanism Consider Mechanism (e.g., need for base?) CheckLigand->CheckMechanism Yes ScreenLigands Screen New Ligands CheckLigand->ScreenLigands No AddBase Add Non-nucleophilic Base CheckMechanism->AddBase If applicable Success Problem Solved LowerTemp->Success ScreenSolvents->Success ScreenLigands->Success AddBase->Success

Caption: A troubleshooting decision tree for experiments with low enantioselectivity.

IV. References

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. [Link]

  • Lv, H., & Zhang, X. (2015). Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. [Link]

  • Wagener, T., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9391-9394. [Link]

  • Engle, K. M., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(2), 1234-1246. [Link]

  • Díez-González, S. (2016). N-Heterocyclic Carbenes in Asymmetric Hydrogenation. ACS Catalysis, 6(9), 5978-5988. [Link]

  • Asefa, T. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(7), 1083. [Link]

  • Wang, D.-S., et al. (2020). Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters, 22(16), 6452-6457. [Link]

  • Charette, A. B., et al. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 46(22), 4132-4135. [Link]

  • Díez-González, S. (2016). N-Heterocyclic Carbenes in Asymmetric Hydrogenation. ACS Catalysis. [Link]

  • Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(6), 1189-1221. [Link]

  • Chang, M., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

  • He, Y.-M., & Fan, Q.-H. (2010). Phosphine-free chiral metal catalysts for highly effective asymmetric catalytic hydrogenation. Chemical Communications, 46(12), 2017-2029. [Link]

  • Kashiwagi, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. ResearchGate. [Link]

  • Patureau, F. W., et al. (2013). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 19(39), 13125-13130. [Link]

  • ResearchGate. (2025). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]

  • Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • ResearchGate. (2025). Efficient Asymmetric Hydrogenation of Pyridines. ResearchGate. [Link]

  • Glorius, F. (2004). Efficient asymmetric hydrogenation of pyridines. Semantic Scholar. [Link]

  • Patureau, F. W., et al. (2017). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Tetrahedron Letters, 58(15), 1431-1434. [Link]

  • Gaus, K., et al. (2021). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 86(20), 14217-14226. [Link]

  • Lückemeier, L., & Glorius, F. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 52(15), 4996-5012. [Link]

  • Wagener, T., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Donohoe, T. J., et al. (2018). Asymmetric partial reductions of pyridines. Nature Chemistry, 10(9), 956-961. [Link]

  • Chen, D., & Stephan, D. W. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12792-12795. [Link]

  • Donohoe, T. J., et al. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 16(44), 8564-8567. [Link]

Sources

Technical Support Center: Managing Impurities in (R)-Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Piperidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereospecific arrangement is critical, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Therefore, ensuring the chemical and chiral purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers troubleshooting advice and answers to frequently asked questions regarding the identification, control, and management of impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three types, as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.[3][] They include:

    • The (S)-enantiomer: The opposite enantiomer is the most critical impurity to monitor due to potentially different biological activity.

    • Starting Materials and Intermediates: Unreacted starting materials from the synthesis can carry through to the final product.[2]

    • By-products: These are formed from side reactions during the synthesis.

    • Degradation Products: These can form during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[1][5]

  • Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[3][]

  • Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.[1][3]

Q2: Why is controlling the (S)-enantiomer so critical?

A2: For chiral drugs, regulatory agencies like the FDA and EMA require the stereoisomeric composition of a new drug substance to be well-defined. The inactive or less active enantiomer is considered an impurity.[6] Different enantiomers can have different pharmacological, pharmacokinetic, or toxicological properties. Therefore, controlling the level of the (S)-enantiomer is essential to ensure a consistent and safe clinical profile of the final drug product.

Q3: Are there any potential genotoxic impurities (PGIs) I should be aware of?

A3: Yes, piperidine and its derivatives can sometimes be associated with genotoxic impurities, which are substances that can damage DNA and potentially cause cancer.[7] For instance, piperidine itself can be a genotoxic impurity in certain APIs.[8][9] It is crucial to assess the synthetic route for any reagents or by-products that contain structural alerts for genotoxicity. If a PGI is identified, its level must be controlled to a stringent limit, often based on a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day intake.[10]

Q4: What are the general principles for analyzing these impurities?

A4: A multi-faceted analytical approach is typically required:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying organic impurities.

  • Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) is essential for separating and quantifying the (S)-enantiomer.[6][11][12][13]

  • Gas Chromatography (GC) is often used for analyzing residual solvents.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and for quantifying genotoxic impurities at very low levels.[7][8][9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be used to quantify inorganic and heavy metal impurities.

Impurity Profile Overview

A thorough understanding of the potential impurities is the first step toward effective control. The table below summarizes common impurities associated with this compound.

Impurity Name Structure/Formula Classification Potential Origin
(S)-Piperidin-3-ylmethanolC₆H₁₃NOEnantiomeric ImpurityIncomplete chiral resolution or racemization during synthesis.
PiperidineC₅H₁₁NProcess-Related/DegradationBy-product or degradation of the piperidine ring. Potential PGI.[8][9]
Starting Materials (e.g., D-glutamic acid derivatives)VariesProcess-Related ImpurityIncomplete reaction or carryover.
N-Oxide of Piperidin-3-ylmethanolC₆H₁₃NO₂Degradation ProductOxidation of the piperidine nitrogen.[14]
Ring-Opened ProductsVariesDegradation ProductHydrolytic or oxidative cleavage of the piperidine ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended actions.

Problem 1: High Levels of the (S)-Enantiomer Detected by Chiral HPLC
  • Potential Causes:

    • Inefficient Chiral Resolution: The method used to separate the enantiomers in the synthesis may not be optimal.

    • Racemization: The chiral center may be unstable under certain pH, temperature, or solvent conditions used during synthesis or purification, leading to the formation of the (S)-enantiomer.

    • Analytical Method Issues: The chiral HPLC method may not be providing accurate separation, leading to co-elution or misquantification.

  • Recommended Actions:

    • Verify Analytical Method: First, ensure your chiral HPLC method is robust. A well-separated peak for each enantiomer with a resolution (Rs) greater than 1.5 is generally considered baseline separation.[11]

    • Review Synthesis/Purification Steps: Examine any steps involving harsh acidic or basic conditions, or high temperatures, as these are common causes of racemization.

    • Optimize Chiral Resolution: If the issue is with the synthetic resolution step, consider screening different chiral resolving agents or optimizing the crystallization conditions.

Problem 2: An Unknown Peak is Observed in the HPLC Chromatogram
  • Potential Causes:

    • A new, unexpected by-product from the synthesis.

    • A degradation product formed during sample preparation or storage.[5]

    • Contamination from solvents, reagents, or equipment.

  • Recommended Actions: This workflow guides the user through the process of identifying an unknown impurity.

    Caption: Workflow for identifying an unknown impurity.

Problem 3: Batch Fails for Residual Solvents
  • Potential Causes:

    • Inefficient Drying: The drying process (e.g., vacuum oven conditions) may be insufficient to remove the solvent to the required level.

    • Inappropriate Solvent Choice: A high-boiling point solvent may have been used in the final steps, making it difficult to remove.

    • Formation of a Solvate: The material may have crystallized with solvent molecules incorporated into its crystal lattice.

  • Recommended Actions:

    • Optimize Drying: Increase drying time, increase temperature (if the compound is thermally stable), or use a stronger vacuum.

    • Review Solvent Use: As per ICH Q3C guidelines, solvents are classified based on their toxicity.[15] Avoid Class 1 solvents. For Class 2 solvents, their use should be limited. Whenever possible, use less toxic Class 3 solvents.

    • Anti-Solvent Precipitation: Consider re-dissolving the material in a suitable solvent and precipitating it with an anti-solvent to "crash out" the product without forming a solvate.

Detailed Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for separating the enantiomers of piperidin-3-ylmethanol. Optimization may be required.

  • Chromatographic System: HPLC with UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is often effective. For example, a column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) is a good starting point.[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be Heptane/Ethanol/Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-35 °C.[11]

  • Detection: UV at 205 nm, as piperidine derivatives may lack a strong chromophore.[11]

  • Sample Preparation: Dissolve the this compound salt in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm filter before injection.

  • System Suitability: Inject a solution of racemic piperidin-3-ylmethanol to confirm the separation of the two enantiomers. The resolution between the two peaks should be ≥ 1.5.

  • Quantification: Calculate the percentage of the (S)-enantiomer using the area percent method.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are used to understand the stability of a drug substance and to generate potential degradation products.[14]

  • Objective: To intentionally degrade this compound under various stress conditions.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[14]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.[14]

    • Thermal Degradation: Store the solid powder and a solution sample in an oven at 80°C for 48 hours.[14]

    • Photolytic Degradation: Expose solid powder and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[14]

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (typically a reverse-phase C18 column). Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Use LC-MS to obtain mass information for any new significant peaks.

Simplified Impurity Formation Pathway

This diagram illustrates potential points where impurities can be introduced during a generic synthesis.

Caption: Potential sources of impurities during synthesis.

References

  • Genotoxic Impurities in Pharmaceuticals. (2012). SciSpace. [Link]
  • An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Predictivity. (2025).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Different Types of Impurities in Pharmaceuticals. Moravek. [Link]
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]
  • Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
  • Piperidin-3-ylmethanol. PubChem. [Link]
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • ICH Q3C (R9) Guideline on impurities: residual solvents. European Medicines Agency. [Link]
  • (S)-Piperidin-3-ylmethanol hydrochloride. PubChem. [Link]
  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing. [Link]

Sources

Technical Support Center: (r)-Piperidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (r)-Piperidin-3-ylmethanol hydrochloride (CAS: 1124199-58-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability-related issues encountered during the handling, storage, and use of this compound.

FAQ 1: My solid this compound appears clumpy or has turned into a sticky solid. What is happening?

Answer: This is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is an amine salt, and the chloride ions, in particular, can attract water molecules through hydrogen bonding.[1]

  • Causality: When the container is opened in a humid environment, or if the seal is not airtight, water molecules from the air are adsorbed onto the surface of the solid. This can lower the material's melting point or cause it to dissolve in the absorbed water, leading to the observed clumping or "wet" appearance.

  • Troubleshooting & Prevention:

    • Work in a Controlled Environment: Handle the solid material in a glove box under an inert atmosphere (e.g., nitrogen or argon) or in a room with low humidity.

    • Proper Storage: Always store the compound in a tightly sealed container, preferably with a secondary seal like Parafilm®. For long-term storage, placing the container inside a desiccator with a suitable drying agent (e.g., silica gel, Drierite™) is highly recommended.[2][3]

    • Aliquotting: Upon receiving the material, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing cumulative exposure to atmospheric moisture.

FAQ 2: I'm seeing an unexpected new peak in my HPLC analysis after storing the compound for a while. Could this be a degradation product?

Answer: Yes, the appearance of new peaks, especially those eluting at different retention times than the parent compound, strongly suggests degradation. The two most likely culprits for a solid sample are oxidation and, to a lesser extent, photodecomposition.

  • Causality - Oxidation: The piperidine ring is susceptible to oxidation.[2][4] The secondary amine can be oxidized, and oxidation can also occur on the carbon atom alpha to the nitrogen, potentially forming an iminium ion intermediate. This can lead to the formation of N-oxides or ring-opened byproducts. The primary alcohol group is also a potential site for oxidation to an aldehyde or carboxylic acid.

  • Troubleshooting & Identification:

    • Confirm Degradation: Re-analyze a freshly opened or known good sample of the compound to confirm that the new peak is not an artifact of your analytical system.

    • Storage Review: Check your storage conditions. Was the container sealed tightly? Was it stored under an inert atmosphere as recommended by many suppliers?[2][3][5] Exposure to oxygen is a primary driver of this degradation pathway.

    • Characterization: If the impurity is significant, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying the molecular weight of the new peak, which provides clues to its structure. For example, an increase of 16 amu could suggest N-oxidation.

FAQ 3: My solution of this compound in [Solvent] is turning yellow. Is the compound unstable in solution?

Answer: Discoloration, particularly yellowing, is a common indicator of chemical degradation in solution. The stability of the compound is highly dependent on the solvent, pH, and presence of dissolved oxygen.

  • Causality:

    • Oxidation: In solution, susceptibility to oxidation can increase. Dissolved oxygen can react with the compound, and this process can be accelerated by light or trace metal impurities. The formation of conjugated systems or certain oxidized species can lead to colored byproducts.

    • Solvent Reactivity: While less common with standard laboratory solvents, ensure your solvent is pure and free from reactive impurities (e.g., peroxides in aged ethers or aldehydes in alcohols).

    • pH Effects: If using an aqueous or protic solvent, the pH of the solution is critical. While the hydrochloride salt form is generally stable, extreme pH values can promote degradation.

  • Troubleshooting & Prevention:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.

    • Degas Solvents: For sensitive experiments, use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodecomposition.[6]

    • Solvent Selection: Use high-purity, HPLC-grade solvents. The solubility of piperidine has been studied in various non-aqueous solvents, which can influence its stability.[7]

FAQ 4: How can I be sure that the material I am using is pure and has not degraded?

Answer: Implementing a routine quality control (QC) check is the best way to ensure the integrity of your starting material. A simple analytical test before beginning a critical experiment can save significant time and resources.

  • Recommended QC Protocol: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for purity assessment.[8] Since the piperidine moiety has a weak UV chromophore, detection at low wavelengths (e.g., 210 nm) or pre-column derivatization may be necessary for high sensitivity.[8][9][10]

  • Self-Validation:

    • Establish a Baseline: Upon receiving a new batch of the compound, run an HPLC analysis to get a reference chromatogram and purity value.

    • Periodic Checks: Re-run the analysis periodically, especially if you suspect a stability issue or if the material has been stored for an extended period.

    • Compare Data: Compare the new chromatogram to your baseline. Look for any new peaks or a significant decrease in the main peak's area percentage.

Part 2: Technical Methodologies & Protocols

This section provides detailed protocols for assessing the stability and purity of this compound.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for determining the purity of this compound. Note: This method may require optimization for your specific HPLC system and column.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with UV/Vis or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation (Sample Solution):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL in a 10 mL volumetric flask.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min.
  • Analysis:

    • Inject the sample solution.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

System Suitability: Before running the sample, inject a standard solution multiple times to ensure the system is performing correctly. Check for parameters like retention time repeatability (RSD < 1%) and peak tailing (T ≤ 2.0).[8]

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[11][12]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Workflow:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 Water:Acetonitrile mixture.

  • Apply Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionProtocol
Acid Hydrolysis Add 0.1 M HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Add 0.1 M NaOH. Heat at 60 °C for 24 hours.
Oxidation Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.[6]
Thermal Stress Heat the stock solution at 80 °C for 48 hours. Also, heat the solid powder at 80 °C.
Photostability Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[13]
Control Store a sample of the stock solution at 4 °C, protected from light.
  • Sample Quenching & Analysis:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples and the control sample by the HPLC method described in Protocol 1.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products formed under each condition. This helps to build a degradation profile for the molecule.

Part 3: Visualized Pathways and Workflows

Diagram 1: Troubleshooting Workflow for Suspected Degradation

This diagram outlines the logical steps to take when you suspect your sample of this compound has degraded.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analysis & Action start Suspected Degradation (e.g., color change, clumping, new HPLC peak) check_physical Observe Physical State: Is it clumpy/oily? start->check_physical run_hplc Perform HPLC Analysis (Protocol 1) start->run_hplc check_physical->run_hplc No hygroscopic Issue: Hygroscopicity Action: Dry sample under vacuum (if thermally stable). Improve handling/storage. check_physical->hygroscopic Yes check_storage Review Storage Conditions: - Airtight seal? - Desiccated? - Inert atmosphere? discard Action: Discard compromised stock. Obtain new material. check_storage->discard degraded Issue: Degradation Confirmed (New peaks in HPLC) run_hplc->degraded New Peaks >1% no_change Result: No Significant Change Action: Re-evaluate experimental setup for other error sources. run_hplc->no_change Purity OK degraded->check_storage

Caption: Troubleshooting decision tree for stability issues.

Diagram 2: Potential Oxidative Degradation Pathways

This diagram illustrates the hypothetical primary sites of oxidation on the (r)-Piperidin-3-ylmethanol molecule.

Sources

Technical Support Center: Protecting Group Removal Without Racemization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice and frequently asked questions regarding the critical process of protecting group removal while maintaining the stereochemical integrity of your molecules.

Troubleshooting Guide: Diagnosing and Solving Racemization During Deprotection

This section addresses specific issues you may encounter during your experiments, offering insights into the root causes and providing actionable solutions.

Issue 1: Significant Racemization Observed After Base-Mediated Deprotection of an Ester

Scenario: You are deprotecting a methyl ester of an α-substituted carboxylic acid using sodium hydroxide, and subsequent chiral analysis reveals a significant loss of enantiomeric excess.

Probable Cause: The primary mechanism for racemization under basic conditions is the formation of a planar enolate intermediate. The α-proton of the ester is abstracted by the base, leading to a loss of the defined stereochemistry at that center.

Solutions:

  • Reagent Selection:

    • Milder Bases: Instead of strong bases like NaOH or KOH, consider using weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine. The basicity and steric hindrance of the base play a crucial role in the extent of racemization.

    • Tetrabutylammonium Hydroxide: For poorly soluble, non-polar peptide esters, 40% aqueous tetrabutylammonium hydroxide in DMF or THF at 0 °C can be an effective method to minimize epimerization.

  • Reaction Conditions:

    • Temperature Control: Perform the deprotection at lower temperatures (e.g., 0 °C or below) to reduce the rate of enolization.

    • Reaction Time: Minimize the reaction time to what is necessary for complete deprotection. Prolonged exposure to basic conditions increases the likelihood of racemization.

  • Alternative Protecting Groups:

    • If racemization persists, consider using a protecting group that can be cleaved under non-basic conditions, such as a benzyl (Bn) ester (removed by hydrogenolysis) or a tert-butyl (tBu) ester (removed by acid).

Issue 2: Racemization During Acid-Catalyzed Deprotection of a Boc-Protected Amine

Scenario: You are removing a tert-butoxycarbonyl (Boc) group from an amino acid derivative using a strong acid like trifluoroacetic acid (TFA), and you observe partial racemization of the α-carbon.

Probable Cause: While less common than with base-mediated deprotection, acid-catalyzed racemization can occur, particularly with sensitive amino acids. The mechanism can involve the formation of a planar oxazolone (or azlactone) intermediate, especially in peptide synthesis. Strong acids can also catalyze enolization, leading to racemization.

Solutions:

  • Acid Choice and Concentration:

    • Use the mildest acidic conditions possible for deprotection. For some substrates, a less harsh acid than TFA may be sufficient.

    • Carefully control the concentration of the acid and the reaction time.

  • Scavengers: The deprotection of Boc groups can generate electrophilic tert-butyl species that can react with sensitive residues. The addition of nucleophilic scavengers, such as thiols, can mitigate these side reactions.

  • Alternative Protecting Groups:

    • Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common alternative that is removed under mild basic conditions (e.g., 20% piperidine in DMF), which is generally less prone to causing racemization for many amino acids.

    • Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is known for its high resistance to racemization during peptide coupling and is typically removed by catalytic hydrogenation.

Issue 3: Loss of Stereochemical Integrity During Hydrogenolysis of a Benzyl (Bn) Protecting Group

Scenario: You are removing a benzyl ether or ester via palladium-catalyzed hydrogenolysis and observe unexpected racemization or other side reactions.

Probable Cause: While generally a mild method, issues can arise from the catalyst, solvent, or substrate itself. Side reactions can include the saturation of aromatic rings if the catalyst is too active.

Solutions:

  • Catalyst Selection and Treatment:

    • Catalyst Source: The quality and source of the palladium catalyst can significantly impact the reaction outcome.

    • Catalyst Pre-treatment: A pre-treatment strategy for the Pd/C catalyst can suppress unwanted hydrogenation side-products, creating a more selective catalyst for hydrogenolysis.

  • Reaction Conditions:

    • Hydrogen Source: Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer milder conditions than using hydrogen gas.

    • Solvent: The choice of solvent can influence the reaction. Methanol or DMF are commonly used.

  • Substrate Considerations: In some cases, the substrate itself can interfere with the hydrogenolysis. For example, the nucleobase component of a nucleoside can make the hydrogenolysis of benzyl ethers sluggish.

Issue 4: Racemization When Coupling a Protected Amino Acid in Peptide Synthesis

Scenario: During a peptide coupling step, you observe significant racemization of the activated amino acid.

Probable Cause: The activation of the carboxylic acid group of an N-protected amino acid is a primary cause of racemization in peptide synthesis, often proceeding through an oxazolone intermediate.

Solutions:

  • Coupling Reagents and Additives:

    • The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial for suppressing racemization by forming active esters that are less prone to it.

    • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.

  • Protecting Group Strategy:

    • The choice of the N-terminal protecting group is critical. The Cbz group is well-regarded for its ability to resist racemization during coupling.

    • Protecting the side chain of sensitive amino acids like histidine can also significantly reduce racemization.

  • Reaction Conditions:

    • Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.

    • Temperature: Lowering the reaction temperature can help reduce the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind protecting a functional group?

A1: Protecting a functional group involves temporarily converting it into a less reactive form to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This process involves three key steps: introduction of the protecting group, performing the intended reaction, and subsequent removal (deprotection) of the protecting group to restore the original functionality.

Q2: Are there "racemization-proof" deprotection methods?

A2: While no method is entirely immune to racemization under all conditions, some are significantly less prone to it. Catalytic hydrogenolysis for removing benzyl-type protecting groups is generally considered very mild and less likely to cause racemization. Similarly, the use of fluoride ions (e.g., TBAF) to cleave silyl ethers is also a mild method. The key is to choose a protecting group and deprotection strategy that is orthogonal to the functionalities and stereocenters present in your molecule.

Q3: How do I choose the right protecting group to minimize the risk of racemization?

A3: The ideal protecting group should be easy to install and remove under conditions that do not affect other functional groups or stereocenters in your molecule. Consider the stability of your chiral center to acidic, basic, and reductive conditions. For example, if your molecule is sensitive to base, choose a protecting group that can be removed under acidic or neutral conditions, such as a Boc group or a silyl ether.

Q4: Can the protecting group itself influence the stereochemical outcome of a reaction?

A4: Yes, this is the principle behind the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Q5: Which amino acids are most susceptible to racemization during peptide synthesis?

A5: Histidine and cysteine are particularly prone to racemization during the coupling step. Other amino acids that can be susceptible, especially under non-optimized conditions, include serine and phenylalanine.

Experimental Protocol: Deprotection of a Boc-Protected Amine with Minimized Racemization

This protocol provides a step-by-step method for the acidic removal of a tert-butoxycarbonyl (Boc) protecting group, with specific considerations to minimize the risk of racemization.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Anisole (scavengers)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Scavenger Addition: Add a scavenger such as triethylsilane (1-2 equivalents) or anisole to the cooled solution. This is particularly important for substrates containing sensitive functional groups that could be alkylated by the tert-butyl cation generated during deprotection.

  • TFA Addition: Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution at 0 °C. The deprotection is often accompanied by the evolution of CO2 gas.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours. Avoid prolonged reaction times.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, cold solution of saturated sodium bicarbonate. Be cautious as CO2 evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography or recrystallization as needed. Analyze the enantiomeric purity of the final product using a suitable chiral analytical technique (e.g., chiral HPLC or GC).

Visualizing Key Concepts

Logical Workflow for Troubleshooting Racemization

G start Racemization Detected deprotection_type Identify Deprotection Method start->deprotection_type base Base-Mediated deprotection_type->base acid Acid-Catalyzed deprotection_type->acid hydrogenolysis Hydrogenolysis deprotection_type->hydrogenolysis base_sol Lower Temp Use Milder Base (NMM) Shorter Reaction Time base->base_sol acid_sol Milder Acid Add Scavengers Lower Temp acid->acid_sol hydro_sol Change Catalyst Use Transfer Hydrogenation Optimize Solvent hydrogenolysis->hydro_sol reassess Re-evaluate Protecting Group Strategy base_sol->reassess If problem persists success Racemization Minimized base_sol->success Problem Solved acid_sol->reassess If problem persists acid_sol->success Problem Solved hydro_sol->reassess If problem persists hydro_sol->success Problem Solved reassess->success

Caption: A decision tree for troubleshooting racemization during deprotection.

Mechanism of Base-Catalyzed Racemization

G Chiral Chiral Ester Enolate Planar Enolate (Achiral) Chiral->Enolate + Base (e.g., OH⁻) - H⁺ Enolate->Chiral + H₂O - OH⁻ Racemic Racemic Mixture Enolate->Racemic + H₂O (Protonation from either face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Summary of Common Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection ConditionsRacemization Risk
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)Low to Moderate
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)Low
BenzyloxycarbonylCbz or ZAmineCatalytic Hydrogenolysis (H₂, Pd/C)Very Low
BenzylBnAlcohol, Carboxylic AcidCatalytic Hydrogenolysis (H₂, Pd/C)Very Low
tert-ButyldimethylsilylTBDMSAlcoholFluoride source (e.g., TBAF) or AcidVery Low
Methyl Ester-OMeCarboxylic AcidAcid or Base HydrolysisHigh (with base)
tert-Butyl Ester-OtBuCarboxylic AcidAcidLow
References
  • Chiral auxiliary. In: Wikipedia. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
  • Asymmetric Synthesis. University of York. [Link]
  • Protection and deprotection of carboxylic acid. Slideshare. [Link]
  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
  • Chiral Auxiliaries in Asymmetric Synthesis of N
  • 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
  • Asymmetric Synthesis. University of Windsor. [Link]
  • Alcohol Protecting Groups: Videos & Practice Problems. Pearson. [Link]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. [Link]
  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Protecting group. In: Wikipedia. [Link]
  • 11.3 Protecting groups. Fiveable. [Link]
  • Protecting Groups for Amines: Carbam
  • An amine protecting group deprotectable under nearly neutral oxid
  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]
  • Mechanisms of base-catalyzed racemization during activation step.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
  • Protecting Groups for Carboxylic acid. YouTube. [Link]
  • Lecture 16 Protecting groups and racemiz
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
  • Optimized Conditions for the Palladium-C

Validation & Comparative

The Isomeric Maze: A Comparative Guide to the Biological Activity of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its prevalence in numerous natural alkaloids and FDA-approved drugs has earned it the status of a "privileged scaffold".[1] This is no accident of nature; the piperidine ring's conformational flexibility and its ability to present substituents in precise three-dimensional orientations make it an ideal building block for interacting with a vast array of biological targets.[1] However, the true pharmacological power of a piperidine derivative often lies in the subtle art of isomerism. The placement of a single functional group or the stereochemical configuration of a chiral center can dramatically alter a molecule's biological activity, transforming a weakly active compound into a potent therapeutic agent, or vice versa.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the biological activities of piperidine isomers, supported by experimental data. We will explore how positional and stereoisomers of piperidine derivatives exhibit differential effects in insecticidal activity, receptor binding, and antimicrobial and anticancer applications. This guide will not only present comparative data but also delve into the causality behind these differences and provide detailed experimental protocols to empower your own research endeavors.

The Decisive Role of Isomerism: A Head-to-Head Comparison

The arrangement of atoms in space is a critical determinant of a molecule's ability to interact with its biological target. Even minor changes in the position of a substituent on the piperidine ring (positional isomerism) or the spatial orientation of atoms at a chiral center (stereoisomerism) can lead to profound differences in pharmacological outcomes.

Positional Isomerism: The Case of Insecticidal Activity

A compelling example of the impact of positional isomerism can be found in the insecticidal activity of simple alkyl-substituted piperidines against the yellow fever mosquito, Aedes aegypti. A systematic study evaluated the toxicity of methyl- and ethyl-substituted piperidines at the 2-, 3-, and 4-positions of the ring. The results, summarized in the table below, reveal a clear structure-activity relationship.[2]

Compound Position of Substituent LD50 (µ g/mosquito )
2-Ethylpiperidine20.8
3-Ethylpiperidine3>2.0 (less active)
4-Ethylpiperidine4>2.0 (less active)
2-Methylpiperidine21.8
3-Methylpiperidine31.8 - 4.14
4-Methylpiperidine41.22 - 6.71
Data sourced from Pridgeon et al. (2007).[2]

The data clearly indicates that the position of the alkyl group significantly influences toxicity. For both methyl and ethyl substituents, the 2-position confers the highest insecticidal activity.[2] The toxicity generally decreases as the substituent moves to the 3- and 4-positions. This suggests that the proximity of the alkyl group to the nitrogen atom may be crucial for the molecule's interaction with its target in the mosquito, possibly by influencing its binding affinity or metabolic stability. The increased lipophilicity from the alkyl group may also play a role in penetrating the insect's cuticle.

Stereoisomerism: A Tale of Two Enantiomers in Receptor Binding

The importance of stereochemistry in drug design cannot be overstated. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

A striking example of this stereoselectivity is seen in a series of potent µ-opioid receptor (MOR) agonists. Researchers synthesized and evaluated the individual enantiomers of a highly active piperidine derivative, (3R, 4S)-23 and (3S, 4R)-23.[3]

Enantiomer µ-Opioid Receptor Binding Affinity (Ki, nM) µ-Opioid Receptor Functional Activity (EC50, nM)
(3R, 4S)-230.00210.0013
(3S, 4R)-23(less potent)(less potent)
Data sourced from Ding et al. (2021).[3]

The (3R, 4S)-enantiomer displayed exceptionally high binding affinity and functional potency at the µ-opioid receptor, being significantly more active than its (3S, 4R) counterpart.[3] This dramatic difference underscores the precise three-dimensional fit required for optimal receptor engagement. The specific spatial arrangement of the substituents on the piperidine ring in the (3R, 4S)-enantiomer allows for more favorable interactions with the amino acid residues in the receptor's binding pocket.

Similarly, in the development of farnesyltransferase (FTase) inhibitors for anticancer therapy, it was discovered that the (+)-enantiomers of a novel series of piperidine inhibitors were significantly more potent than their (-)-enantiomers. The most active compound, (+)-8, exhibited an IC50 of 1.9 nM.[4] This again highlights the critical role of stereochemistry in achieving high-potency biological activity.

Navigating the Landscape of Anticancer and Antimicrobial Activity

Anticancer Activity of Piperidine Derivatives

The piperidine moiety is found in numerous anticancer drugs and experimental compounds.[5] These derivatives exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like the PI3K/Akt pathway.[6] The table below showcases the cytotoxic activity of a selection of structurally diverse piperidine-containing compounds against various cancer cell lines.

Compound/Derivative Cancer Cell Line IC50 / GI50 (µM) Mechanism of Action (if known)
Compound 17aPC3 (Prostate)0.81Induces apoptosis
DTPEPMCF-7 (Breast)0.8 ± 0.04Not specified
3,5-bis(benzylidene)-4-piperidone (2r)Oral Squamous Carcinoma (Ca9-22)~1Induces G2/M arrest and apoptosis
N-Sulfonylpiperidine derivative (8)HCT-116 (Colorectal)3.94Not specified
Data compiled from multiple sources.[5]

While a direct comparison of simple isomers is not possible from this data, it is evident that the nature and substitution pattern of the groups attached to the piperidine ring are critical for potent anticancer activity. For instance, the 3,5-bis(benzylidene)-4-piperidones demonstrate that the aryl substituents play a key role in their cytotoxicity.

Antimicrobial Activity of Piperidine Derivatives

Piperidine derivatives have also been investigated for their antibacterial and antifungal properties.[2][4] The mechanism of action is often proposed to involve the disruption of microbial cell membranes. The following table presents the minimum inhibitory concentration (MIC) values for a selection of piperidine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound/Derivative Microbial Strain MIC (µg/mL)
2,6-dipiperidino-1,4-dihalogenobenzene derivativeStaphylococcus aureus32-512
2,6-dipiperidino-1,4-dihalogenobenzene derivativeEscherichia coli32-512
Piperidine-based sulfobetaine (P16S3)Staphylococcus aureus~10
Piperidine-based sulfobetaine (P16S4)Escherichia coli~10
Data compiled from multiple sources.[3]

The data illustrates that the overall structure of the piperidine-containing molecule, including the nature of the substituents and their lipophilicity, significantly influences antimicrobial efficacy. For example, in the piperidine-based sulfobetaines, the length of the alkyl chain was found to be a critical factor for their activity.

Experimental Protocols: A Foundation for Discovery

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of piperidine isomers.

Insecticidal Bioassay (Topical Application)

This protocol is adapted from methodologies used to assess the toxicity of compounds against adult mosquitoes.

Objective: To determine the median lethal dose (LD50) of a test compound when applied topically to an insect.

Materials:

  • Test piperidine isomers

  • High-purity acetone

  • Adult female mosquitoes (e.g., Aedes aegypti), 3-5 days old

  • Microapplicator

  • Holding cages with access to a sugar solution

  • Incubator set to appropriate temperature and humidity

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of each piperidine isomer in high-purity acetone. A typical range might be from 0.1 µg/µL to 10 µg/µL.

  • Insect Immobilization: Anesthetize the mosquitoes by brief exposure to cold (e.g., on a cold plate or in a freezer for a short period).

  • Topical Application: Using a microapplicator, apply a precise volume (e.g., 0.1 µL) of the dosing solution to the dorsal thorax of each anesthetized mosquito. For the control group, apply the same volume of acetone only.

  • Recovery and Observation: Place the treated mosquitoes in holding cages with access to a sugar solution and maintain them in an incubator under controlled conditions (e.g., 27°C, 80% relative humidity).

  • Mortality Assessment: Record the number of dead and moribund mosquitoes at 24 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals for each compound.

Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test piperidine isomers

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a series of tubes, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test piperidine isomers

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Pathways and Processes

To better understand the context of these biological activities and experimental workflows, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Biological Activity Screening start Synthesize Piperidine Isomers assay_prep Prepare Test Solutions/Dilutions start->assay_prep bio_assay Perform Biological Assay (e.g., Cytotoxicity, Receptor Binding, Antimicrobial) assay_prep->bio_assay data_acq Data Acquisition (e.g., Absorbance, Radioactivity, Mortality) bio_assay->data_acq analysis Data Analysis (IC50, Ki, LD50, MIC) data_acq->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of piperidine isomers.

G cluster_pathway Simplified µ-Opioid Receptor Signaling Pathway agonist Piperidine Agonist (e.g., (3R, 4S)-23) receptor µ-Opioid Receptor (GPCR) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neurotransmitter ↓ Neurotransmitter Release k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: A simplified diagram of the µ-opioid receptor signaling cascade leading to analgesia.

Conclusion: A Strategic Choice in Drug Design

The evidence presented in this guide unequivocally demonstrates that isomerism is a critical factor in the biological activity of piperidine derivatives. The position of a substituent on the piperidine ring can dramatically influence insecticidal potency, while the stereochemical configuration can lead to orders of magnitude differences in receptor binding affinity and functional activity.

For researchers and drug development professionals, a deep understanding of these structure-activity relationships is not merely academic—it is a strategic imperative. By carefully considering the isomeric form of a piperidine-based drug candidate, it is possible to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics. The experimental protocols and conceptual frameworks provided herein are intended to serve as a valuable resource in this ongoing endeavor. The humble piperidine ring, in all its isomeric complexity, will undoubtedly continue to be a cornerstone of innovative drug discovery for years to come.

References

  • Ding, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
  • Arslan, S., & Karadayı, N. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 471-475. [Link]
  • Ishikawa, T., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(8), 1463-1466. [Link]
  • Pridgeon, J. W., et al. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 263-269. [Link]
  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 707-715. [Link]
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Shaikh, T. M. A., & Ammare, Y. (2020). Antibacterial activities of piperidine derived analogs.
  • Samykutty, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 764438. [Link]
  • Xia, M., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5065. [Link]
  • Sokołowska, J., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1543. [Link]
  • Li, J., et al. (2014). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3465. [Link]
  • ResearchGate. (2023).
  • Abad, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1317-1327. [Link]
  • Zhang, C., Tian, Q., & Li, Y. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 969185. [Link]
  • Chen, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14392. [Link]
  • Adu, E. A., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Medicines, 8(12), 78. [Link]
  • Zhang, C., Tian, Q., & Li, Y. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 969185. [Link]
  • Yalcin, I., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 67, 202-211. [Link]
  • Di Sarno, V., et al. (2025). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Chemistry & Biodiversity, e202401886. [Link]
  • Khan, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SSRN. [Link]
  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. [Link]
  • Carrieri, A., et al. (2023). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. Pharmaceuticals, 16(6), 882. [Link]
  • Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
  • Wu, J., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 104, 117698. [Link]
  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2530. [Link]
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Chiou, L. C., et al. (2011). Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices. European Journal of Pharmacology, 654(1), 58-63. [Link]
  • Newton, M. W., et al. (1990). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. Neurochemical Research, 15(1), 35-41. [Link]

Sources

A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision that reverberates through the entire lifecycle of a product. It dictates not only the feasibility of production but also its economic viability and environmental footprint. An ill-chosen route can lead to escalating costs, unforeseen scaling challenges, and a significant waste burden. Conversely, a well-designed pathway, underpinned by a thorough cost-benefit analysis, can streamline production, enhance profitability, and align with the growing imperative for sustainable chemical manufacturing.

This guide provides an in-depth framework for conducting a comprehensive cost-benefit analysis of different synthetic pathways. Moving beyond a superficial comparison of yields, we will delve into the critical metrics, experimental workflows, and strategic considerations that empower you to make data-driven decisions. We will explore how to balance economic drivers with the principles of green chemistry, ensuring that your chosen route is not only efficient but also responsible.

The Pillars of Synthetic Pathway Evaluation: Beyond Percent Yield

While a high percentage yield is often the initial focus, a holistic evaluation of a synthetic pathway requires a multi-faceted approach. A truly optimized route delivers on several key performance indicators:

  • Economic Viability: This encompasses the cost of raw materials, reagents, catalysts, and solvents. It also includes operational costs such as energy consumption for heating, cooling, and separations, as well as labor costs.[1][2]

  • Process Efficiency and Throughput: This relates to the number of synthetic steps, reaction times, and the ease of purification.[3] A shorter, more convergent synthesis is generally preferable to a long, linear one.[4]

  • Environmental Impact and Safety: The principles of green chemistry provide a robust framework for assessing the environmental footprint of a synthesis.[5][6] Key considerations include the toxicity of reagents and solvents, the amount of waste generated, and the overall energy efficiency. Safety, including the handling of hazardous materials and the potential for runaway reactions, is paramount.[3]

  • Scalability and Robustness: A pathway that performs well at the lab scale may not be suitable for large-scale production.[7] A robust process should be reproducible and tolerant to minor variations in reaction conditions.

To quantify these pillars, several key metrics have been established, with Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) being among the most widely adopted in the pharmaceutical industry.[8][9][10]

Key Green Chemistry Metrics: A Quantitative Approach to Sustainability

Green chemistry metrics provide a standardized way to measure the "greenness" of a chemical process and are integral to a comprehensive cost-benefit analysis.[11][12]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (raw materials, solvents, reagents, and process water) used in a process to the mass of the final product.[8][9][10][13][14][15] A lower PMI indicates a more efficient and less wasteful process.[5]

    • Formula: PMI = (Total mass of inputs) / (Mass of product)[9]

  • E-Factor (Environmental Factor): This metric focuses on the amount of waste produced per unit of product.[12]

    • Formula: E-Factor = (Total mass of waste) / (Mass of product)[6]

    • The relationship between PMI and E-Factor is simple: E-Factor = PMI - 1 .[9]

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

    • Formula: Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100[6]

Experimental Workflow for a Comprehensive Cost-Benefit Analysis

A robust cost-benefit analysis is built upon accurate and reproducible experimental data. The following workflow outlines the key steps to systematically evaluate and compare different synthetic pathways.

cluster_0 Phase 1: Route Design & Initial Screening cluster_1 Phase 2: Detailed Experimental Evaluation cluster_2 Phase 3: Data Analysis & Route Selection Define Target Molecule & Purity Specs Define Target Molecule & Purity Specs Retrosynthetic Analysis (Multiple Routes) Retrosynthetic Analysis (Multiple Routes) Define Target Molecule & Purity Specs->Retrosynthetic Analysis (Multiple Routes) Initial Small-Scale Test Reactions Initial Small-Scale Test Reactions Retrosynthetic Analysis (Multiple Routes)->Initial Small-Scale Test Reactions Qualitative Assessment (Feasibility, TLC/LC-MS) Qualitative Assessment (Feasibility, TLC/LC-MS) Initial Small-Scale Test Reactions->Qualitative Assessment (Feasibility, TLC/LC-MS) Reaction Optimization (DoE) Reaction Optimization (DoE) Qualitative Assessment (Feasibility, TLC/LC-MS)->Reaction Optimization (DoE) Determine Yield & Purity (HPLC, qNMR) Determine Yield & Purity (HPLC, qNMR) Reaction Optimization (DoE)->Determine Yield & Purity (HPLC, qNMR) Quantify All Inputs (Mass Balance) Quantify All Inputs (Mass Balance) Determine Yield & Purity (HPLC, qNMR)->Quantify All Inputs (Mass Balance) Identify & Quantify Byproducts Identify & Quantify Byproducts Quantify All Inputs (Mass Balance)->Identify & Quantify Byproducts Calculate Green Chemistry Metrics (PMI, E-Factor) Calculate Green Chemistry Metrics (PMI, E-Factor) Identify & Quantify Byproducts->Calculate Green Chemistry Metrics (PMI, E-Factor) Techno-Economic Modeling Techno-Economic Modeling Calculate Green Chemistry Metrics (PMI, E-Factor)->Techno-Economic Modeling Cost-Benefit Comparison Table Cost-Benefit Comparison Table Techno-Economic Modeling->Cost-Benefit Comparison Table Select Optimal Synthetic Pathway Select Optimal Synthetic Pathway Cost-Benefit Comparison Table->Select Optimal Synthetic Pathway

Caption: A generalized workflow for the cost-benefit analysis of synthetic pathways.

Detailed Experimental Protocol: Quantifying Key Parameters

This protocol provides a step-by-step guide for obtaining the necessary data to calculate green chemistry metrics and perform a techno-economic analysis.

Objective: To accurately measure the mass of all inputs and outputs for a given chemical reaction to enable the calculation of yield, PMI, and E-Factor.

Materials:

  • All necessary reactants, reagents, solvents, and catalysts.

  • Appropriate reaction vessel(s) and ancillary equipment (e.g., condenser, addition funnel).

  • Calibrated balances.

  • Purification apparatus (e.g., chromatography columns, recrystallization flasks).

  • Analytical instrumentation for purity determination (e.g., HPLC, GC, qNMR).

Procedure:

  • Preparation and Tare:

    • Ensure all glassware is clean and dry.

    • Accurately weigh and record the mass of the empty reaction vessel.

    • Accurately weigh and record the mass of all starting materials, reagents, catalysts, and solvents that will be added to the reaction vessel.

  • Reaction Setup and Execution:

    • Set up the reaction apparatus as per the established protocol.

    • Add all pre-weighed materials to the reaction vessel.

    • Conduct the reaction under the optimized conditions (temperature, time, agitation).

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Upon completion, perform the work-up procedure as defined in the synthetic protocol.

    • Carefully measure and record the mass of any additional solvents, quenching agents, or extraction solvents used during the work-up.

    • Isolate the crude product.

  • Purification:

    • Purify the crude product using the chosen method (e.g., chromatography, recrystallization, distillation).

    • For column chromatography, record the mass of the stationary phase (e.g., silica gel) and the volume (and subsequently mass, using density) of the elution solvents.

    • For recrystallization, record the mass of the solvent used.

    • After purification, dry the final product to a constant weight.

  • Final Product Analysis:

    • Accurately weigh and record the mass of the pure, dry product. This is your actual yield .

    • Determine the purity of the final product using a quantitative analytical method (e.g., HPLC with a calibrated standard, qNMR).

  • Data Compilation for Metric Calculation:

    • Total Mass of Inputs: Sum the masses of all materials used in the process, including reactants, reagents, catalysts, reaction solvents, work-up solvents, and purification solvents.

    • Mass of Product: The mass of the pure, isolated final product.

    • Total Mass of Waste: Subtract the mass of the product from the total mass of inputs.

Case Study: Chemoenzymatic vs. Asymmetric Chemical Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

To illustrate the practical application of this framework, we will analyze two different synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral intermediate in pharmaceutical synthesis.[11]

Route 1: Chemoenzymatic Synthesis

This two-step route utilizes a biocatalytic reduction followed by a chemical hydroxymethylation.[11]

1,3-Cyclohexanedione 1,3-Cyclohexanedione Baker's Yeast\n(Biocatalytic Reduction) Baker's Yeast (Biocatalytic Reduction) 1,3-Cyclohexanedione->Baker's Yeast\n(Biocatalytic Reduction) (R)-3-Hydroxycyclohexanone (R)-3-Hydroxycyclohexanone Baker's Yeast\n(Biocatalytic Reduction)->(R)-3-Hydroxycyclohexanone Formaldehyde, K2CO3\n(Hydroxymethylation) Formaldehyde, K2CO3 (Hydroxymethylation) (R)-3-Hydroxycyclohexanone->Formaldehyde, K2CO3\n(Hydroxymethylation) (R)-3-(hydroxymethyl)cyclohexanone (R)-3-(hydroxymethyl)cyclohexanone Formaldehyde, K2CO3\n(Hydroxymethylation)->(R)-3-(hydroxymethyl)cyclohexanone

Caption: Chemoenzymatic synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Experimental Protocol (Abbreviated): [11]

  • Biocatalytic Reduction: 1,3-Cyclohexanedione is reduced using Baker's yeast in an aqueous medium at ambient temperature.

  • Hydroxymethylation: The resulting (R)-3-hydroxycyclohexanone is then reacted with formaldehyde in the presence of potassium carbonate to yield the final product.

Route 2: Asymmetric Chemical Synthesis

This is a direct, one-step asymmetric transfer hydrogenation of 3-oxocyclohexanecarbaldehyde using a chiral ruthenium catalyst.[11]

3-Oxocyclohexanecarbaldehyde 3-Oxocyclohexanecarbaldehyde Chiral Ruthenium Catalyst\n(Asymmetric Transfer Hydrogenation) Chiral Ruthenium Catalyst (Asymmetric Transfer Hydrogenation) 3-Oxocyclohexanecarbaldehyde->Chiral Ruthenium Catalyst\n(Asymmetric Transfer Hydrogenation) (R)-3-(hydroxymethyl)cyclohexanone (R)-3-(hydroxymethyl)cyclohexanone Chiral Ruthenium Catalyst\n(Asymmetric Transfer Hydrogenation)->(R)-3-(hydroxymethyl)cyclohexanone

Caption: Asymmetric chemical synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Experimental Protocol (Abbreviated): [11]

  • Asymmetric Transfer Hydrogenation: 3-Oxocyclohexanecarbaldehyde is dissolved in isopropanol and treated with a chiral ruthenium catalyst at room temperature.

Comparative Analysis
MetricChemoenzymatic RouteAsymmetric Chemical SynthesisRationale and Causality
Overall Yield ModerateHighThe direct, one-step nature of the asymmetric synthesis often leads to higher overall yields by minimizing product loss during intermediate isolation and purification steps.[11]
Enantiomeric Excess Excellent (>99%)Excellent (>99%)Both routes employ highly selective catalysts (an enzyme and a chiral metal complex) capable of producing the desired enantiomer with high fidelity.[11]
Cost of Starting Materials LowModerate1,3-Cyclohexanedione is a relatively inexpensive starting material compared to the more functionalized 3-oxocyclohexanecarbaldehyde.[11]
Catalyst Cost Low (Baker's Yeast)High (Ruthenium Catalyst)Baker's yeast is a readily available and inexpensive biocatalyst, whereas chiral ruthenium catalysts are specialty chemicals with a significantly higher cost.[11] However, the potential for catalyst recycling in the asymmetric route can mitigate this cost at an industrial scale.
Reaction Conditions Mild (ambient temp, aqueous)Mild (ambient temp)Both pathways operate under mild conditions, which is advantageous for energy consumption and process safety. The chemoenzymatic route's use of water as a solvent is a significant green chemistry benefit.[11]
Process Complexity Two distinct stepsSingle stepThe single-step asymmetric synthesis is less complex from a process standpoint, requiring fewer unit operations and potentially reducing capital and labor costs.[11]
Environmental Impact Low (biodegradable catalyst, green solvent)Moderate (organic solvents, metal catalyst)The use of a biodegradable catalyst and an aqueous solvent system makes the chemoenzymatic route highly attractive from an environmental perspective. The asymmetric route, while efficient, relies on an organic solvent and a heavy metal catalyst, which require careful waste management.[11]

Conclusion: Making the Optimal Choice

The cost-benefit analysis of synthetic pathways is a dynamic and data-driven process. As demonstrated by our case study, the "best" route is not always the one with the highest yield. For small-scale academic research, the chemoenzymatic route to (R)-3-(hydroxymethyl)cyclohexanone is highly appealing due to its low cost and environmental friendliness. However, for large-scale industrial production, the higher throughput and process simplicity of the asymmetric chemical synthesis may offer greater long-term economic viability, especially if the expensive catalyst can be efficiently recycled.

As a senior application scientist, it is my experience that the most successful drug development programs are those that integrate a thorough cost-benefit analysis early in the process. By embracing the principles of green chemistry and leveraging quantitative metrics, you can design and select synthetic pathways that are not only scientifically elegant but also economically sound and environmentally responsible. This holistic approach will undoubtedly accelerate innovation and contribute to a more sustainable future for the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). The Green Chemistry Approach to Pharma Manufacturing.
  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
  • American Chemical Society. (2014, October 16).
  • BenchChem. (n.d.). cost-benefit analysis of different synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone.
  • BenchChem. (n.d.). Application Notes and Protocols for Green Chemistry Metrics in 2,2-Dimethyltetrahydrofuran.
  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
  • American Chemical Society. (2021, November 30).
  • BenchChem. (n.d.). A Comparative Cost-Benefit Analysis of Synthetic Routes to (2r)-2-(3,4-Dichlorophenyl)oxirane.
  • American Chemical Society. (2011, July 27). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research.
  • Andraos, J. (n.d.).
  • ResearchGate. (n.d.). APIs produced by chemoenzymatic manufacturing processes. The portion of... | Download Scientific Diagram.
  • BenchChem. (n.d.). A Comparative Analysis of Palmitoyllactic Acid Synthesis: Chemical vs.
  • ResearchGate. (n.d.). (PDF) Techno‐economic analysis of dynamic, end‐to‐end optimal pharmaceutical campaign manufacturing using PharmaPy.
  • American Chemical Society. (2022, April 18). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction.
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (n.d.). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development.
  • UCL Discovery. (n.d.). A Techno-Economic Framework for Assessing Manufacturing Process Changes in the Biopharmaceutical Industry.
  • National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
  • Digital Discovery (RSC Publishing). (2024, October 1).
  • Almac. (2016, February 9). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac.
  • AZoM. (2024, May 3).
  • ResearchGate. (n.d.).
  • Digital Discovery (RSC Publishing). (2024, October 1).
  • YouTube. (2023, February 17). Process Development Strategies to Deliver Robust Manufacturing Processes.
  • SlideShare. (2020, September 17). API Development: Strategy and Best Practices in the Pharmaceutical Industry.
  • American Chemical Society. (n.d.). Organic Process Research & Development Vol. 23 No. 5.
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • American Chemical Society. (2022, April 18). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction.
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (n.d.). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development.
  • UCL Discovery. (n.d.). A Techno-Economic Framework for Assessing Manufacturing Process Changes in the Biopharmaceutical Industry.
  • National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
  • Digital Discovery (RSC Publishing). (2024, October 1).
  • Almac. (2016, February 9). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Ac.
  • SlideShare. (n.d.). Selection of synthetic route for API.
  • National Institutes of Health. (n.d.).
  • Pharmaceutical Technology. (n.d.).
  • DrugPatentWatch. (2025, August 3).
  • CordenPharma. (2017, September 25). Synthetic Route Selection for APIs: It Pays to Get it Right the First Time.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2025, April 26).

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantioselective Synthesis and Classical Resolution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and therapeutic efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. This reality places the synthesis of enantiomerically pure compounds at the forefront of modern chemistry. Researchers are primarily faced with two strategic choices: create the desired enantiomer directly through enantioselective synthesis or separate it from a racemic mixture using classical resolution techniques .

This guide provides an in-depth, objective comparison of these two fundamental approaches. We will move beyond surface-level descriptions to explore the underlying principles, practical workflows, and critical performance metrics, supported by experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed strategic decisions in their synthetic endeavors.

The Core Dichotomy: To Separate or to Create?

At its heart, the choice between resolution and enantioselective synthesis is a choice between two distinct philosophies.

  • Classical Resolution starts with a racemic mixture—a 50:50 combination of both enantiomers that is often easier to synthesize—and employs a chiral agent or environment to physically separate them. It is a process of purification.

  • Enantioselective Synthesis (or Asymmetric Synthesis) begins with an achiral or prochiral starting material and utilizes a chiral influence (catalyst, auxiliary, or reagent) to guide the reaction pathway, preferentially forming one enantiomer over the other. It is a process of selective creation.[1][2]

This fundamental difference in approach has significant downstream consequences for yield, efficiency, cost, and scalability.

Section 1: A Deep Dive into Classical Resolution Techniques

Classical resolution has been a cornerstone of stereochemistry for over a century, relying on the conversion of enantiomers into diastereomers, which, due to their different physical properties, can be separated.[3]

Principle of Diastereomeric Salt Formation

The most common classical resolution method involves reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent (e.g., a carboxylic acid) to form a pair of diastereomeric salts.[4][5] Because these salts have different solubilities, one can often be selectively crystallized from the solution.[6] The desired enantiomer is then recovered by breaking the salt, typically by treatment with an acid or base.[3]

Causality in Action: The choice of resolving agent and solvent is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, which is the physical basis for the separation.[6] This often requires extensive screening to identify the optimal conditions for efficient fractional crystallization.

Other Resolution Strategies

Beyond salt formation, other resolution techniques are employed:

  • Enzymatic Resolution: Utilizes the high stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[7][8] This method is prized for its exceptional selectivity and operation under mild, environmentally friendly conditions.[9][10][11]

  • Chiral Chromatography: Employs a chiral stationary phase (CSP) in techniques like HPLC, which interacts differently with each enantiomer, leading to different retention times and thus, separation.[12][13] This is a powerful analytical tool and is also used for preparative separations, especially in the early stages of drug development.[14]

The Inherent Limitation: The 50% Yield Barrier

A significant drawback of classical resolution is its theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic starting material is the undesired enantiomer.[7] While techniques exist to racemize and recycle the unwanted enantiomer, this adds steps, complexity, and cost to the overall process.[15]

Experimental Protocol: Resolution of (±)-α-Methylbenzylamine

This protocol demonstrates a typical diastereomeric salt resolution.

Objective: To separate a racemic mixture of (±)-α-methylbenzylamine using (+)-tartaric acid as the resolving agent.

Methodology:

  • Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to achieve full dissolution.[4]

  • Once dissolved, cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution over one minute. The mixture will generate heat.[4]

  • Crystallization: Loosely cork the flask and allow it to stand undisturbed at room temperature. The less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate, will crystallize out of solution.[4]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any soluble impurities.

  • Liberation of the Enantiomer: Transfer the collected crystals to a separatory funnel. Add a 2M sodium hydroxide (NaOH) solution to break the salt and liberate the free amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Purification & Analysis: Dry the combined organic extracts, remove the solvent via rotary evaporation, and purify the resulting amine. The enantiomeric excess (e.e.) can be determined by polarimetry or chiral HPLC.

Section 2: The Power of Enantioselective Synthesis

Enantioselective synthesis circumvents the 50% yield limitation of resolution by creating the desired chiral center with a specific configuration from the outset. This approach aligns with the principles of green chemistry by maximizing atom economy.[16][17]

Core Strategies

Modern asymmetric synthesis relies on several key strategies:[]

  • Enantioselective Catalysis: A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product.[19] This is the most powerful and atom-economical approach.

  • Chiral Auxiliaries: A chiral moiety is temporarily attached to the achiral substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed, yielding the enantiomerically enriched product.

  • Chiral Pool Synthesis: A readily available, inexpensive, and enantiomerically pure natural product (e.g., an amino acid or sugar) is used as a starting material.[]

The Noyori Asymmetric Hydrogenation: A Case Study

The Noyori asymmetric hydrogenation is a Nobel Prize-winning reaction that allows for the highly enantioselective reduction of ketones and olefins using ruthenium catalysts bearing the chiral BINAP ligand.[20][21] It is a benchmark of efficiency and selectivity in enantioselective catalysis.

Mechanism Insight: The reaction proceeds via coordination of the substrate to the chiral Ru-BINAP catalyst. Hydrogen is delivered to one face of the carbonyl or olefin, with the chiral ligand's geometry sterically blocking the alternative approach, thus ensuring the formation of one enantiomer.[20]

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Ketone

This protocol provides a representative procedure for an enantioselective reduction.

Objective: To asymmetrically reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess.

Methodology:

  • Catalyst Preparation/Inerting: In a nitrogen-filled glovebox, charge a high-pressure reaction vessel (e.g., a Parr bomb) with the prochiral ketone substrate (1.0 equiv) and the chiral catalyst, such as RuCl₂[(R)-BINAP] (0.1 mol%).[20]

  • Solvent Addition: Add an appropriate degassed solvent, such as ethanol (EtOH), to the vessel.[20]

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation: Purge the vessel with hydrogen gas multiple times before pressurizing it to the desired pressure (e.g., 100-1100 psi).[20]

  • Reaction Execution: Place the vessel in an oil bath at a controlled temperature (e.g., 30 °C) and stir for the required duration (e.g., 6 days, though times vary greatly with substrate).[20]

  • Workup: Carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography or distillation. Determine the yield and enantiomeric excess of the chiral alcohol product by chiral HPLC or GC analysis.

Section 3: Head-to-Head Comparison: Performance and Practicality

The choice between these two powerful strategies is context-dependent, driven by factors such as the stage of development, required scale, cost, and available synthetic routes.

Quantitative Data Summary
MetricClassical Resolution (Diastereomeric Salt Formation)Enantioselective Synthesis (Asymmetric Catalysis)Rationale & Causality
Theoretical Max. Yield 50% (without racemization/recycling)Up to 100%Resolution discards half the starting material as the undesired enantiomer.[7] Asymmetric synthesis directly converts the starting material into the desired product.[22]
Atom Economy LowHighResolution requires a stoichiometric resolving agent, which is not incorporated into the final product, generating salt waste.[5] Catalytic methods use sub-stoichiometric amounts of the chiral influence.[16]
Enantiomeric Excess (e.e.) Can be very high (>99%), often improved by recrystallizationTypically high (>90%), but dependent on catalyst/substrate matchThe physical separation of diastereomers can be very efficient. The selectivity of a catalyst is intrinsic to its interaction with the substrate's transition state.
Process Development Time Can be long and empirical (solvent/agent screening)Can be rapid if a known catalyst system works; challenging if a new catalyst needs to be developed.Finding the right crystallization conditions is often trial-and-error.[3] Catalyst screening can be high-throughput, but discovery is a research project.
Scalability Well-established and often straightforward for crystallizationCan be challenging; catalyst cost, availability, and turnover number are critical factors.Crystallization is a robust, scalable unit operation.[13] High catalyst loading can make large-scale synthesis prohibitively expensive.
Cost Often lower cost for reagents (e.g., tartaric acid). Can be cost-effective at scale.High upfront cost for chiral ligands and transition metals. Can be very cost-effective if catalyst loading is low.Natural resolving agents are inexpensive.[3] Complex chiral ligands and precious metals are expensive.[13]
Visualization of Workflows

The fundamental difference in the two approaches can be visualized through their respective workflows.

Diagram 1: Conceptual Workflow Comparison

G Conceptual Workflow: Resolution vs. Enantioselective Synthesis cluster_0 Classical Resolution cluster_1 Enantioselective Synthesis racemate Racemic Mixture (R/S, 50:50) react React with Chiral Resolving Agent (+)-C racemate->react diastereomers Diastereomeric Mixture (R,C) + (S,C) react->diastereomers separate Physical Separation (e.g., Crystallization) diastereomers->separate salt_S Isolated Salt (S,C) separate->salt_S Less Soluble salt_R Salt in Solution (R,C) separate->salt_R More Soluble break_S Break Salt salt_S->break_S break_R Break Salt (Optional Recovery) salt_R->break_R enant_S Desired Enantiomer (S) (Max 50% Yield) break_S->enant_S enant_R Undesired Enantiomer (R) break_R->enant_R prochiral Prochiral Substrate catalysis React with Chiral Catalyst (+)-Cat prochiral->catalysis product Desired Enantiomer (S) (Up to 100% Yield) catalysis->product G start Start: Need for Enantiopure Compound scale What is the target scale? start->scale atom_economy Is atom economy/ greenness a primary driver? scale->atom_economy Large-Scale (Process/Manufacturing) timeline What is the development timeline? scale->timeline Small-Scale (Discovery/MedChem) resolution Consider Classical Resolution (e.g., Crystallization, Enzymatic) atom_economy->resolution No asymmetric Consider Enantioselective Synthesis (e.g., Asymmetric Catalysis) atom_economy->asymmetric Yes known_catalyst Is a known, efficient catalyst available for the transformation? timeline->known_catalyst Rapid Access Needed timeline->resolution Longer Timeline Acceptable known_catalyst->resolution No / Unsure known_catalyst->asymmetric Yes

Caption: A flowchart to guide the selection between classical resolution and enantioselective synthesis based on key project variables.

Conclusion

Neither enantioselective synthesis nor classical resolution is universally superior; they are complementary tools in the chemist's arsenal.

Classical resolution remains a highly relevant, pragmatic, and often cost-effective strategy, particularly for large-scale manufacturing where a robust crystallization process can be developed. Its primary limitation is the inherent 50% yield cap, which represents a significant loss of material unless an efficient racemization loop is implemented.

Enantioselective synthesis , especially through catalysis, represents the more elegant and modern approach, offering higher theoretical yields, superior atom economy, and alignment with the principles of green chemistry. It is often the method of choice in discovery chemistry, where speed and access to novel structures are paramount. However, its implementation can be hindered by the high cost and development time associated with novel catalysts.

Ultimately, the optimal strategy is dictated by a careful analysis of the specific target molecule, the scale of the synthesis, economic constraints, and the environmental impact. A thorough understanding of the causality, advantages, and limitations of each approach empowers researchers to navigate the chiral maze with confidence and efficiency, accelerating the path from discovery to application.

References

  • Organic Syntheses Procedure. Sharpless Epoxidation of α,β-Unsaturated Esters.
  • MDPI. Recent Advances in the Enantioselective Radical Reactions.
  • ResearchGate. Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter.
  • NROChemistry. Noyori Hydrogenation.
  • ResearchGate. A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
  • ACS Publications. Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education.
  • PubMed Central. Recent advances in catalytic asymmetric synthesis.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • Dalal Institute. Sharpless Asymmetric Epoxidation.
  • Catalysts. Use of Enzymes in Industrial Application.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development.
  • Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Organic Syntheses Procedure. (2S,3S)-3-PROPYLOXIRANEMETHANOL.
  • Royal Society of Chemistry. Metrics to 'green' chemistry—which are the best?.
  • Chiral Drug Separation.
  • Chem-Station. Noyori Asymmetric Hydrogenation.
  • Organic Chemistry Portal. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst.
  • ACS Publications. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics.
  • Organic Chemistry Portal. Sharpless Epoxidation.
  • Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers.
  • BioProcess International. Evolution of Continuous Chromatography: Moving Beyond Chiral Separations.
  • ResearchGate. Benefits of using enzymes in industry.
  • Analyzing the Impact of Enzymes on Industrial Process Enhancement.
  • PubMed Central. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • PubMed Central. Recent advances in enzymatic and chemical deracemisation of racemic compounds.
  • PubMed. Fundamentals of chirality, resolution, and enantiopure molecule synthesis methods.
  • Guidelines and methodologies in asymmetric synthesis and catalysis.
  • YouTube. Graphviz tutorial.
  • Wikipedia. Atom economy.
  • SpringerLink. Atom Economy and Reaction Mass Efficiency.
  • Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups.
  • YouTube. Graphviz and dot: Generating Diagrams with Code.
  • Sketchviz. Graphviz Examples and Tutorial.
  • green chemistry – the atom economy.
  • Graphviz. Drawing graphs with dot.
  • PubMed Central. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
  • ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods.
  • Sketchviz. Guide to Flowcharts in Graphviz.

Sources

Safety Operating Guide

Proper Disposal of (r)-Piperidin-3-ylmethanol hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (r)-Piperidin-3-ylmethanol hydrochloride (CAS No. 1124199-58-1), a compound for which comprehensive toxicological data is not yet fully available. The procedures outlined below are grounded in the principles of proactive risk mitigation and adherence to federal and local hazardous waste regulations.

Core Safety Principles and Hazard Assessment

This compound is a piperidine derivative. While specific hazard data for this compound is limited, a conservative approach based on its chemical family is warranted. The Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] Furthermore, upon combustion, it can produce hazardous decomposition products, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Key Takeaway: Due to the incomplete toxicological profile, this compound should be handled as a hazardous substance with unknown long-term health effects. All disposal procedures must prioritize the minimization of exposure to laboratory personnel and the environment.

Waste Characterization: Applying Generator Knowledge

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator.[2][3] For a chemical like this compound, which is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), this determination must be based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.

Generator Knowledge-Based Assessment:

CharacteristicAssessmentRationale
Ignitability Assume Potentially Ignitable The parent compound, piperidine, is a flammable liquid.[4] While the hydrochloride salt is a solid and likely less volatile, it may become flammable at elevated temperatures.
Corrosivity Assume Potentially Corrosive As a hydrochloride salt of an amine, this compound may form an acidic solution when dissolved in water. The pH of such a solution could potentially fall to 2 or below, meeting the definition of a corrosive hazardous waste (EPA waste code D002).[5]
Reactivity Assume Not Reactive There is no indication from the SDS or the chemical structure that this compound is inherently unstable, reactive with water, or capable of detonation under normal conditions.[1] However, it should be considered incompatible with strong oxidizers and acids.[6]
Toxicity Insufficient Data for Classification While the SDS notes potential for respiratory irritation, this does not meet the criteria for the Toxicity Characteristic Leaching Procedure (TCLP). Without specific toxicological data, it cannot be formally classified as a toxic hazardous waste under RCRA.

Step-by-Step Disposal Protocol

This protocol ensures the safe handling and disposal of this compound from the point of generation to its final disposition.

Personnel Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Disposal Workflow:

Caption: Disposal workflow for this compound.

Step 1: Waste Collection at the Point of Generation

  • Solid Waste: Collect all solid this compound waste in a dedicated, compatible container. This container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste. Place these items in the same dedicated waste container.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • An indication of the hazards: "Potentially Ignitable, Potentially Corrosive."

    • The date on which waste was first added to the container (the "accumulation start date").

  • Storage and Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

    • Ensure the container is kept securely closed except when adding waste.

    • Crucially, segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent dangerous chemical reactions.

Step 3: Final Disposal

  • Engage a Licensed Professional: The recommended and most compliant method for the final disposal of this compound is to use a licensed and reputable hazardous waste disposal company.[1] These companies have the expertise and permits to handle and transport chemical waste safely.

  • Incineration: The SDS for this compound suggests incineration in a chemical incinerator equipped with an afterburner and scrubber as an appropriate disposal method.[1] This ensures the complete destruction of the organic molecule and the scrubbing of acidic gases (like hydrogen chloride) produced during combustion.

  • Documentation: Maintain all records related to the hazardous waste determination and disposal, including the waste profile and the manifest from the disposal company, for a minimum of three years, or as required by your institution's policy and local regulations.[7]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Spill Response Protocol:

SpillResponse A Spill Occurs B Evacuate Immediate Area A->B C Alert Colleagues and Supervisor B->C D If Safe, Control Spread (Use absorbent pads) C->D Assess Risk E Collect Contaminated Materials (Place in hazardous waste container) D->E F Decontaminate the Area E->F G Report Incident to EHS F->G

Caption: Immediate actions for a spill of this compound.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Control the Spill (if safe to do so): If the spill is small and you are trained to handle it, don the appropriate PPE. Cover the spill with a chemical absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect Waste: Carefully scoop the absorbent material and any remaining solid into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous and well-documented procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe research environment and environmental stewardship.

References

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • U.S. Environmental Protection Agency. (2016, November 30). EPA Finalizes Hazardous Waste Generator Improvements Rule.
  • U.S. Environmental Protection Agency. (2018, February 21). Frequent Questions About Implementing the Hazardous Waste Generator Improvements Final Rule.
  • U.S. Environmental Protection Agency. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply. Williams Mullen.
  • U.S. Environmental Protection Agency. (2019, February 22). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generator Regulations Compendium Volume 12: Waste Determination and Point of Generation.
  • Auburn University. (n.d.). Unknown Wastes. Retrieved from Auburn University Risk Management & Safety website.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix C - Disposal Of Unknown Chemical Waste Containers.
  • Cox-Colvin & Associates, Inc. (2018, May 30). Implementing the Hazardous Waste Generator Improvements Rules – Hazardous Waste Determinations.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1124199-58-1.
  • Temple University. (n.d.). Unknown Chemical Waste Disposal.
  • The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from UT Tyler Environmental Health & Safety website.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database.
  • Parchem. (n.d.). This compound (Cas 4045-25-4).
  • CymitQuimica. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.
  • University of Colorado Denver. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from University of Colorado Denver website.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from Washington University in St. Louis website.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.

Sources

A Researcher's Guide to the Safe Handling of (r)-Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical with a comprehensive understanding of its properties and potential hazards. This guide provides essential safety and logistical information for handling (r)-Piperidin-3-ylmethanol hydrochloride (CAS No. 4045-25-4) in a laboratory setting. While the toxicological properties of this specific enantiomer have not been thoroughly investigated, data from its corresponding (S)-enantiomer and racemic mixture provide a strong basis for the safety protocols outlined herein.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.

Understanding the Risks: Hazard Identification and Analysis

This compound is a piperidine derivative. While specific GHS classifications for the (r)-enantiomer are not widely available, data for the (S)-enantiomer indicates several potential hazards that should be assumed for the (r)-form as a precautionary measure.[2]

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is the first line of defense to ensure personal safety.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE and the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before each use.To prevent skin contact and potential irritation or absorption. Proper glove removal technique is essential to avoid contaminating hands.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.[3]To protect the eyes from dust particles or splashes of solutions containing the compound, which could cause serious eye damage.
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection or when engineering controls are insufficient, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.To prevent inhalation of the powder, which may cause respiratory irritation. The level of respiratory protection should be determined by a risk assessment.[1]
Body Protection A standard laboratory coat is required. For tasks with a higher risk of contamination, chemically resistant aprons or coveralls are advised.To protect the skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup handle_receive Receiving and Storage prep_setup->handle_receive handle_weigh Weighing and Aliquoting handle_receive->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.